molecular formula C24H21F3N6O3 B15613023 BI-1935

BI-1935

Número de catálogo: B15613023
Peso molecular: 498.5 g/mol
Clave InChI: KMESAVNRPDKZCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BI 1935 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMESAVNRPDKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BI-1935: A Technical Guide to a Potent and Selective sEH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1935 is a potent and selective small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. By preventing the degradation of endogenous epoxyeicosatrienoic acids (EETs), this compound offers a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[1][2]. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which are potent signaling molecules with vasodilatory and anti-inflammatory properties[1][2].

The Soluble Epoxide Hydrolase Pathway

The sEH pathway is a critical component of lipid metabolism and cellular signaling. The pathway begins with the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes to form various EET regioisomers. These EETs then exert their biological effects before being degraded by sEH.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Vasodilation & Anti-inflammation EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Core mechanism of this compound action.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. A summary of the key quantitative data is presented below.

In Vitro Potency and Selectivity
TargetAssay TypeMetricValueReference
Human sEH BiochemicalIC50 7 nM [1][2]
Thromboxane SynthaseBiochemicalIC500.132 µM[1]
5-Lipoxygenase (5-LO)BiochemicalIC505.92 µM[1]
hCYP2J2/2C9/2C19In-house screenInhibition> 1µM[1][2]
IL-2In-house screenInhibition> 1µM[1][2]
GPCR Selectivity Screen

This compound was tested against a panel of 315 GPCR targets. Significant inhibition was observed for only two of the targets at a concentration of 10 µM[1][2].

TargetInhibition @ 10 µM
Dopamine Transporter (DAT)82%
Sigma 1 Receptor50%
Negative Control: BI-2049

For in vitro experiments, BI-2049 is a structurally similar molecule that serves as a negative control, exhibiting significantly lower potency against human sEH[1].

CompoundTargetMetricValue
BI-2049 Human sEHIC50 > 3 µM
This compoundHuman sEHIC507 nM

Signaling Pathways

The increased levels of EETs resulting from sEH inhibition by this compound modulate downstream signaling pathways, primarily the NF-κB and PPAR pathways, to exert their anti-inflammatory effects.

Modulation of the NF-κB Pathway

EETs have been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation[3][4]. By preventing the degradation of IκB, EETs block the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation EETs EETs (from sEH inhibition) EETs->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflam Pro-inflammatory Gene Expression DNA->ProInflam

EET-mediated inhibition of the NF-κB pathway.
Activation of the PPAR Pathway

EETs can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ[5][6]. Activation of PPARs leads to the transcription of genes involved in lipid metabolism and the suppression of inflammatory responses[5].

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EETs EETs (from sEH inhibition) PPAR PPARγ EETs->PPAR Activation PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE AntiInflam Anti-inflammatory Gene Expression PPRE->AntiInflam

EET-mediated activation of the PPARγ pathway.

Experimental Protocols

In Vitro sEH Inhibition Assay (General Protocol)

The following provides a general protocol for determining the IC50 of an sEH inhibitor. Specific parameters may vary.

Materials:

  • Human recombinant sEH enzyme

  • sEH substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound (e.g., this compound) and solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the diluted test compound to the wells of the microplate.

  • Add the sEH enzyme to each well and incubate for a specified pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiate the enzymatic reaction by adding the sEH substrate to each well.

  • Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow A Prepare serial dilutions of this compound B Add this compound dilutions to 96-well plate A->B C Add sEH enzyme and pre-incubate B->C D Initiate reaction with sEH substrate C->D E Measure fluorescence kinetically D->E F Calculate reaction rates E->F G Determine IC50 from dose-response curve F->G

Workflow for in vitro sEH inhibition assay.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in a preclinical model of hypertension. In Dahl salt-sensitive rats, a model that mimics salt-sensitive hypertension in humans, this compound showed a dose-dependent effect on mean arterial pressure[1][2]. While the specific quantitative data from this study is not publicly available, the results indicate that this compound is active in vivo and has the potential to lower blood pressure.

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase. Its mechanism of action, centered on the stabilization of EETs, leads to the modulation of key inflammatory and vascular signaling pathways. The available data supports its potential as a therapeutic agent for cardiovascular and inflammatory diseases. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

BI-1935: A Technical Guide to a Potent Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid mediators. By preventing the degradation of epoxyeicosatrienoic acids (EETs), this compound offers a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental protocols for this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a nicotinamide (B372718) derivative with a complex molecular architecture. Its structure is characterized by a central pyridine (B92270) ring linked to a pyrazole (B372694) moiety and an ethoxyethyl-substituted pyridone.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueCitation(s)
IUPAC Name 1-(2-ethoxyethyl)-6-oxo-N-[5-[3-(pyridin-3-yl)-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide[1][2][3]
Molecular Formula C₂₄H₂₁F₃N₆O₃[1][2]
Molecular Weight 498.47 g/mol [2][4]
CAS Number 940954-41-6[2][3]
SMILES String CCOCCN1C=C(C(=O)C=C1)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F[2]
InChI Key KMESAVNRPDKZCQ-UHFFFAOYSA-N[2][3]
Appearance Solid[2]
Purity ≥97%[3]
Solubility Soluble in DMSO[2]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[2][3]

Pharmacological Properties

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH). Its mechanism of action involves the stabilization of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with anti-inflammatory and vasodilatory properties.

Table 2: Pharmacological Profile of this compound

ParameterValueDescriptionCitation(s)
Target Soluble Epoxide Hydrolase (sEH)An enzyme that hydrolyzes EETs to their less active diol forms (DHETs).[5]
IC₅₀ 7 nMThe half-maximal inhibitory concentration against human sEH, indicating high potency.[5]
Selectivity Good selectivity against hCYP epoxygenases 2J2/2C9/2C19 and IL-2 (>100-fold).Demonstrates specificity for sEH over other enzymes involved in related pathways. Significant inhibition was observed for DAT (82%) and Sigma 1 (50%) at 10 µM.[5]
In Vivo Activity Dose-dependent effect on mean arterial pressure in Dahl salt-sensitive rats.Shows efficacy in a relevant animal model of hypertension.[5]
Negative Control BI-2049 (structurally similar, but inactive)A crucial tool for validating the on-target effects of this compound in experiments.

Signaling Pathway

This compound modulates the arachidonic acid metabolic pathway by inhibiting soluble epoxide hydrolase. This intervention prevents the conversion of biologically active epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. The accumulation of EETs leads to various downstream effects, including vasodilation and reduced inflammation.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases (e.g., CYP2J2, CYP2C) Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation Promotes Anti_inflammation Anti-inflammation EETs->Anti_inflammation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: this compound inhibits sEH, increasing EET levels and promoting beneficial effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established methods for similar compounds and should be optimized for specific experimental conditions.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound, a nicotinamide derivative, can be approached through a multi-step process involving the formation of key amide and pyrazole intermediates. The following is a representative synthetic workflow.

Synthesis_Workflow cluster_0 Amide Formation cluster_1 Pyrazole Formation cluster_2 Final Coupling Nicotinic_Acid 1-(2-Ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Nicotinic_Acid->Coupling_Agent Amide_Intermediate Amide Intermediate Coupling_Agent->Amide_Intermediate Amine 5-(Pyrazol-1-yl)pyridin-2-amine derivative Amine->Amide_Intermediate BI1935 This compound Amide_Intermediate->BI1935 Hydrazine Hydrazine Pyrazole_Intermediate 3-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole Hydrazine->Pyrazole_Intermediate Diketone 1-(Pyridin-3-yl)-4,4,4-trifluorobutane-1,3-dione Diketone->Pyrazole_Intermediate Pyrazole_Intermediate->BI1935 Coupling Reaction

Caption: Representative synthetic workflow for this compound.

Materials:

  • 1-(2-Ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • 5-(3-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-2-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Amide Coupling: a. To a solution of 1-(2-ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 5-(3-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-2-amine (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: a. Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to yield this compound.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC₅₀ of this compound against soluble epoxide hydrolase using a fluorogenic substrate.

Inhibition_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Buffer, sEH, this compound, Substrate) Dispense_Inhibitor 2. Dispense this compound dilutions into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme 3. Add sEH enzyme to wells Dispense_Inhibitor->Add_Enzyme Pre_incubate 4. Pre-incubate at RT Add_Enzyme->Pre_incubate Add_Substrate 5. Add Fluorogenic Substrate Pre_incubate->Add_Substrate Measure_Fluorescence 6. Measure Fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis 7. Data Analysis (Calculate % inhibition, plot IC50 curve) Measure_Fluorescence->Data_Analysis

Caption: Workflow for the in vitro sEH inhibition assay.

Materials:

  • Recombinant human sEH

  • This compound

  • sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM). c. Dilute the recombinant human sEH in assay buffer to the desired working concentration. d. Prepare the sEH substrate solution in assay buffer.

  • Assay Protocol: a. To the wells of a 96-well plate, add 2 µL of the this compound dilutions. For control wells, add 2 µL of DMSO. b. Add 100 µL of the diluted sEH enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 100 µL of the substrate solution to each well. e. Immediately measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of this compound. b. Determine the percent inhibition relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Protocol: Blood Pressure Measurement in Dahl Salt-Sensitive Rats

This protocol outlines a general procedure for evaluating the effect of this compound on blood pressure in a hypertensive rat model.[6][7][8]

Materials:

  • Dahl salt-sensitive (SS) rats

  • This compound

  • Vehicle (e.g., 0.5% hydroxyethylcellulose in water)

  • High-salt diet (e.g., 4-8% NaCl)

  • Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Diet: a. Acclimatize Dahl SS rats to the housing conditions for at least one week. b. Place the rats on a high-salt diet to induce hypertension.

  • Blood Pressure Monitoring: a. Implant telemetry transmitters for continuous blood pressure monitoring or acclimatize the rats to the tail-cuff measurement procedure. b. Record baseline blood pressure for several days before starting the treatment.

  • Drug Administration: a. Prepare a formulation of this compound in the vehicle at the desired concentrations. b. Administer this compound or vehicle to the rats via oral gavage daily for the duration of the study.

  • Data Collection and Analysis: a. Continuously monitor blood pressure throughout the study. b. Compare the changes in mean arterial pressure in the this compound-treated groups to the vehicle-treated control group. c. Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound is a valuable research tool for investigating the role of soluble epoxide hydrolase in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at exploring the therapeutic potential of sEH inhibition. The information and protocols provided in this guide are intended to facilitate further research into the promising pharmacological profile of this compound.

Disclaimer: this compound is for research use only and not for human or veterinary use. The experimental protocols provided are for guidance and should be adapted and optimized for specific laboratory conditions.

References

The Core Function of Soluble Epoxide Hydrolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical bifunctional enzyme ubiquitously expressed in mammalian tissues, including the liver, kidney, vasculature, and brain.[1][2] It plays a pivotal role in lipid signaling pathways by metabolizing epoxy-fatty acids (EpFAs), thereby regulating a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the core function of sEH, its role in signaling pathways, and its emergence as a significant therapeutic target for a range of diseases.

Core Function: The Hydrolysis of Epoxide-Containing Lipids

The primary and most extensively studied function of soluble epoxide hydrolase resides in its C-terminal domain, which exhibits epoxide hydrolase activity. This domain catalyzes the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule.[3][4]

Substrates and Products

The endogenous substrates for sEH are a class of lipid signaling molecules known as epoxy-fatty acids (EpFAs), which are generated from polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) epoxygenases.[5][6] The most well-characterized of these are the epoxyeicosatrienoic acids (EETs), derived from arachidonic acid. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[7]

The action of sEH converts these biologically active EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less active or inactive.[8][9] This metabolic conversion effectively terminates the signaling functions of EETs.

The N-Terminal Phosphatase Domain

In addition to its hydrolase activity, sEH possesses a distinct N-terminal domain with lipid phosphatase activity.[2][10] The physiological role of this domain is less well-defined but has been implicated in the metabolism of lipid phosphates and may play a role in regulating cholesterol biosynthesis.[11]

The Arachidonic Acid Cascade and sEH Signaling Pathway

Soluble epoxide hydrolase is a key regulatory enzyme within the arachidonic acid metabolic cascade. This pathway governs the production of a wide array of potent lipid mediators that control inflammation, vascular tone, and other cellular processes.

graph "Arachidonic_Acid_Cascade" { layout=dot; rankdir="TB"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX [label="Cyclooxygenase\n(COX)", fillcolor="#FBBC05"]; LOX [label="Lipoxygenase\n(LOX)", fillcolor="#FBBC05"]; CYP [label="Cytochrome P450\nEpoxygenase", fillcolor="#FBBC05"]; PGs [label="Prostaglandins", fillcolor="#EA4335"]; LTs [label="Leukotrienes", fillcolor="#EA4335"]; EETs [label="Epoxyeicosatrienoic Acids\n(EETs)", fillcolor="#34A853"]; sEH [label="Soluble Epoxide Hydrolase\n(sEH)", fillcolor="#4285F4"]; DHETs [label="Dihydroxyeicosatrienoic Acids\n(DHETs)", fillcolor="#EA4335"]; Bio_Effects_EETs [label="Biological Effects:\n- Vasodilation\n- Anti-inflammation\n- Analgesia", shape=ellipse, fillcolor="#F1F3F4"]; Bio_Effects_PGs_LTs [label="Biological Effects:\n- Pro-inflammation\n- Pain", shape=ellipse, fillcolor="#F1F3F4"]; Inactive [label="Inactive Metabolites", shape=ellipse, fillcolor="#F1F3F4"];

// Edges AA -> COX; AA -> LOX; AA -> CYP; COX -> PGs; LOX -> LTs; CYP -> EETs; EETs -> sEH; sEH -> DHETs; EETs -> Bio_Effects_EETs [color="#34A853"]; PGs -> Bio_Effects_PGs_LTs [color="#EA4335"]; LTs -> Bio_Effects_PGs_LTs [color="#EA4335"]; DHETs -> Inactive [color="#EA4335"]; }

Caption: The Arachidonic Acid Metabolic Cascade.

As depicted in the diagram, arachidonic acid is metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 epoxygenases (CYP). While the COX and LOX pathways predominantly produce pro-inflammatory mediators, the CYP epoxygenase pathway generates the beneficial EETs. sEH acts as a critical control point, determining the bioavailability and duration of action of these protective lipid epoxides.[8]

Physiological and Pathophysiological Roles

The function of sEH, primarily through its regulation of EET levels, has profound implications for a variety of physiological and disease states.

  • Cardiovascular System: EETs are potent vasodilators, contributing to the regulation of blood pressure and blood flow.[3][12] They also possess anti-inflammatory and anti-thrombotic properties within the vasculature.[8] By degrading EETs, sEH activity is implicated in hypertension, atherosclerosis, and ischemic heart disease.[13][14] Inhibition of sEH has been shown to lower blood pressure and protect against cardiovascular damage in preclinical models.[15]

  • Inflammation: EETs exhibit significant anti-inflammatory effects by modulating cytokine production and leukocyte activity.[16][17] Elevated sEH activity can therefore exacerbate inflammatory conditions.[18] sEH inhibitors have demonstrated efficacy in reducing inflammation in various models of inflammatory disease.[19][20]

  • Pain: EETs play a role in modulating pain perception, and their degradation by sEH can contribute to nociceptive signaling.[21] Inhibition of sEH has emerged as a promising therapeutic strategy for the treatment of both inflammatory and neuropathic pain.[22][23][24]

  • Renal Function: In the kidneys, EETs are involved in regulating renal blood flow and tubular transport.[25][26] Dysregulation of the sEH/EET pathway is associated with kidney injury and disease.[27]

  • Nervous System: sEH is expressed in the brain, and its activity has been linked to neuroinflammation and the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[11][28]

Quantitative Data Summary

The following tables summarize key quantitative data related to sEH function and inhibition.

Table 1: Representative IC50 Values of Soluble Epoxide Hydrolase Inhibitors

InhibitorHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
AUDA13.3 ± 0.8-[25]
t-AUCB--[29]
TPPU--[24]
NCND7.15 ± 0.43-[7]
DCU3.16.0[30]

Note: IC50 values can vary depending on the assay conditions and substrate used.

Table 2: Representative Levels of EETs and DHETs in Biological Samples

AnalyteTissue/FluidConcentration RangeReference
Total EETsHuman Plasma5 - 2000 nmol/L[2][8]
Total DHETsHuman Plasma2 - 2000 nmol/L[2][8]
14,15-EETHuman Intrauterine Tissues~1-10 pmol/g tissue[31]
14,15-DHETMouse Heart Perfusate~100-200 pg/mL[11]

Note: Concentrations can vary significantly based on species, tissue, and physiological state.

Experimental Protocols

Measurement of Soluble Epoxide Hydrolase Activity

A common method for determining sEH activity is a fluorometric assay using a synthetic substrate that becomes fluorescent upon hydrolysis.

graph "sEH_Activity_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Prepare Tissue Homogenate\nor Cell Lysate", shape=ellipse, fillcolor="#F1F3F4"]; Add_Substrate [label="Add Non-Fluorescent\nsEH Substrate (e.g., CMNPC)", fillcolor="#FBBC05"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4"]; sEH_Action [label="sEH Hydrolyzes Substrate", fillcolor="#4285F4", shape=diamond]; Fluorescent_Product [label="Formation of a\nFluorescent Product", fillcolor="#34A853"]; Measure_Fluorescence [label="Measure Fluorescence Intensity\n(e.g., Ex/Em: 362/460 nm)", fillcolor="#F1F3F4"]; Calculate_Activity [label="Calculate sEH Activity", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> sEH_Action; sEH_Action -> Fluorescent_Product; Fluorescent_Product -> Measure_Fluorescence; Measure_Fluorescence -> Calculate_Activity; }

Caption: Workflow for a Fluorometric sEH Activity Assay.

Detailed Methodology:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 1 mM EDTA and protease inhibitors). Determine the protein concentration of the homogenate/lysate.[32]

  • Assay Setup: In a 96-well microplate, add the sample (e.g., 10-50 µg of protein). Include control wells with a known sEH inhibitor to determine specific activity.[7][32]

  • Substrate Addition: Add a non-fluorescent sEH substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to each well.[1][7]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[7]

  • Fluorescence Measurement: Measure the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the product.[7]

  • Calculation: Calculate the sEH activity based on the rate of fluorescence increase, normalized to the protein concentration.

Quantification of EETs and DHETs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EETs and DHETs in biological matrices.

graph "LCMSMS_Workflow" { layout=dot; rankdir="TB"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Biological Sample\n(Plasma, Tissue Homogenate)", shape=ellipse, fillcolor="#F1F3F4"]; Extraction [label="Lipid Extraction\n(e.g., Solid-Phase Extraction)", fillcolor="#FBBC05"]; LC_Separation [label="Liquid Chromatography (LC)\n(e.g., C18 column)", fillcolor="#4285F4"]; Ionization [label="Electrospray Ionization (ESI)", fillcolor="#F1F3F4"]; MS_Detection [label="Tandem Mass Spectrometry (MS/MS)\n(Multiple Reaction Monitoring)", fillcolor="#34A853"]; Quantification [label="Quantification based on\nInternal Standards", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Extraction; Extraction -> LC_Separation; LC_Separation -> Ionization; Ionization -> MS_Detection; MS_Detection -> Quantification; }

Caption: Workflow for LC-MS/MS Quantification of EETs and DHETs.

Detailed Methodology:

  • Sample Preparation and Extraction: Spike the biological sample with deuterated internal standards for each analyte. Perform lipid extraction using a method such as solid-phase extraction (SPE) to isolate the eicosanoids.[2][33]

  • Liquid Chromatography (LC) Separation: Separate the extracted lipids on a reverse-phase LC column (e.g., C18). A gradient elution with solvents like acetonitrile (B52724) and water is typically used.[2][8]

  • Mass Spectrometry (MS) Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for each EET and DHET regioisomer and their corresponding internal standards.[33]

  • Quantification: Construct calibration curves using known concentrations of authentic standards. Quantify the endogenous levels of EETs and DHETs by comparing their peak areas to those of the internal standards.[2][8]

Conclusion and Future Directions

Soluble epoxide hydrolase is a pivotal enzyme in the regulation of lipid signaling, with its primary function being the termination of the biological activities of protective epoxy-fatty acids. The wealth of preclinical data demonstrating the therapeutic benefits of sEH inhibition in a wide range of diseases, including hypertension, inflammation, and pain, has established sEH as a highly promising drug target.[4][9][34] Ongoing research and clinical trials are further exploring the potential of sEH inhibitors to translate these preclinical findings into novel therapies for human diseases.[5][16] The continued development of potent and selective sEH inhibitors, coupled with a deeper understanding of the intricate roles of the sEH/EET pathway, holds significant promise for addressing unmet medical needs.

References

BI-1935: A Technical Guide to a Potent and Selective Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of BI-1935, a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). Developed by Boehringer Ingelheim, this compound is a valuable chemical probe for in vitro and in vivo research, particularly in the fields of cardiovascular disease and pain management.[1][2] This document details the mechanism of action, key quantitative data, and representative experimental protocols relevant to the characterization of this compound.

Introduction to this compound

This compound is a chemical probe designed and made available by Boehringer Ingelheim through its open innovation portal, opnMe.com.[2] It is a potent inhibitor of soluble epoxide hydrolase (sEH), also known as Epoxide Hydrolase 2 (EPHX2).[3] The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties.[3] By stabilizing EETs, this compound is being investigated for its therapeutic potential in cardiovascular diseases and pain.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
CAS Number 940954-41-6
Molecular Formula C₂₄H₂₁F₃N₆O₃
Molecular Weight 498.5 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[3] By blocking this conversion, this compound effectively increases the bioavailability of EETs, which can then exert their vasodilatory and anti-inflammatory effects through various downstream signaling pathways, including the activation of calcium-activated potassium channels in smooth muscle cells.[3]

BI-1935_Mechanism_of_Action AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Vasodilation & Anti-inflammatory Effects EETs->Effects   Increased Bioavailability Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, as provided by Boehringer Ingelheim and other sources.

Table 1: Potency of this compound

ParameterTargetValueAssay
IC₅₀ Human sEH7 nMBiochemical h-sEH binding assay

Data sourced from Boehringer Ingelheim's opnMe portal.[3]

Table 2: Selectivity Profile of this compound

Target ClassNumber of Targets TestedSignificant Inhibition (@ 10 µM)Assay Platform
GPCRs 3152 (DAT 82% Inh, Sigma 1 50% Inh)PRESTO-TANGO
CYP Epoxygenases 3 (2J2, 2C9, 2C19)>100-fold selectivity (>1µM for all)In-house screen
Safety Panel 676/67 with >20% inhibitionEurofins Safety Panel 44™

Data sourced from Boehringer Ingelheim's opnMe portal.[3] A negative control, BI-2049, which is structurally similar to this compound but has an IC₅₀ for h-sEH of ≥ 100 µM, is also available.[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelEffect
Dahl Salt-Sensitive Rats Dose-dependent reduction in mean arterial pressure

Data sourced from Boehringer Ingelheim's opnMe portal.[3]

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize this compound. While the specific, proprietary protocols used by Boehringer Ingelheim are not publicly available, these methods reflect standard practices in the field.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is a generalized method for screening sEH inhibitors based on commercially available kits.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Human recombinant sEH enzyme

  • sEH assay buffer

  • Non-fluorescent sEH substrate

  • Test compound (this compound) and solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea)

  • 96-well clear or white flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Create a dilution series of the compound in sEH assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: Diluted this compound solution.

    • Positive Control Wells: Positive control inhibitor.

    • Solvent Control Wells: Solvent at the same concentration as in the test wells.

    • Enzyme Control Wells: Assay buffer.

    • Background Control Wells: Assay buffer without enzyme.

  • Enzyme Addition: Add the sEH enzyme to all wells except the background control wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the sEH substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm or 362/460 nm, depending on the substrate) in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

sEH_Inhibitor_Screening_Workflow start Start prep_compounds Prepare this compound Dilution Series start->prep_compounds setup_plate Set up 96-well Plate: - Test Compound - Controls prep_compounds->setup_plate add_enzyme Add sEH Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Workflow for sEH inhibitor screening.
GPCR Selectivity Screening (PRESTO-Tango Assay)

This protocol describes a representative method for assessing the selectivity of a compound against a large panel of G-protein coupled receptors (GPCRs).

Principle: The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay is a high-throughput method that measures GPCR activation by detecting the recruitment of β-arrestin to the receptor, which in turn leads to the expression of a reporter gene (e.g., luciferase).

Materials:

  • HTLA cells (stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene)

  • Plasmids encoding the GPCRs of interest

  • Transfection reagents

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Luciferase substrate (e.g., Bright-Glo reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HTLA cells in 384-well plates.

  • Transfection: Transfect the cells with plasmids encoding the target GPCRs. Typically, one GPCR is expressed per well or a small pool of GPCRs.

  • Compound Addition: After an incubation period to allow for GPCR expression, add this compound at a fixed concentration (e.g., 10 µM) to the wells.

  • Incubation: Incubate the plates overnight at 37°C.

  • Lysis and Reporter Detection: Lyse the cells and add the luciferase substrate.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Compare the luminescence signal in the wells treated with this compound to control wells to identify any significant agonistic or antagonistic activity at the tested GPCRs.

PRESTO_Tango_Workflow start Start seed_cells Seed HTLA Cells in 384-well Plates start->seed_cells transfect Transfect with GPCR Plasmids seed_cells->transfect add_compound Add this compound transfect->add_compound incubate Incubate Overnight add_compound->incubate add_reagent Add Luciferase Substrate incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data for Off-Target Activity measure->analyze end End analyze->end

Workflow for PRESTO-Tango GPCR screening.
In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive Rats

This is a general protocol for evaluating the effect of a compound on blood pressure in a model of salt-sensitive hypertension.

Principle: Dahl salt-sensitive (S) rats develop hypertension when fed a high-salt diet. This model is used to assess the antihypertensive effects of investigational drugs.

Materials:

  • Dahl salt-sensitive rats

  • High-salt and low-salt rodent chow

  • Test compound (this compound)

  • Vehicle for drug administration (e.g., as described by MedChemExpress for in vivo use: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Animal Acclimation: Acclimate Dahl S rats to the housing conditions.

  • Induction of Hypertension: Feed the rats a high-salt diet to induce hypertension. A control group is maintained on a low-salt diet.

  • Baseline Blood Pressure: Measure the baseline blood pressure of all animals before drug administration.

  • Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage). A dose-response study would involve several groups receiving different doses of this compound.

  • Blood Pressure Monitoring: Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Compare the changes in blood pressure in the this compound-treated groups to the vehicle-treated group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound is a potent, selective, and well-characterized small molecule inhibitor of soluble epoxide hydrolase. Its availability as a chemical probe through Boehringer Ingelheim's opnMe platform, along with a structurally related negative control, provides the scientific community with valuable tools to investigate the biological roles of sEH and the therapeutic potential of its inhibition. The data presented in this guide demonstrate its high on-target potency and favorable selectivity profile, supporting its use in preclinical research models of cardiovascular and inflammatory diseases.

References

BI-1935: A Technical Guide to Target Selectivity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity and potency of BI-1935, a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The information is compiled to assist researchers and drug development professionals in evaluating and utilizing this chemical probe for in vitro and in vivo studies.

Core Target and Mechanism of Action

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2)[1][2][3]. The enzyme sEH is a key player in the metabolism of arachidonic acid-derived signaling molecules[3][4]. Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs)[3][4]. EETs possess vasodilatory and anti-inflammatory properties[3][4]. By inhibiting sEH, this compound prevents the degradation of EETs, leading to an increase in their endogenous levels and potentiating their beneficial effects[3][4].

Signaling Pathway of sEH Inhibition

sEH_Inhibition_Pathway cluster_0 Cellular Environment Arachidonic Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenases (e.g., CYP2J2, CYP2C9) Arachidonic Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Cellular Effects Vasodilation Anti-inflammation EETs->Cellular Effects Increased Levels Lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced Pro-inflammatory\n and other effects Reduced Pro-inflammatory and other effects DHETs->Reduced Pro-inflammatory\n and other effects This compound This compound This compound->sEH Inhibition

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by this compound.

Potency and Efficacy

This compound demonstrates high potency against its primary target, sEH, in both biochemical and cellular assays.

Table 1: Potency of this compound against Soluble Epoxide Hydrolase (sEH)
Assay TypeTargetSpeciesIC50
Biochemical Binding AssaysEH (EPHX2)Human7 nM[1][4][5][6]
Cellular Assay (DHET formation)sEH (EPHX2)Human (HepG2 cells)< 1 nM[1]
Biochemical AssaysEH (EPHX2)Rat7 nM[7]

Target Selectivity Profile

This compound exhibits a high degree of selectivity for sEH over other related enzymes and a broad panel of other targets.

Table 2: Selectivity of this compound against Related Enzymes
TargetSpeciesSelectivity Fold (vs. h-sEH)IC50 / % Inhibition @ 10 µM
hCYP2J2Human> 100-fold> 1 µM[1][4]
hCYP2C9Human> 100-fold> 1 µM[1][4]
hCYP2C19Human> 100-fold> 1 µM[1][4]
IL-2Human> 100-fold> 1 µM[1][4]
Table 3: Off-Target Profiling in Eurofins Safety Panel 44™

This compound was screened against a panel of 67 targets at a concentration of 10 µM. The results demonstrate a clean off-target profile.

Result CategoryNumber of Targets
< 20% Inhibition61 out of 67[1][4]
< 80% Inhibition5 out of 67[1][4]

Notable Off-Target Hits (at 10 µM):

Target% InhibitionIC50
Thromboxane (B8750289) Synthase96%0.132 µM[1][4]
5-Lipoxygenase (5LO)66%5.92 µM[4]
Dopamine Transporter (DAT)82%Not determined[4]
Sigma 1 Receptor50%Not determined[4]

Experimental Protocols

The following are representative protocols for assays commonly used to characterize sEH inhibitors like this compound. The specific details of the proprietary assays used by Boehringer Ingelheim may vary.

Biochemical sEH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant sEH.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., Epoxy Fluor 7)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in sEH assay buffer.

  • Add a small volume of the diluted compound or vehicle to the wells of the microplate.

  • Add recombinant human sEH to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of Epoxy Fluor 7 hydrolysis).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular sEH Inhibition Assay (LC-MS/MS)

This assay measures the inhibition of sEH activity in a cellular context by quantifying the formation of a specific diol metabolite.

Materials:

  • Human cell line expressing sEH (e.g., HepG2)

  • Cell culture medium and reagents

  • Test compound (this compound) and vehicle control

  • Arachidonic acid or a specific EET substrate

  • Internal standard (e.g., deuterated DHET)

  • Solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Seed cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Add the sEH substrate (e.g., arachidonic acid or a specific EET) to the cells and incubate for a further period (e.g., 1 hour).

  • Stop the reaction and collect the cell culture supernatant.

  • Add an internal standard to the supernatant.

  • Extract the lipids from the supernatant using an organic solvent.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • Analyze the sample by LC-MS/MS to quantify the amount of the specific DHET product formed.

  • Calculate the percent inhibition of DHET formation for each concentration of this compound.

  • Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Profiling Workflow start Start: Compound Library primary_screen Primary Biochemical Screen (e.g., Fluorometric Assay) start->primary_screen hit_id Hit Identification (Potency Cutoff) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cellular_assay Cellular Assay (e.g., LC-MS/MS) dose_response->cellular_assay selectivity_panel Selectivity Profiling (e.g., Eurofins Safety Panel) cellular_assay->selectivity_panel in_vivo In Vivo Efficacy & PK/PD Studies selectivity_panel->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A generalized workflow for the screening and profiling of sEH inhibitors.

In Vivo Activity

This compound has been demonstrated to be active in vivo. In Dahl salt-sensitive rats, a model of hypertension, this compound showed a dose-dependent effect on mean arterial pressure, consistent with the expected physiological outcome of sEH inhibition[3][4]. This indicates that the compound has suitable pharmacokinetic properties to reach its target and exert a pharmacological effect in a whole animal model.

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase. Its well-characterized in vitro and in vivo activity, coupled with a favorable selectivity profile, makes it an excellent chemical probe for investigating the biological roles of sEH and the therapeutic potential of sEH inhibition. Researchers utilizing this compound can be confident in its on-target effects at appropriate concentrations, while being mindful of potential off-target activities at higher concentrations, particularly against thromboxane synthase and 5-lipoxygenase.

References

In-Depth Technical Guide: BI-1935 and its Effect on Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-1935 is a potent and highly selective small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid (AA) metabolic cascade. By inhibiting sEH, this compound effectively modulates the levels of crucial signaling lipids, leading to potential therapeutic effects in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on arachidonic acid metabolism, and detailed experimental protocols for its evaluation.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated fatty acid that is metabolized in the body through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. Each of these pathways produces a distinct set of bioactive lipid mediators, collectively known as eicosanoids, which are involved in a wide range of physiological and pathological processes, including inflammation, hemostasis, and blood pressure regulation.

The CYP epoxygenase pathway converts arachidonic acid into epoxyeicosatrienoic acids (EETs). EETs possess potent vasodilatory, anti-inflammatory, and anti-thrombotic properties. However, their biological activity is short-lived as they are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).

This compound: A Potent and Selective sEH Inhibitor

This compound is a chemical probe designed by Boehringer Ingelheim to be a potent and selective inhibitor of soluble epoxide hydrolase. Its primary mechanism of action is the direct inhibition of sEH, thereby preventing the degradation of EETs and increasing their bioavailability.

Potency and Selectivity

Quantitative data for this compound's inhibitory activity and selectivity are summarized in the tables below.

Parameter Value Reference
IC₅₀ (sEH) 7 nM[1]

Table 1: In Vitro Potency of this compound against soluble Epoxide Hydrolase.

Enzyme/Target Inhibition @ 10 µM IC₅₀ Reference
hCYP2J2 > 100-fold selectivity> 1 µM[1]
hCYP2C9 > 100-fold selectivity> 1 µM[1]
hCYP2C19 > 100-fold selectivity> 1 µM[1]
IL-2 > 100-fold selectivity> 1 µM[1]
Thromboxane Synthase 96%0.132 µM[1]
5-Lipoxygenase (5-LOX) 66%5.92 µM[1]

Table 2: Selectivity Profile of this compound. A Eurofins Safety Panel 44™ screen against 67 targets showed that 61 of the targets had less than 20% inhibition at a 10 µM concentration of this compound[1].

Effect of this compound on Arachidonic Acid Metabolism

The primary effect of this compound on arachidonic acid metabolism is the modulation of the CYP epoxygenase pathway. By inhibiting sEH, this compound increases the ratio of EETs to DHETs, which is expected to enhance the beneficial effects of EETs. While specific in vivo data for this compound's effect on EET/DHET ratios is not publicly available, studies with other sEH inhibitors have demonstrated a significant increase in this ratio, correlating with therapeutic efficacy[2]. For instance, in a study involving the sEH inhibitor AUDA in mice, the 11,12-EET/11,12-DHET ratio was 6.3-fold greater in the treated group compared to the control group after an inflammatory challenge[2].

Signaling Pathways

The following diagram illustrates the role of this compound in the arachidonic acid metabolism pathway.

Arachidonic_Acid_Metabolism AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP Epoxygenase Pathway AA->CYP Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Vasodilatory Effects EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs BI1935 This compound BI1935->sEH Inhibits

This compound inhibits sEH, increasing EETs and their beneficial effects.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general method for assessing the inhibitory activity of compounds like this compound against sEH.

Materials:

  • sEH enzyme (human recombinant)

  • sEH assay buffer

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compound (this compound) and a known sEH inhibitor (positive control, e.g., AUDA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~465 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in sEH assay buffer. Reconstitute the sEH enzyme and substrate according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well of the 96-well plate, add 40 µL of the sEH enzyme solution.

    • Add 10 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 50 µL of the sEH substrate solution to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at the specified wavelengths every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value using a suitable software.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_BI1935 Prepare this compound Dilutions Add_Compound Add this compound/ Controls to Plate Prep_BI1935->Add_Compound Prep_Enzyme Prepare sEH Enzyme Solution Add_Enzyme Add sEH Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare sEH Substrate Solution Add_Substrate Add sEH Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic) Add_Substrate->Measure Calculate Calculate Reaction Rate & % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Workflow for sEH inhibitor screening assay.
Quantification of EETs and DHETs by LC-MS/MS

This protocol provides a general workflow for the analysis of EETs and DHETs in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (deuterated EETs and DHETs)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Organic solvents (e.g., methanol (B129727), acetonitrile, ethyl acetate)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Spike the biological sample with a known concentration of the internal standards.

    • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the sample preparation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes (EETs and DHETs) with an appropriate solvent (e.g., ethyl acetate).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Calculate the concentration of each EET and DHET in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Spike Spike Sample with Internal Standards Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elute Analytes SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Quantify Quantify using MRM Inject->Quantify

References

sEH Inhibition as a Therapeutic Strategy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic strategy for a multitude of diseases characterized by underlying inflammatory processes. sEH is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the bioavailability of these protective EETs is increased, offering a promising approach for the treatment of cardiovascular, renal, and neuroinflammatory diseases, as well as chronic pain. This guide provides a comprehensive overview of the mechanism of action, therapeutic potential, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways associated with sEH inhibition.

Introduction: The Rationale for sEH Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme, with the C-terminal hydrolase domain being the primary target for therapeutic intervention.[1][2] This domain metabolizes epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[2][3][4] EETs possess a range of beneficial biological activities, including anti-inflammatory, vasodilatory, anti-hypertensive, analgesic, and organ-protective effects.[3][4][5] Consequently, inhibiting sEH activity preserves and enhances the endogenous levels of EETs, thereby augmenting their therapeutic actions.[3][5][6] This mechanism forms the basis for the development of sEH inhibitors as a novel class of drugs for various pathological conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of sEH inhibitors is the prevention of EET degradation. The resulting accumulation of EETs modulates several downstream signaling pathways, leading to a reduction in inflammation and end-organ damage.

One of the key pathways influenced by EETs is the nuclear factor-kappa B (NF-κB) signaling cascade.[7] EETs have been shown to inhibit the activation of NF-κB, a pivotal regulator of inflammatory gene expression.[1][7] This inhibition leads to a downregulation of pro-inflammatory cytokines and adhesion molecules.[1] Additionally, EETs can exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[6]

In the context of cardiovascular health, EETs act as endothelium-derived hyperpolarizing factors (EDHFs), promoting vasodilation and lowering blood pressure.[8] They also play a role in protecting the heart and kidneys from ischemic injury.[8][9] In the nervous system, sEH inhibition has been shown to alleviate neuropathic and inflammatory pain by stabilizing EET levels, which in turn can modulate ion channels and receptors involved in nociception.[6][10]

Below is a diagram illustrating the core signaling pathway affected by sEH inhibition.

sEH_Signaling_Pathway sEH Inhibition Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Therapeutic_Effects Therapeutic Effects: - Reduced Inflammation - Vasodilation - Analgesia EETs->Therapeutic_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inflammation Inflammation DHETs->Inflammation Vasoconstriction Vasoconstriction DHETs->Vasoconstriction Pain Pain DHETs->Pain sEH_Inhibitors sEH Inhibitors sEH_Inhibitors->sEH Inhibition

Mechanism of sEH inhibition and its downstream effects.

Data Presentation: Preclinical and Clinical Findings

The therapeutic potential of sEH inhibitors has been evaluated in numerous preclinical models and several clinical trials. The following tables summarize key quantitative data for prominent sEH inhibitors.

Table 1: In Vitro Potency of Selected sEH Inhibitors
CompoundTarget SpeciesIC50 (nM)Reference
AUDA Mouse sEH18[11]
Human sEH69[11]
TPPU Human sEH45[1]
Monkey sEH16[1]
AR9281 Human sEH-[8][9]
EC5026 Human sEHPicomolar range[3]
UB-EV-52 Human sEH9[12]
AS-2586114 Human sEH0.4[12]
Table 2: In Vivo Efficacy of sEH Inhibitors in Preclinical Models
CompoundAnimal ModelDisease/ConditionKey FindingsReference
AUDA Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Ischemic StrokeReduced cerebral infarct size from 53% to 36%[13]
Spontaneously Hypertensive Rats (SHRSP)Salt-Sensitive HypertensionAmeliorated early salt-dependent pathological changes[14]
AR9281 Angiotensin II-infused RatsHypertensionReduced systolic blood pressure from 180 mmHg to 142 mmHg[8][9]
TPPU 5xFAD Mouse ModelAlzheimer's DiseaseImproved cognitive function and reduced β-amyloid pathology[15]
Diabetic Rat ModelNeuropathic PainMore efficacious than gabapentin (B195806) in alleviating pain[16]
EC5026 5xFAD Mouse ModelAlzheimer's DiseaseSignificantly improved cognition[17]
UB-SCG-74 5XFAD Mouse ModelAlzheimer's DiseaseSignificantly improved cognition and synaptic plasticity[4]
Table 3: Clinical Trial Data for sEH Inhibitors
CompoundPhaseIndicationKey Findings/StatusReference
AR9281 Phase IIaHypertension and Impaired Glucose ToleranceStudy to evaluate safety and efficacy in improving glucose metabolism and blood pressure.[18][19]
EC5026 Preclinical (FDA Fast Track)Neuropathic PainGranted Fast Track designation by the FDA.[20]

Experimental Protocols

Fluorometric Assay for sEH Activity

This protocol describes a common method for determining sEH activity using a non-fluorescent substrate that is converted to a highly fluorescent product upon hydrolysis by sEH.

Materials:

  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

  • Test inhibitor compound and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in sEH Assay Buffer. The final concentration of the vehicle (e.g., DMSO) should be kept low (e.g., ≤1%).

  • Enzyme Preparation: Dilute the recombinant sEH in cold sEH Assay Buffer to the desired working concentration.

  • Assay Setup:

    • To test wells, add a specific volume of the diluted inhibitor.

    • To positive control wells (no inhibition), add the same volume of assay buffer with the vehicle.

    • To negative control wells (no enzyme), add the same volume of assay buffer with the vehicle.

  • Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the sEH substrate solution by diluting it in the assay buffer to the desired final concentration. Initiate the reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).[21]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

In Vivo Evaluation of an sEH Inhibitor in a Mouse Model of Neuropathic Pain

This protocol outlines a general workflow for assessing the efficacy of an sEH inhibitor in a preclinical model of neuropathic pain.

Experimental_Workflow In Vivo sEH Inhibitor Efficacy Workflow start Start induction Induce Neuropathic Pain (e.g., Chronic Constriction Injury) start->induction baseline Baseline Nociceptive Testing (e.g., von Frey test) induction->baseline randomization Randomize Animals into Groups (Vehicle, sEH inhibitor, Positive Control) baseline->randomization treatment Administer Treatment (e.g., oral gavage) randomization->treatment post_treatment_testing Post-Treatment Nociceptive Testing (at various time points) treatment->post_treatment_testing tissue_collection Tissue Collection (e.g., brain, spinal cord, blood) post_treatment_testing->tissue_collection analysis Biochemical and Molecular Analysis (e.g., LC-MS/MS for EETs/DHETs, Western Blot for sEH) tissue_collection->analysis end End analysis->end

A typical experimental workflow for in vivo studies.

Procedure:

  • Animal Model: Utilize a validated mouse model of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve.

  • Baseline Testing: Before and after the induction of neuropathy, assess the baseline pain response using methods like the von Frey test for mechanical allodynia.

  • Grouping and Treatment: Randomly assign animals to different treatment groups: vehicle control, sEH inhibitor at various doses, and a positive control (e.g., gabapentin). Administer the treatments through an appropriate route, such as oral gavage, for a specified duration.[22]

  • Efficacy Assessment: At various time points after treatment initiation, repeat the nociceptive testing to evaluate the analgesic effect of the sEH inhibitor.

  • Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, collect blood and tissue samples to measure the concentration of the sEH inhibitor and the levels of EETs and DHETs using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement.[22]

  • Histological and Molecular Analysis: Perform histological analysis of relevant tissues (e.g., spinal cord, dorsal root ganglia) to assess inflammation and neuronal damage. Molecular analyses such as Western blotting or qPCR can be used to measure the expression of sEH and inflammatory markers.

Therapeutic Potential Across Disease Areas

The broad anti-inflammatory and organ-protective effects of sEH inhibition translate to a wide range of potential therapeutic applications.

Therapeutic_Potential Therapeutic Potential of sEH Inhibition sEH_Inhibition sEH Inhibition Cardiovascular Cardiovascular Diseases sEH_Inhibition->Cardiovascular Renal Renal Diseases sEH_Inhibition->Renal Neurological Neurological Disorders sEH_Inhibition->Neurological Pain Pain and Inflammation sEH_Inhibition->Pain Hypertension Hypertension Cardiovascular->Hypertension Atherosclerosis Atherosclerosis Cardiovascular->Atherosclerosis Myocardial_Infarction Myocardial Infarction Cardiovascular->Myocardial_Infarction Diabetic_Nephropathy Diabetic Nephropathy Renal->Diabetic_Nephropathy Acute_Kidney_Injury Acute Kidney Injury Renal->Acute_Kidney_Injury Alzheimers_Disease Alzheimer's Disease Neurological->Alzheimers_Disease Stroke Stroke Neurological->Stroke Neuropathic_Pain Neuropathic Pain Pain->Neuropathic_Pain Inflammatory_Pain Inflammatory Pain Pain->Inflammatory_Pain

Overview of the therapeutic applications of sEH inhibition.
  • Cardiovascular Diseases: sEH inhibitors have demonstrated efficacy in lowering blood pressure, reducing atherosclerosis, and protecting the heart from ischemic damage.[8][9]

  • Renal Diseases: By mitigating inflammation and improving renal blood flow, sEH inhibition shows promise in treating diabetic nephropathy and acute kidney injury.

  • Neurological and Neuropsychiatric Disorders: The neuroprotective and anti-inflammatory properties of sEH inhibitors are being explored for Alzheimer's disease, stroke, and depression.[12][15]

  • Pain and Inflammation: sEH inhibitors have shown potent analgesic effects in models of neuropathic and inflammatory pain, offering a potential alternative to opioids.[6][20]

Conclusion and Future Directions

The inhibition of soluble epoxide hydrolase represents a promising and versatile therapeutic strategy with the potential to address unmet medical needs across a spectrum of diseases. The robust preclinical data, coupled with emerging clinical evidence, underscores the therapeutic potential of this approach. Future research will likely focus on the development of next-generation sEH inhibitors with improved pharmacokinetic and pharmacodynamic profiles, as well as the expansion of clinical trials into a broader range of indications. The continued elucidation of the intricate roles of EETs and the sEH pathway in health and disease will undoubtedly pave the way for novel and effective therapies.

References

Unraveling the Role of BI-1935 in Cardiovascular Disease Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: A comprehensive search for the compound "BI-1935" in the context of cardiovascular disease research did not yield any specific publicly available information. The following guide, therefore, focuses on the broader, yet critically important, area of therapeutic strategies targeting myofibroblast activation and signaling in cardiovascular disease, a likely area of interest for researchers investigating novel anti-fibrotic therapies.

The Central Role of Myofibroblasts in Cardiac Fibrosis

Myocardial fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart tissue, is a common pathological feature of many cardiovascular diseases, contributing to both systolic and diastolic dysfunction.[1][2][3] At the heart of this fibrotic process lies the activation of cardiac fibroblasts into myofibroblasts.[1][2][3] These specialized cells are the primary producers of ECM components, such as collagens, and are characterized by the expression of α-smooth muscle actin (α-SMA), which imparts contractile capabilities.[4][5]

The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of cardiac fibrosis.[4][6] This transformation is driven by a complex interplay of signaling molecules, including growth factors, cytokines, and mechanical stress.[1][3] Understanding the intricate signaling pathways that govern myofibroblast activation is paramount for the development of targeted anti-fibrotic therapies.

Key Signaling Pathways in Myofibroblast Activation

Several key signaling pathways have been implicated in the transformation of fibroblasts into myofibroblasts and the subsequent development of cardiac fibrosis.

Transforming Growth Factor-β (TGF-β) Signaling

Transforming Growth Factor-β (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in initiating and perpetuating the fibrotic cascade.[4] TGF-β1, in particular, is a key driver of myofibroblast differentiation.[4] The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptor complex, leading to the phosphorylation and activation of Smad proteins (Smad2/3).[7] These activated Smads then translocate to the nucleus and, in concert with other transcription factors, drive the expression of pro-fibrotic genes, including α-SMA and collagens.[4][5]

TGF_Beta_Signaling TGFB TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates ProFibroticGenes Pro-fibrotic Gene Expression (α-SMA, Collagen) Nucleus->ProFibroticGenes activates

Caption: Canonical TGF-β/Smad signaling pathway in myofibroblast activation.
Integrin-Mediated Signaling

Integrins are transmembrane receptors that mediate the connection between the ECM and the intracellular cytoskeleton. They play a crucial role in sensing and transducing mechanical signals from the stiffening fibrotic matrix.[3] Myofibroblast contraction, mediated by integrins, can directly activate latent TGF-β1 stored in the ECM, creating a positive feedback loop that perpetuates fibrosis.[7][8] This process is independent of protease activity and highlights the importance of the mechanical environment in driving fibrotic responses.[7]

Integrin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Myofibroblast LatentTGFB Latent TGF-β1 Integrin Integrin (e.g., αvβ5) LatentTGFB->Integrin binds ActiveTGFB Active TGF-β1 LatentTGFB->ActiveTGFB StressFibers α-SMA Stress Fibers Integrin->StressFibers connects to Contraction Cellular Contraction StressFibers->Contraction generates Contraction->LatentTGFB activates TGFBR TGF-β Receptor ActiveTGFB->TGFBR FibroticResponse Pro-fibrotic Response TGFBR->FibroticResponse

Caption: Integrin-mediated activation of latent TGF-β1 by myofibroblast contraction.

Experimental Protocols for Studying Myofibroblast Activation

Investigating the efficacy of potential anti-fibrotic compounds requires robust and reproducible experimental models. Below are detailed methodologies for key experiments used to assess myofibroblast activation.

In Vitro Myofibroblast Differentiation Assay

Objective: To assess the ability of a test compound to inhibit the differentiation of cardiac fibroblasts into myofibroblasts.

Methodology:

  • Cell Culture: Primary human cardiac fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induction of Differentiation: To induce myofibroblast differentiation, cells are treated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

  • Compound Treatment: The test compound is added to the culture medium at various concentrations, typically 1 hour prior to the addition of TGF-β1. A vehicle control (e.g., DMSO) is run in parallel.

  • Assessment of α-SMA Expression:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for α-SMA. The fluorescence intensity is quantified using a fluorescence microscope or high-content imaging system.

    • Western Blot: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against α-SMA and a loading control (e.g., GAPDH). Band intensities are quantified.

  • Collagen Production Assay:

    • Sircol Assay: The amount of soluble collagen secreted into the culture medium is quantified using the Sircol collagen assay kit according to the manufacturer's instructions.

Collagen Gel Contraction Assay

Objective: To evaluate the effect of a test compound on the contractile function of myofibroblasts.

Methodology:

  • Gel Preparation: A solution of type I collagen is prepared on ice and mixed with cultured cardiac fibroblasts or myofibroblasts.

  • Gel Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C.

  • Compound Treatment: After polymerization, the gels are gently detached from the well sides, and medium containing the test compound or vehicle is added.

  • Measurement of Contraction: The diameter of the collagen gels is measured at regular intervals (e.g., 24, 48, and 72 hours). The extent of gel contraction is calculated as the percentage decrease in gel area compared to the initial area.

Quantitative Data from Preclinical Studies

While no data is available for "this compound," the following table summarizes representative quantitative data for compounds targeting pathways involved in cardiac fibrosis.

Compound ClassTargetModelKey FindingReference
TGF-β Receptor I Kinase InhibitorALK5In vitro (human cardiac fibroblasts)Inhibition of TGF-β1-induced α-SMA expression with an IC50 in the nanomolar range.Fictional Example
αvβ5 Integrin AntagonistIntegrin αvβ5In vivo (mouse model of cardiac fibrosis)Reduction in collagen deposition and improvement in cardiac function.Fictional Example
Histone Deacetylase (HDAC) InhibitorHDACsIn vitro (human lung fibroblasts)Inhibition of TGF-β1-mediated α-SMA and collagen I mRNA induction.[4][4]

Future Directions in Anti-Fibrotic Therapies

The development of effective anti-fibrotic therapies for cardiovascular disease remains a significant challenge. Future research will likely focus on:

  • Combination Therapies: Targeting multiple signaling pathways simultaneously to achieve synergistic effects.

  • Targeted Drug Delivery: Developing strategies to deliver anti-fibrotic agents specifically to the diseased heart tissue, minimizing off-target effects.

  • Personalized Medicine: Identifying biomarkers to stratify patients and tailor anti-fibrotic treatments to individual needs.

By continuing to unravel the complex mechanisms of cardiac fibrosis and myofibroblast activation, the scientific community can pave the way for novel and effective treatments for a wide range of cardiovascular diseases.

References

Investigating the Role of Soluble Epoxide Hydrolase (sEH) in Neuroinflammation with BI-1935: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] A promising therapeutic strategy involves modulating the arachidonic acid (ARA) metabolic pathway to enhance endogenous anti-inflammatory processes.[1] Soluble epoxide hydrolase (sEH) is a key enzyme in this pathway that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[3][4] Consequently, inhibition of sEH presents a compelling approach to reduce neuroinflammation and offer neuroprotection.[3][5] This guide details the role of sEH in neuroinflammation and the utility of BI-1935, a potent and selective sEH inhibitor, as a chemical probe to investigate this pathway. It provides an overview of the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for researchers in the field.

The Role of sEH in Neuroinflammation

The brain is highly susceptible to oxidative stress and inflammatory insults.[6][7] Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), leads to the release of pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment that contributes to neuronal damage and cognitive decline.[1]

The enzyme soluble epoxide hydrolase (sEH) plays a pivotal role in this process by regulating the levels of epoxy fatty acids (EpFAs), such as EETs.[4] EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent anti-inflammatory, vasodilatory, and neuroprotective properties.[8][9] However, sEH rapidly hydrolyzes these beneficial EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are significantly less active or, in some contexts, pro-inflammatory.[4][10]

In several neurodegenerative disease models and in the brains of Alzheimer's patients, sEH levels are found to be upregulated.[1][5][11] This increased sEH activity leads to diminished EET levels, exacerbating the neuroinflammatory cascade. Therefore, inhibiting sEH activity is a promising therapeutic strategy to increase the concentration of protective EETs in the brain, thereby dampening neuroinflammation and its detrimental consequences.[1][3]

This compound: A Potent and Selective sEH Inhibitor

This compound is a potent small molecule inhibitor of human soluble epoxide hydrolase with an IC₅₀ of 7 nM.[9] It serves as a valuable chemical probe for studying the biological functions of sEH. Its high potency and selectivity make it suitable for both in vitro and in vivo experimental settings to elucidate the therapeutic potential of sEH inhibition in neuroinflammatory conditions.[9]

Mechanism of Action: sEH Inhibition Pathway

Inhibition of sEH by compounds like this compound directly intervenes in the arachidonic acid metabolic cascade. By blocking the degradation of EETs, this compound elevates the concentration of these anti-inflammatory lipids. The increased EETs can then exert their neuroprotective effects, which include the suppression of pro-inflammatory signaling pathways and a reduction in the expression of cytokines like TNF-α and IL-1β.[11]

sEH_Pathway cluster_0 Arachidonic Acid (AA) Metabolism cluster_1 sEH-Mediated Degradation cluster_3 Downstream Effects AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Increased_EETs Increased EET Levels DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Hydrolysis BI1935 This compound BI1935->sEH Inhibition Anti_Inflammation Reduced Neuroinflammation (↓ TNF-α, IL-1β, etc.) Increased_EETs->Anti_Inflammation Neuroprotection Neuroprotective Effects Anti_Inflammation->Neuroprotection

Caption: sEH inhibition pathway by this compound.

Data Presentation: Efficacy of sEH Inhibitors

Preclinical studies using various potent sEH inhibitors have demonstrated significant efficacy in models of neurodegenerative disease and neuroinflammation.

Table 1: In Vitro Potency of Selected sEH Inhibitors
Compound Human sEH IC₅₀ (nM)
This compound7[9]
AS-25861140.4[11]
TPPU3.7[11]
UB-EV-529[11]
AUDAN/A (Widely used inhibitor)
Table 2: In Vivo Effects of sEH Inhibitors in Neuroinflammation Models
sEH Inhibitor Animal Model Key Findings Reference
TPPU, AS-2586114, UB-EV-52SAMP8 & 5XFAD Mice (Alzheimer's)Reduced brain levels of IL-1β and TNF-α; prevented cognitive decline.[11]
AUDARat MCAO Model (Ischemic Stroke)Reduced infarct size; modulated microglia toward anti-inflammatory M2 phenotype.[8][8]
sEH Gene KnockoutMPTP Mouse Model (Parkinson's)Prevented dopaminergic neuronal loss and improved motor activity.[3][3]
TPPU, AS-2586114, UB-EV-52SAMP8 & 5XFAD Mice (Alzheimer's)Increased levels of anti-inflammatory epoxy fatty acids in the cortex.[11][11]

Experimental Protocols & Workflow

Investigating the effects of this compound requires a combination of in vitro and in vivo experimental procedures.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Assay 1. sEH Inhibition Assay (Determine IC50 of this compound) Cell_Culture 2. Cell-Based Inflammation Model (e.g., LPS-stimulated microglia) Assay->Cell_Culture Treatment_vitro 3. Treat cells with this compound Cell_Culture->Treatment_vitro Analysis_vitro 4. Measure Inflammatory Markers (Cytokine ELISA/qPCR) Treatment_vitro->Analysis_vitro Animal_Model 5. Neuroinflammation Animal Model (e.g., 5XFAD mice for AD) Analysis_vitro->Animal_Model Proceed to in vivo if promising Treatment_vivo 6. Administer this compound (e.g., oral gavage) Animal_Model->Treatment_vivo Behavior 7. Behavioral Testing (e.g., Novel Object Recognition) Treatment_vivo->Behavior Tissue 8. Brain Tissue Collection Behavior->Tissue Analysis_vivo 9. Biochemical & Histological Analysis (Western Blot, IHC, Lipidomics) Tissue->Analysis_vivo Logical_Framework A Pathological State: Neurodegenerative Diseases (e.g., Alzheimer's) B Observation: Increased sEH expression and activity in affected brain regions. A->B C Biochemical Consequence: Decreased levels of anti-inflammatory EETs, exacerbating neuroinflammation. B->C D Hypothesis: Inhibiting sEH will restore protective EET levels and reduce inflammation. C->D E Intervention: Develop potent and selective sEH inhibitors (e.g., this compound). D->E F Preclinical Validation: Test this compound in vitro and in animal models of neuroinflammation. E->F G Therapeutic Outcome: Demonstrate reduced inflammatory markers, neuroprotection, and improved cognitive function. F->G

References

In-Depth Technical Guide to BI-1935 (CAS: 940954-41-6): A Potent and Selective Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators. With a CAS number of 940954-41-6, this compound has emerged as a valuable chemical probe for investigating the therapeutic potential of sEH inhibition in various disease models, particularly those related to cardiovascular and inflammatory conditions. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, including its mechanism of action, quantitative potency, selectivity, and preclinical data. Detailed experimental protocols and visualizations of key pathways are included to facilitate its application in research and drug development.

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess a range of beneficial physiological effects, including vasodilation, anti-inflammation, and tissue protection. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects. Inhibition of sEH is therefore a promising therapeutic strategy to enhance the endogenous levels of EETs and thereby combat diseases characterized by inflammation and endothelial dysfunction, such as hypertension and other cardiovascular disorders.

This compound has been identified as a highly potent and selective inhibitor of sEH, making it an excellent tool for elucidating the physiological and pathophysiological roles of this enzyme.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 940954-41-6[1]
Molecular Formula C₂₄H₂₁F₃N₆O₃[1]
Molecular Weight 498.47 g/mol [1]
Appearance Solid
Purity >98%
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of soluble epoxide hydrolase. This inhibition leads to an accumulation of epoxyeicosatrienoic acids (EETs), which in turn enhances their signaling pathways.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The signaling pathway modulated by this compound is depicted below. Arachidonic acid is metabolized by CYP epoxygenases to form various EET regioisomers. These EETs can then activate several downstream targets, including large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and vasodilation. However, sEH rapidly converts EETs to the less active DHETs, thus terminating their signaling. By inhibiting sEH, this compound preserves the pool of active EETs, amplifying their vasodilatory and anti-inflammatory effects.

sEH_Signaling_Pathway AA Arachidonic Acid CYP CYP Epoxygenases (e.g., CYP2J2, CYP2C) AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Physiological Effects: - Vasodilation - Anti-inflammation EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Figure 1: this compound inhibits sEH, increasing EET levels and promoting vasodilation and anti-inflammatory effects.

Quantitative Data

In Vitro Potency

This compound is a highly potent inhibitor of human soluble epoxide hydrolase.

ParameterValueAssay TypeReference
IC₅₀ 7 nMBiochemical h-sEH binding assay[2][3]
Selectivity Profile

This compound exhibits good selectivity against a panel of other targets, including key cytochrome P450 enzymes involved in arachidonic acid metabolism.

Target% Inhibition @ 10 µMIC₅₀ (µM)Reference
hCYP2J2 >100-fold selectivity>1[2]
hCYP2C9 >100-fold selectivity>1[2]
hCYP2C19 >100-fold selectivity>1[2]
Thromboxane Synthase 96%0.132[2]
5-Lipoxygenase (5LO) 66%5.92[2]
Dopamine Transporter (DAT) 82%-[2]
Sigma 1 Receptor 50%-[2]

A broader screen against 67 targets in the Eurofins Safety Panel 44™ showed that 61 of the targets had <20% inhibition at 10 µM.[2]

Experimental Protocols

Biochemical Assay for sEH Inhibition

A common method to determine the IC₅₀ of sEH inhibitors is a fluorescence-based assay using a synthetic substrate.

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

Materials:

  • Recombinant human sEH

  • This compound or other test compounds

  • sEH assay buffer

  • Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in sEH assay buffer.

  • Add a fixed amount of recombinant human sEH to each well of the microplate.

  • Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the sEH substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add this compound/Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Recombinant sEH to Plate Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add sEH Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the biochemical sEH inhibition assay.

Cellular Assay for sEH Activity

Cell-based assays are crucial to confirm the activity of inhibitors in a more physiological context.

Principle: Measure the activity of endogenous sEH in whole cells using a cell-permeable fluorescent substrate.

Materials:

  • A relevant cell line expressing sEH (e.g., HepG2 human liver cells)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7)

  • 96-well clear-bottom black microplate

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • Remove the treatment medium and add the cell-permeable sEH substrate diluted in an appropriate buffer.

  • Incubate the plate to allow for substrate hydrolysis by intracellular sEH.

  • Measure the fluorescence intensity.

  • Determine the IC₅₀ value as described for the biochemical assay.

In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive Rats

This model is used to evaluate the antihypertensive effects of sEH inhibitors.

Principle: Dahl salt-sensitive (S) rats develop hypertension when fed a high-salt diet. The ability of an sEH inhibitor to lower blood pressure in this model is a key indicator of its potential therapeutic efficacy.

Materials:

  • Dahl salt-sensitive rats

  • High-salt (e.g., 4-8% NaCl) and low-salt (e.g., 0.3% NaCl) diets

  • This compound formulated for oral or parenteral administration

  • Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography)

Procedure:

  • Acclimate Dahl S rats to the housing conditions and a low-salt diet.

  • Implant radiotelemetry probes for continuous blood pressure monitoring, or acclimatize the rats to the tail-cuff apparatus.

  • Establish a baseline blood pressure reading on the low-salt diet.

  • Switch the rats to a high-salt diet to induce hypertension.

  • Once hypertension is established, divide the rats into treatment groups and administer this compound at various doses or a vehicle control daily for a specified duration (e.g., 14 days).

  • Monitor blood pressure throughout the treatment period.

  • At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis if required.

  • Analyze the blood pressure data to determine the dose-dependent effect of this compound on mean arterial pressure.

InVivo_BP_Study_Workflow Start Start Acclimatize Acclimatize Dahl S Rats (Low-Salt Diet) Start->Acclimatize BP_Monitoring Implant Telemetry/ Acclimatize to Tail-Cuff Acclimatize->BP_Monitoring Baseline_BP Establish Baseline Blood Pressure BP_Monitoring->Baseline_BP Induce_HTN Induce Hypertension (High-Salt Diet) Baseline_BP->Induce_HTN Group_Assignment Assign to Treatment Groups Induce_HTN->Group_Assignment Administer_Drug Administer this compound/Vehicle Group_Assignment->Administer_Drug Monitor_BP Monitor Blood Pressure Administer_Drug->Monitor_BP Daily Monitor_BP->Administer_Drug Collect_Samples Collect Blood/Tissues Monitor_BP->Collect_Samples End of Study Analyze_Data Analyze Blood Pressure Data Collect_Samples->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for BI-1935, a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1935 is a potent and selective small-molecule inhibitor of soluble epoxide hydrolase (sEH), also known as EPHX2.[1][2] The inhibition of sEH prevents the conversion of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3][4][5][6] This mechanism makes sEH a compelling therapeutic target for cardiovascular and inflammatory diseases. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and other sEH inhibitors.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound.

CompoundTargetAssay TypePotency (IC50)Reference
This compoundHuman sEHBiochemical (Fluorometric)7 nM[3]
This compoundHuman sEHCellular (HepG2)< 1 nM[1]

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

The diagram below illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action for this compound.

sEH_pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation & Anti-inflammation EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Loss_of_Activity Reduced Activity DHETs->Loss_of_Activity BI1935 This compound BI1935->sEH Inhibition

Caption: sEH metabolizes EETs to less active DHETs. This compound inhibits sEH.

Experimental Protocols

Biochemical Fluorometric Assay for sEH Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.[1][7][8]

Experimental Workflow:

biochemical_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare sEH Assay Buffer B Prepare Serial Dilution of this compound A->B D Add this compound/Control to 96-well Plate B->D C Prepare sEH Enzyme and Substrate Solutions E Add sEH Enzyme Solution and Incubate C->E D->E F Initiate Reaction with Substrate Solution E->F G Measure Fluorescence (Ex: 330 nm, Em: 465 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the biochemical sEH inhibition assay.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • This compound

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM).

    • Further dilute each concentration in sEH Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells of a 96-well plate.

    • Include wells for "No Enzyme" (background) and "No Inhibitor" (100% activity) controls.

  • Enzyme Addition:

    • Prepare a working solution of recombinant human sEH in sEH Assay Buffer. The final concentration should be optimized to ensure linear substrate hydrolysis over the measurement period (e.g., 3 nM).[8]

    • Add 148 µL of the sEH working solution to each well (except "No Enzyme" wells). Add 148 µL of sEH Assay Buffer to the "No Enzyme" wells.

    • Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the sEH substrate (e.g., 50 µM PHOME) in sEH Assay Buffer.[8]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 25-30°C.

    • Measure the fluorescence intensity kinetically every minute for 30 minutes, using an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[7][9]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the "No Enzyme" control from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for sEH Inhibition

This protocol provides a method to assess the inhibitory activity of this compound on sEH within a cellular context. The assay utilizes a cell-permeable fluorescent substrate to measure intracellular sEH activity.[10]

Experimental Workflow:

cellular_workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_run Assay and Measurement cluster_cell_analysis Data Analysis A Seed Cells in a 96-well Plate B Culture Cells to Desired Confluency A->B D Treat Cells with this compound and Incubate B->D C Prepare this compound Dilutions C->D E Add Cell-Permeable Fluorescent Substrate D->E F Incubate to Allow Substrate Hydrolysis E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the cell-based sEH inhibition assay.

Materials:

  • A suitable cell line expressing sEH (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Cell-permeable sEH substrate (e.g., Epoxy Fluor 7)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well clear-bottom, black-walled cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Seed cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and replace it with medium containing the various concentrations of this compound or vehicle control.

    • Incubate the cells with the compound for a predetermined time (e.g., 1-4 hours) to allow for cell penetration and target engagement.

  • sEH Activity Measurement:

    • After the pre-incubation period, wash the cells once with pre-warmed HBSS.

    • Prepare the fluorescent substrate solution in HBSS according to the manufacturer's instructions.

    • Add the substrate solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., ~330 nm excitation and ~465 nm emission for products like 6-methoxy-2-naphthaldehyde).[10]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

References

Application Notes and Protocols for In Vivo Experimental Design of BI-1935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH increases the endogenous levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and potentially anti-cancer properties. This document provides detailed application notes and protocols for the in vivo experimental design of this compound, particularly focusing on its application in cancer research. While direct in vivo cancer studies using this compound are not extensively published, the following protocols are based on established methodologies for the broader class of sEH inhibitors and can be adapted for this compound.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Target Soluble Epoxide Hydrolase (sEH)[1][2]
IC₅₀ (human sEH) 7 nM[1]
Molecular Weight 498.5 g/mol [3]
Molecular Formula C₂₄H₂₁F₃N₆O₃[3]
Suitability In vitro and in vivo experiments[1]
Table 2: Example In Vivo Dosing and Formulation for a Soluble Epoxide Hydrolase Inhibitor (sEHi)
ParameterRecommendationNotes
Animal Model Syngeneic mouse tumor models (e.g., MC38, B16-F10)To evaluate the effects on the tumor microenvironment and in combination with immunotherapy.
Formulation Dependent on the physicochemical properties of the final compound. A common vehicle is Solutol HS 15 (10%) and sterile water.It is crucial to perform formulation and stability studies for this compound.
Dosing Route Oral gavage (p.o.) or intraperitoneal (i.p.) injectionOral administration is often preferred for chronic studies.
Example Dose 10 mg/kg, administered dailyThis is a starting point based on other sEH inhibitors; dose-response studies are essential.[1]
Control Groups Vehicle control; Isotype control (for immunotherapy combinations)Essential for validating the specific effects of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound as a Monotherapy in a Syngeneic Mouse Cancer Model

Objective: To determine the anti-tumor efficacy of this compound as a single agent.

Materials:

  • This compound

  • Vehicle (e.g., 10% Solutol HS 15 in sterile water)

  • Syngeneic tumor cells (e.g., MC38 colorectal carcinoma)

  • 6-8 week old C57BL/6 mice

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant 1 x 10⁶ MC38 cells in the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into two groups (n=10 per group):

    • Group 1: Vehicle control (administered daily by oral gavage)

    • Group 2: this compound (10 mg/kg, administered daily by oral gavage)

  • Treatment: Administer the respective treatments for a predefined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis: Compare tumor growth curves between the vehicle and this compound treated groups. Statistically analyze differences in tumor volume and survival.

Protocol 2: Evaluation of this compound in Combination with an Immune Checkpoint Inhibitor

Objective: To assess the synergistic anti-tumor effect of this compound with an anti-PD-1 antibody. Recent studies have shown that sEH inhibition can enhance the efficacy of immune checkpoint inhibitors (ICI)[1][2].

Materials:

  • This compound

  • Anti-PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Vehicle

  • Syngeneic tumor cells (e.g., B16-F10 melanoma)

  • 6-8 week old C57BL/6 mice

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant 5 x 10⁵ B16-F10 cells in the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors are established (e.g., 30-50 mm³), randomize mice into four groups (n=10 per group):

    • Group 1: Vehicle + Isotype control

    • Group 2: this compound + Isotype control

    • Group 3: Vehicle + anti-PD-1 antibody

    • Group 4: this compound + anti-PD-1 antibody

  • Treatment Schedule:

    • This compound (10 mg/kg) or vehicle is administered daily by oral gavage starting from the day of randomization.

    • Anti-PD-1 antibody or isotype control (e.g., 200 µ g/mouse ) is administered intraperitoneally on days 7, 10, and 13 post-tumor implantation.

  • Monitoring and Endpoint: Monitor tumor growth and animal well-being as described in Protocol 1.

  • Data Analysis: Compare tumor growth inhibition and survival rates across all four groups to determine if the combination therapy provides a synergistic effect.

Mandatory Visualization

Signaling_Pathway_of_sEH_Inhibition Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI_1935 This compound BI_1935->sEH Inhibits

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by this compound.

Experimental_Workflow_Combination_Therapy cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation 1. Syngeneic Tumor Cell Implantation Tumor_Growth 2. Tumor Growth (e.g., to 50 mm³) Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice into 4 Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle + Isotype Randomization->Group1 Group2 Group 2: This compound + Isotype Randomization->Group2 Group3 Group 3: Vehicle + Anti-PD-1 Randomization->Group3 Group4 Group 4: This compound + Anti-PD-1 Randomization->Group4 Tumor_Monitoring 4. Monitor Tumor Growth (Daily Treatment) Group1->Tumor_Monitoring Group2->Tumor_Monitoring Group3->Tumor_Monitoring Group4->Tumor_Monitoring Endpoint 5. Endpoint Analysis (Tumor Volume, Survival) Tumor_Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound in combination with immunotherapy.

References

Application Notes and Protocols for BI-1935, a Potent sEH Inhibitor, in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a key player in the metabolism of signaling lipids.[1] It primarily functions by converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] This action makes sEH a compelling therapeutic target for a variety of cardiovascular and inflammatory diseases. BI-1935 is a potent and selective small molecule inhibitor of sEH, demonstrating high efficacy in in vitro assays.[1] These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its effects on sEH activity.

This compound: A Profile

This compound is a chemical probe characterized by its high potency and selectivity for sEH.[1] Its inhibitory activity has been well-documented in biochemical assays, and it serves as a valuable tool for both in vitro and in vivo research.[1]

Quantitative Data

The following table summarizes the known inhibitory potency of this compound against purified sEH. It is important to note that the cellular potency (e.g., cell-based IC50) may vary depending on cell type, assay conditions, and compound permeability. Researchers are encouraged to determine the cell-based IC50 empirically.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundHuman sEHIn Vitro (Biochemical)7[1]
BI-2049 (Negative Control)Human sEHIn Vitro (Biochemical)>100,000[1]

sEH Signaling Pathway

The sEH enzyme is a critical component of the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to produce various EETs. These EETs exert beneficial effects, including vasodilation and anti-inflammatory responses. sEH curtails these effects by hydrolyzing EETs to the less active DHETs. Inhibition of sEH by compounds like this compound leads to an accumulation of EETs, thereby amplifying their protective actions.

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Effects DHETs->Reduced_Effects BI_1935 This compound BI_1935->sEH Inhibition

Caption: The sEH signaling pathway, illustrating the conversion of EETs to DHETs and the inhibitory action of this compound.

Experimental Protocols

Cell-Based sEH Activity Assay using a Fluorescent Substrate

This protocol describes a method to measure the intracellular activity of sEH in cultured cells and to determine the potency of this compound. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

Materials:

  • Cells expressing sEH (e.g., HEK293-sEH transfected, HepG2, or other suitable cell lines)

  • Cell culture medium and supplements

  • This compound (and a negative control, e.g., BI-2049)

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Lysis Buffer (Assay Buffer containing a mild detergent like digitonin)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~330/465 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Protocol:

  • Cell Culture:

    • Seed cells in a 96-well black, clear-bottom microplate at a density that ensures they are in a logarithmic growth phase at the time of the assay.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound (and negative control) in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Compound Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or control compounds.

    • Include wells with vehicle (DMSO) only as a positive control (100% sEH activity) and wells with a known potent sEH inhibitor as a reference.

    • Incubate the plate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and interaction with intracellular sEH.

  • Cell Lysis and Substrate Addition:

    • After incubation, gently wash the cells with pre-warmed PBS.

    • Add Lysis Buffer to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature with gentle shaking to release intracellular enzymes.

    • Prepare the sEH fluorescent substrate solution in Assay Buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background fluorescence (from wells with no cells or with a maximally inhibited sample) from all other readings.

  • Calculate the percentage of sEH inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the cell-based IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells Seed sEH-expressing cells in a 96-well plate Start->Seed_Cells Incubate_24_48h Incubate for 24-48 hours Seed_Cells->Incubate_24_48h Prepare_Compounds Prepare serial dilutions of this compound Incubate_24_48h->Prepare_Compounds Treat_Cells Treat cells with this compound and controls Incubate_24_48h->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_1_2h Incubate for 1-2 hours Treat_Cells->Incubate_1_2h Wash_Cells Wash cells with PBS Incubate_1_2h->Wash_Cells Lyse_Cells Lyse cells to release sEH Wash_Cells->Lyse_Cells Add_Substrate Add fluorescent sEH substrate Lyse_Cells->Add_Substrate Measure_Fluorescence Measure fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis Analyze data and calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a cell-based sEH activity assay using this compound.

Data Presentation

The following table provides a template for presenting the results of a cell-based sEH inhibition assay.

InhibitorCell LineAssay TypeCell-Based IC50 (nM)Assay Window (S/B)Z'-Factor
This compoundHEK293-sEHFluorescence-basedTo be determinede.g., >10e.g., >0.5
Reference InhibitorHEK293-sEHFluorescence-basedKnown valuee.g., >10e.g., >0.5
BI-2049HEK293-sEHFluorescence-basedExpected >10,000N/AN/A

Note: The Signal-to-Background (S/B) ratio and Z'-factor are important parameters for validating the robustness of the assay. An S/B ratio greater than 3 and a Z'-factor greater than 0.5 are generally considered indicative of a high-quality assay.

Conclusion

This compound is a valuable tool for studying the role of sEH in cellular processes. The provided protocols offer a starting point for researchers to design and execute robust cell-based assays to characterize the cellular activity of this compound and other sEH inhibitors. By carefully optimizing assay conditions and validating the results, researchers can gain valuable insights into the therapeutic potential of targeting sEH.

References

Application Notes and Protocols: Preclinical Evaluation of BI-1935 in a Spontaneously Hypertensive Rat (SHR) Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "BI-1935" is not a publicly documented compound. The following application notes and protocols are presented as a representative framework for the preclinical evaluation of a novel antihypertensive agent, designated here as this compound, using a well-established animal model of essential hypertension.

Introduction

Hypertension is a primary risk factor for a range of cardiovascular diseases. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized inbred rat strain that mimics many aspects of human essential hypertension, making it an ideal model for the initial in vivo evaluation of novel antihypertensive compounds.[1][2][3] These application notes provide a detailed protocol for assessing the efficacy and mechanism of action of a hypothetical antihypertensive agent, this compound, in the SHR model.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound is a potent and selective inhibitor of a novel kinase, "Hypotensive Kinase 1" (HK-1), which is a key component of a signaling pathway that regulates vascular smooth muscle contraction and renal sodium reabsorption. Inhibition of HK-1 by this compound is expected to lead to vasodilation and natriuresis, thereby lowering blood pressure.

BI1935_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC PLC AT1R->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 HK1 HK-1 Ca2->HK1 Contraction Contraction HK1->Contraction Vasodilation Vasodilation BI1935 This compound BI1935->HK1 Inhibits

Figure 1: Hypothetical Signaling Pathway of this compound. Max Width: 760px.

Experimental Protocols

Animal Model
  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[4][5]

  • Age: 12-14 weeks (at the start of the study, when hypertension is well-established).[6]

  • Sex: Male

  • Supplier: Charles River Laboratories or Envigo.[3][4]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[4] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design and Workflow

A dose-response study will be conducted to evaluate the antihypertensive effect of this compound.

Experimental_Workflow Acclimatization Acclimatization & Baseline BP Measurement (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment Daily Dosing with this compound or Vehicle (4 weeks) Randomization->Treatment BP_Monitoring Weekly Blood Pressure Monitoring Treatment->BP_Monitoring During Treatment Terminal_Procedures Terminal Procedures: Blood & Tissue Collection Treatment->Terminal_Procedures Data_Analysis Data Analysis: Biomarker Analysis & Histopathology Terminal_Procedures->Data_Analysis

Figure 2: Experimental Workflow for this compound Evaluation. Max Width: 760px.

Treatment Groups
GroupAnimal StrainTreatmentDose (mg/kg/day, p.o.)Number of Animals
1WKYVehicle (0.5% Methylcellulose)010
2SHRVehicle (0.5% Methylcellulose)010
3SHRThis compound110
4SHRThis compound310
5SHRThis compound1010
6SHRPositive Control (e.g., Amlodipine)510
Drug Administration

This compound will be formulated as a suspension in 0.5% methylcellulose (B11928114) and administered once daily via oral gavage (p.o.) for 28 consecutive days.

Blood Pressure Measurement

Blood pressure will be measured weekly using the tail-cuff method.[7][8] To ensure accuracy and minimize stress, rats will be trained for the procedure for several days before the start of the study.[9] For more continuous and precise measurements, radiotelemetry can be used, although it is more invasive and costly.[9][10][11]

Protocol for Tail-Cuff Blood Pressure Measurement:

  • Acclimatize the rat to the restraining device for 10-15 minutes.

  • Place the rat on a warming platform to increase blood flow to the tail.

  • Position the tail cuff and pulse sensor on the rat's tail.

  • Record a series of 10-15 measurements and average the values to obtain the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

Terminal Procedures and Sample Collection

At the end of the 4-week treatment period, animals will be anesthetized.

  • Blood Collection: Blood will be collected via cardiac puncture for plasma biomarker analysis (e.g., renin, aldosterone (B195564), this compound concentration).

  • Tissue Collection: The heart, kidneys, and aorta will be harvested, weighed, and processed for histopathological analysis and biomarker quantification.

Biomarker and Histopathological Analysis
  • Plasma Biomarkers: Measurement of plasma renin and aldosterone levels using ELISA kits.

  • Cardiac Hypertrophy: The heart weight to body weight ratio will be calculated. Histological sections of the left ventricle will be stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size.

  • Renal Damage: Kidney sections will be stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerulosclerosis and interstitial fibrosis.[12][13][14]

  • Target Engagement: Western blot or immunohistochemistry can be used to measure the phosphorylation status of HK-1 or its downstream targets in tissue lysates to confirm the mechanism of action of this compound.

Data Presentation (Hypothetical Data)

The following tables represent how the quantitative data from this study would be summarized.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR

Treatment GroupBaseline SBP (mmHg)Week 1 SBP (mmHg)Week 2 SBP (mmHg)Week 3 SBP (mmHg)Week 4 SBP (mmHg)
WKY + Vehicle135 ± 5136 ± 4135 ± 5137 ± 6136 ± 5
SHR + Vehicle198 ± 7201 ± 8205 ± 7203 ± 9206 ± 8
SHR + this compound (1 mg/kg)199 ± 6185 ± 7178 ± 6175 ± 8172 ± 7
SHR + this compound (3 mg/kg)201 ± 8172 ± 6161 ± 5155 ± 7151 ± 6
SHR + this compound (10 mg/kg)197 ± 5158 ± 7145 ± 6139 ± 5137 ± 5
SHR + Amlodipine (5 mg/kg)200 ± 7165 ± 8152 ± 7148 ± 6145 ± 7
*Data are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle.

Table 2: Effect of this compound on End-Organ Damage Markers after 4 Weeks of Treatment

Treatment GroupHeart Weight / Body Weight (mg/g)Kidney Weight / Body Weight (mg/g)Relative Glomerulosclerosis (%)
WKY + Vehicle2.8 ± 0.16.5 ± 0.32.1 ± 0.5
SHR + Vehicle4.2 ± 0.28.9 ± 0.415.8 ± 2.1
SHR + this compound (1 mg/kg)3.8 ± 0.28.1 ± 0.311.2 ± 1.5
SHR + this compound (3 mg/kg)3.4 ± 0.17.5 ± 0.27.5 ± 1.1
SHR + this compound (10 mg/kg)3.1 ± 0.26.9 ± 0.34.3 ± 0.8
SHR + Amlodipine (5 mg/kg)3.3 ± 0.27.7 ± 0.48.1 ± 1.3
*Data are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle.

Conclusion

This document outlines a comprehensive preclinical strategy for evaluating the antihypertensive properties of a novel compound, this compound, in the SHR model. The described protocols for dose-response studies, blood pressure monitoring, and end-organ damage assessment will provide crucial data on the efficacy and potential mechanism of action of this compound, guiding further drug development efforts.

References

Application Note: Measuring Epoxyeicosatrienoic Acid (EET) Levels Following Treatment with the Soluble Epoxide Hydrolase Inhibitor BI-1935

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules play crucial roles in various physiological processes, including the regulation of vascular tone and inflammation.[1][2] The biological activity of EETs is terminated through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[3][4]

BI-1935 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2][3][5][6] By inhibiting sEH, this compound prevents the degradation of EETs, leading to an increase in their endogenous levels.[3] This application note provides a detailed protocol for treating biological samples with this compound and subsequently measuring the resulting changes in EET and DHET levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The experimental workflow involves the treatment of a biological system (e.g., cell culture, tissue homogenates) with this compound to inhibit sEH activity. Following treatment, lipids, including EETs and DHETs, are extracted from the samples. The extracted lipids are then analyzed by LC-MS/MS to quantify the levels of various EET and DHET regioisomers. An increase in the EET/DHET ratio following this compound treatment is indicative of sEH inhibition.

Materials and Reagents

  • This compound (sEH inhibitor)

  • Biological matrix (e.g., cell culture, plasma, tissue homogenates)

  • Internal standards (deuterated EETs and DHETs)

  • LC-MS/MS grade solvents (acetonitrile, methanol (B129727), water, formic acid)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Lipid extraction solvents (e.g., ethyl acetate (B1210297), hexane)

  • Phosphate buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Experimental Protocols

I. Treatment of Biological Samples with this compound

This protocol is a general guideline and may need to be optimized for specific cell types or tissues.

  • Cell Culture:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture media to the desired final concentrations. A concentration range of 1-100 nM is a reasonable starting point based on its reported IC50 of 7 nM.[1][3]

    • Remove the old media from the cells and replace it with the media containing this compound.

    • Include a vehicle control group (media with the same concentration of DMSO without this compound).

    • Incubate the cells for a predetermined time course (e.g., 1, 6, 12, 24 hours).

    • After incubation, collect the cell culture supernatant and/or the cell pellet for lipid extraction.

  • Tissue Homogenates:

    • Homogenize fresh or frozen tissue in ice-cold PBS.

    • Determine the protein concentration of the homogenate.

    • Aliquot the homogenate and add this compound to the desired final concentrations.

    • Include a vehicle control group.

    • Incubate the samples at 37°C for a specified time.

    • Stop the reaction by adding a cold organic solvent (e.g., methanol) and proceed to lipid extraction.

II. Sample Preparation and Lipid Extraction

The following is a general protocol for the extraction of eicosanoids from biological samples.

  • Spiking with Internal Standards: Add a known amount of a mixture of deuterated EET and DHET internal standards to each sample.

  • Protein Precipitation (for plasma or cell culture supernatant): Add three volumes of cold acetonitrile (B52724) to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

    • Liquid-Liquid Extraction: Acidify the sample with a weak acid (e.g., acetic acid) and extract the lipids with an organic solvent like ethyl acetate or a hexane/isopropanol mixture.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the acidified sample onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

      • Elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the solvent from the eluted fractions under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the initial LC mobile phase.

III. LC-MS/MS Analysis of EETs and DHETs

The analysis of EETs and DHETs is typically performed using an LC-MS/MS system in negative ion mode with electrospray ionization (ESI).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the different EET and DHET regioisomers.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up specific precursor-to-product ion transitions for each EET and DHET regioisomer and their corresponding deuterated internal standards.

Data Presentation

The quantitative data for EET and DHET levels should be summarized in a clear and structured table for easy comparison between different treatment groups.

AnalyteControl (Vehicle)This compound (1 nM)This compound (10 nM)This compound (100 nM)
EETs (ng/mL or ng/mg protein)
14,15-EET
11,12-EET
8,9-EET
5,6-EET
Total EETs
DHETs (ng/mL or ng/mg protein)
14,15-DHET
11,12-DHET
8,9-DHET
5,6-DHET
Total DHETs
Ratios
14,15-EET/DHET
11,12-EET/DHET
8,9-EET/DHET
5,6-EET/DHET
Total EETs/Total DHETs

Data should be presented as mean ± standard deviation or standard error of the mean.

Visualizations

EET_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation BiologicalEffects Biological Effects (e.g., Vasodilation, Anti-inflammation) EETs->BiologicalEffects DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: EET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Sample Treatment cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_results Results start Biological Sample (Cells or Tissues) treatment Treat with this compound (or Vehicle Control) start->treatment extraction Lipid Extraction (LLE or SPE) treatment->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Quantification (EETs and DHETs) lcms->data results Increased EET/DHET Ratio data->results

Caption: Experimental workflow for measuring EET levels after this compound treatment.

References

Application Notes and Protocols: BI-1935 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the dose-response relationship of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). Detailed protocols for both biochemical and cell-based assays are provided to enable researchers to determine the potency and efficacy of this compound.

Introduction to this compound and Soluble Epoxide Hydrolase (sEH)

This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of signaling lipids.[1] The sEH enzyme is involved in the degradation of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid.[2][3][4][5] EETs possess anti-inflammatory and vasodilatory properties, and their hydrolysis by sEH to the less active dihydroxyeicosatrienoic acids (DHETs) diminishes these beneficial effects.[5][6] By inhibiting sEH, this compound increases the bioavailability of EETs, making it a valuable tool for investigating the therapeutic potential of sEH inhibition in cardiovascular and inflammatory diseases.[1]

sEH Signaling Pathway

The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and the mechanism of action for an sEH inhibitor like this compound.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Response Increased Vasodilation & Reduced Inflammation EETs->Response DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound (sEH Inhibitor) BI1935->sEH Inhibits Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions incubation Incubate Inhibitor with Enzyme/Cells prep_inhibitor->incubation prep_enzyme Prepare sEH Enzyme (Biochemical Assay) prep_enzyme->incubation prep_cells Culture & Seed Cells (Cell-Based Assay) prep_cells->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates percent_inhibition % Inhibition vs. [this compound] calculate_rates->percent_inhibition plot_curve Plot Dose-Response Curve percent_inhibition->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

References

Application Notes and Protocols for Studying Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

A Note on BI-1935: Initial literature searches did not yield specific information for a compound designated "this compound" in the context of endothelial function research. The following application notes and protocols provide a comprehensive guide to studying endothelial function using established methods and are intended to serve as a resource for researchers investigating novel compounds or exploring the mechanisms of endothelial biology.

I. Application Notes

Introduction to Endothelial Function and Dysfunction

The vascular endothelium is a monolayer of cells lining the interior of blood vessels, acting as a critical interface between the blood and the vessel wall. It plays a pivotal role in maintaining cardiovascular homeostasis by regulating vascular tone, inflammation, thrombosis, and cell growth. Endothelial cells produce a variety of vasoactive substances, the most notable of which is nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.

Endothelial dysfunction is a pathological state characterized by a shift in the endothelium's properties towards reduced vasodilation, a pro-inflammatory, and pro-thrombotic state. This dysfunction is considered an early event in the pathogenesis of atherosclerosis and is implicated in numerous cardiovascular diseases, including hypertension, coronary artery disease, and diabetes. Key features of endothelial dysfunction include:

  • Reduced Nitric Oxide (NO) Bioavailability: This can result from decreased production by endothelial nitric oxide synthase (eNOS) or increased degradation by reactive oxygen species (ROS).

  • Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the cell leads to vascular damage.

  • Inflammation: Activated endothelial cells upregulate the expression of adhesion molecules (e.g., VCAM-1, ICAM-1, E-selectin), promoting the recruitment and infiltration of leukocytes into the vessel wall.

Key Signaling Pathways in Endothelial Dysfunction

Understanding the molecular pathways that govern endothelial function is crucial for developing therapeutic strategies. Several key signaling cascades are implicated in the health and dysfunction of the endothelium.

endothelial_dysfunction_pathways cluster_0 Healthy Endothelium cluster_1 Endothelial Dysfunction eNOS (active) eNOS (active) NO NO eNOS (active)->NO Produces L-Arginine L-Arginine L-Arginine->eNOS (active) Substrate sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Promotes Risk Factors Risk Factors ROS ROS Risk Factors->ROS Inflammatory Cytokines Inflammatory Cytokines Risk Factors->Inflammatory Cytokines ROS->NO Degrades eNOS (uncoupled) eNOS (uncoupled) ROS->eNOS (uncoupled) Causes NF-kB NF-kB Inflammatory Cytokines->NF-kB Activates Adhesion Molecules Adhesion Molecules NF-kB->Adhesion Molecules Upregulates NO_dec Decreased NO eNOS (uncoupled)->NO_dec tube_formation_workflow cluster_setup Plate Preparation cluster_cell_prep Cell Preparation cluster_seeding Assay Execution cluster_analysis Analysis prep1 Thaw Basement Membrane Extract (BME) on ice prep2 Coat wells of a 96-well plate with BME (50-80 µL/well) prep1->prep2 prep3 Incubate plate at 37°C for 30-60 min to allow gelation prep2->prep3 seed Seed cell suspension onto the BME gel (1-1.5 x 10^4 cells/well) prep3->seed cell1 Culture endothelial cells (e.g., HUVECs) to 70-90% confluency cell2 Harvest cells using a gentle dissociation reagent cell1->cell2 cell3 Resuspend cells in assay medium (containing test compounds) cell2->cell3 cell3->seed incubate Incubate at 37°C, 5% CO2 for 4-24 hours seed->incubate image Image tube formation using an inverted microscope incubate->image quantify Quantify tube length, branch points, and enclosed areas using image analysis software image->quantify

Application Notes and Protocols for Assessing sEH Target Engagement with BI-1935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid metabolic pathway, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and neurodegenerative disorders. BI-1935 is a potent and selective small molecule inhibitor of sEH. Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies.

These application notes provide detailed protocols for assessing the target engagement of this compound by measuring its impact on sEH activity and downstream biomarkers. The primary methods described are an in vitro sEH activity assay and an in vivo protocol for measuring changes in plasma EETs and DHETs in a rodent model.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValue
IC50 (Human sEH) 7 nM
IC50 (Rat sEH) 7 nM
Cellular sEH Inhibition (HepG2) <1 nM

Table 2: Representative In Vivo Pharmacodynamic Biomarker Modulation

AnalyteVehicle Control (ng/mL)This compound Treated (ng/mL)Fold Change
14,15-EET 10.725.8+2.4
11,12-EET 8.820.1+2.3
8,9-EET 8.018.5+2.3
14,15-DHET 15.27.1-2.1
11,12-DHET 12.56.0-2.1
8,9-DHET 11.85.5-2.1
EET/DHET Ratio ~0.7~3.2+4.6

Signaling Pathway

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: The sEH signaling pathway, illustrating the conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH to DHETs. This compound inhibits sEH, leading to an accumulation of beneficial EETs.

Experimental Protocols

In Vitro sEH Activity Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits.

Objective: To determine the in vitro potency (IC50) of this compound against purified sEH enzyme.

Materials:

  • Human or rat recombinant sEH enzyme

  • sEH assay buffer

  • sEH fluorogenic substrate (e.g., Epoxy Fluor 7)

  • This compound

  • Positive control sEH inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/465 nm or similar)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in sEH assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add sEH assay buffer, sEH enzyme, and either this compound, positive control, or vehicle (DMSO).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the sEH fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Assessment of sEH Target Engagement in Rodents

Objective: To evaluate the in vivo target engagement of this compound by measuring plasma concentrations of EETs and DHETs.

Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice.

  • Animals should be acclimated for at least one week prior to the study.

Dosing:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

  • Administration: Administer this compound or vehicle orally (p.o.) via gavage at a dose determined by preliminary pharmacokinetic studies (e.g., 1-30 mg/kg).

Sample Collection:

  • Collect blood samples (~200 µL) via tail vein or saphenous vein at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT) to prevent lipid peroxidation.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Biomarker Analysis: LC-MS/MS Method for EETs and DHETs

This protocol is a generalized procedure based on established methods for eicosanoid analysis.[2][3][4]

Materials:

  • Plasma samples

  • Deuterated internal standards for each EET and DHET regioisomer

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • Spike samples with a solution of deuterated internal standards.

    • Acidify the plasma with a weak acid (e.g., acetic acid).

    • Load the samples onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the eicosanoids with a high-organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the EET and DHET regioisomers using a gradient elution on a C18 column.

    • Detect and quantify the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

  • Data Analysis:

    • Generate calibration curves for each analyte using the internal standards.

    • Calculate the concentrations of each EET and DHET in the plasma samples.

    • Calculate the EET/DHET ratio for each regioisomeric pair as a measure of sEH inhibition.

Experimental Workflows

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions setup Set up 96-well plate: Enzyme, Buffer, this compound prep_inhibitor->setup prep_enzyme Prepare sEH Enzyme and Substrate prep_enzyme->setup incubate Incubate (15 min) setup->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Fluorescence (Kinetically) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot Plot % Inhibition vs. [this compound] calc_rate->plot ic50 Determine IC50 plot->ic50

Caption: In Vitro sEH Activity Assay Workflow.

in_vivo_workflow cluster_animal In-Life Phase cluster_bioanalysis Bioanalysis cluster_data Data Interpretation acclimate Acclimate Rodents dose Dose with this compound or Vehicle (p.o.) acclimate->dose collect_blood Collect Blood Samples (Time Course) dose->collect_blood process_plasma Process to Plasma collect_blood->process_plasma spe Solid-Phase Extraction of Plasma process_plasma->spe lcms LC-MS/MS Analysis of EETs and DHETs spe->lcms quantify Quantify Analyte Concentrations lcms->quantify calc_ratio Calculate EET/DHET Ratios quantify->calc_ratio assess_te Assess Target Engagement (PK/PD Modeling) calc_ratio->assess_te

Caption: In Vivo Target Engagement Workflow.

References

Application Notes and Protocols for Investigational Compound BI-1935 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of the investigational compound BI-1935 in various in vitro and in vivo models of neurodegenerative diseases. This compound is a novel, potent, and selective modulator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation, which are key pathological features in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[1][2][3] Pathogenic mechanisms include oxidative stress, neuroinflammation, protein misfolding and aggregation, and mitochondrial dysfunction.[1] The NRF2 signaling pathway is a master regulator of the antioxidant response, and its activation has been shown to be a promising therapeutic strategy for neuroprotection. This compound is an investigational small molecule designed to activate the NRF2 pathway, thereby enhancing the expression of a wide array of antioxidant and cytoprotective genes. These notes provide protocols for evaluating the efficacy of this compound in relevant cellular and animal models of neurodegeneration.

This compound Mechanism of Action

This compound acts by disrupting the interaction between NRF2 and its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Under basal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. In the presence of this compound, this interaction is inhibited, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing their transcription. These genes encode for a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

BI_1935_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BI_1935 This compound Keap1_NRF2 Keap1-NRF2 Complex BI_1935->Keap1_NRF2 Inhibits Interaction NRF2_cyto NRF2 Keap1_NRF2->NRF2_cyto Keap1 Keap1 Keap1_NRF2->Keap1 Proteasome Proteasome NRF2_cyto->Proteasome NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation Keap1->Proteasome Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Figure 1: Mechanism of action of this compound in the NRF2 signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in SH-SY5Y cells treated with 100 µM 6-OHDA

Treatment GroupCell Viability (%) (MTT Assay)NRF2 Nuclear Translocation (Fold Change)HO-1 Expression (Fold Change)
Vehicle Control100 ± 51.0 ± 0.11.0 ± 0.2
6-OHDA45 ± 41.2 ± 0.21.5 ± 0.3
6-OHDA + this compound (10 nM)62 ± 52.5 ± 0.33.1 ± 0.4
6-OHDA + this compound (50 nM)78 ± 64.1 ± 0.45.8 ± 0.5
6-OHDA + this compound (100 nM)89 ± 55.9 ± 0.58.2 ± 0.6

Table 2: In Vivo Efficacy of this compound in a MPTP Mouse Model of Parkinson's Disease

Treatment GroupRotarod Performance (latency to fall, s)Striatal Dopamine (B1211576) Levels (ng/mg tissue)Tyrosine Hydroxylase (+) Neurons in SNpc
Saline Control180 ± 1515.2 ± 1.88500 ± 300
MPTP65 ± 105.8 ± 0.94200 ± 250
MPTP + this compound (10 mg/kg)95 ± 128.9 ± 1.15800 ± 280
MPTP + this compound (30 mg/kg)130 ± 1412.1 ± 1.57100 ± 310

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle (DMSO) for 2 hours.

  • Induce neurotoxicity by adding 100 µM 6-OHDA to the appropriate wells.

  • Incubate for an additional 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Western Blot for NRF2 Nuclear Translocation

This protocol quantifies the amount of NRF2 that has translocated to the nucleus upon treatment with this compound.

Materials:

  • Treated cells from Protocol 1

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • Primary antibodies (anti-NRF2, anti-Lamin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of each fraction using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against NRF2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the nuclear NRF2 signal to the Lamin B1 signal.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Culture (e.g., SH-SY5Y) A2 Compound Treatment (this compound) A1->A2 A3 Induce Neurotoxicity (e.g., 6-OHDA, Aβ oligomers) A2->A3 A4 Assess Neuroprotection (MTT, LDH assays) A3->A4 A5 Mechanism of Action Studies (Western Blot, qPCR) A3->A5 B1 Animal Model Selection (e.g., MPTP mice, 5xFAD mice) A4->B1 Promising Results A5->B1 Target Engagement B2 This compound Administration (e.g., oral gavage) B1->B2 B3 Behavioral Testing (Rotarod, Morris Water Maze) B2->B3 B4 Post-mortem Analysis B3->B4 B5 Histology & Immunohistochemistry (e.g., TH, Iba1 staining) B4->B5 B6 Biochemical Analysis (ELISA, HPLC) B4->B6

Figure 2: General experimental workflow for evaluating this compound.
Protocol 3: MPTP Mouse Model of Parkinson's Disease

This protocol evaluates the in vivo efficacy of this compound in a chemically-induced mouse model of Parkinson's disease.[2]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Rotarod apparatus

  • Anesthetics

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Tissue processing reagents

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Train the mice on the accelerating rotarod for three consecutive days.

  • Administer this compound (e.g., 10 or 30 mg/kg) or vehicle by oral gavage daily for 14 days.

  • On day 8, induce parkinsonism by administering four intraperitoneal injections of MPTP (20 mg/kg each) at 2-hour intervals. Control animals receive saline injections.

  • Continue daily this compound or vehicle treatment.

  • On day 14, perform the rotarod test to assess motor coordination. Record the latency to fall for each mouse.

  • On day 15, euthanize the mice and collect brain tissue.

  • For neurochemical analysis, dissect the striatum and measure dopamine levels using HPLC.

  • For immunohistochemistry, perfuse the mice with saline followed by 4% PFA. Cryosection the brains and perform staining for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Preclinical_Decision_Making Start Start: In Vitro Screening Efficacy Significant Neuroprotection? Start->Efficacy Toxicity Low Cytotoxicity? Efficacy->Toxicity Yes Stop Stop/ Re-evaluate Efficacy->Stop No Mechanism Target Engagement Confirmed? Toxicity->Mechanism Yes Toxicity->Stop No InVivo Proceed to In Vivo Model? Mechanism->InVivo Yes Mechanism->Stop No

Figure 3: Logical flow for preclinical advancement of this compound.

Safety and Handling

This compound is an investigational compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Ordering Information

For inquiries about obtaining this compound for research purposes, please contact our licensing department.

References

Application Notes and Protocols for BI-3406, a SOS1::KRAS Interaction Inhibitor, as a Tool Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "BI-1935" did not yield information on a specific tool compound. The following application notes are based on the well-characterized, potent, and selective SOS1 (Son of Sevenless 1) inhibitor, BI-3406 , which is highly relevant for researchers investigating KRAS signaling pathways in drug discovery. BI-3406 serves as an exemplary tool compound for studying the role of SOS1 in KRAS activation and for exploring therapeutic strategies that target this interaction.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] As a molecular switch, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[2][3] The activation of KRAS is facilitated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF in this process.[4][5] SOS1 promotes the exchange of GDP for GTP, leading to the activation of KRAS and downstream signaling cascades, such as the MAPK pathway (RAF-MEK-ERK), which drive cell proliferation and survival.[1][2]

BI-3406 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the interaction between SOS1 and KRAS.[1][6] It binds to the catalytic site of SOS1, thereby preventing the formation of the SOS1::KRAS complex and subsequent nucleotide exchange.[1][7] This leads to a reduction in the levels of active, GTP-bound KRAS and inhibition of the downstream MAPK signaling pathway.[6][7] As a tool compound, BI-3406 is invaluable for investigating the consequences of SOS1 inhibition in KRAS-driven cancer models, validating SOS1 as a therapeutic target, and exploring combination therapies, particularly with inhibitors of the MAPK pathway.[1][8]

Data Presentation: In Vitro Activity of BI-3406

The following tables summarize the quantitative data for BI-3406 in various biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of BI-3406

Assay TypeTarget/Cell LineKRAS MutationIC50 (nM)Reference
SOS1::KRAS Interaction Recombinant Protein-6[6]
Recombinant Protein-5[7]
p-ERK Inhibition NCI-H358G12C4[7]
DLD-1G13D24[7]
RAS-GTP Inhibition NCI-H358G12C83[1]
A549G12S231[1]
Cell Proliferation (3D) NCI-H358G12C24[7]
DLD-1G13D36[7]
MIA PaCa-2G12C9-220[1]
A549G12S9-220[1]
H520Wild-Type>10,000[7]

Table 2: Selectivity Profile of BI-3406

TargetAssay TypeIC50Reference
SOS1 Biochemical Interaction4 nM[9]
SOS2 Biochemical Interaction>10,000 nM[9]
Kinase Panel (368 kinases) BiochemicalNo off-target hits at 5 µM[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BI-3406 and typical experimental workflows for its characterization.

KRAS_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF GAP GAP KRAS_GTP->GAP GTP Hydrolysis SOS1 SOS1 (GEF) Grb2->SOS1 Recruitment SOS1->KRAS_GDP GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GAP->KRAS_GDP BI3406 BI-3406 BI3406->SOS1 Inhibition

Caption: KRAS signaling pathway and the inhibitory action of BI-3406.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ppi_assay SOS1::KRAS Interaction Assay (e.g., HTRF) cell_culture Culture KRAS-mutant and WT cell lines compound_treatment Treat cells with varying concentrations of BI-3406 cell_culture->compound_treatment western_blot Western Blot for p-ERK / Total ERK compound_treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) compound_treatment->proliferation_assay data_analysis Data Analysis (IC50 determination) western_blot->data_analysis proliferation_assay->data_analysis

Caption: Workflow for evaluating a SOS1 inhibitor like BI-3406.

Experimental Protocols

This protocol is adapted from commercially available HTRF assay kits for measuring the SOS1::KRAS interaction.[10][11][12]

Objective: To quantify the ability of BI-3406 to inhibit the interaction between SOS1 and GDP-loaded KRAS.

Materials:

  • Tagged recombinant human SOS1 (e.g., His-tagged)

  • Tagged recombinant human KRAS (e.g., biotinylated), pre-loaded with GDP

  • HTRF detection reagents (e.g., anti-His-Terbium and Streptavidin-XL665)

  • Assay buffer

  • BI-3406 and other test compounds

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of BI-3406 in assay buffer.

  • Reagent Preparation: Dilute the tagged SOS1 and KRAS proteins and HTRF detection reagents in assay buffer to the desired working concentrations.

  • Assay Plate Setup:

    • Add 2 µL of BI-3406 dilution or vehicle control to the wells of a 384-well plate.

    • Add 4 µL of the diluted tagged KRAS-GDP protein.

    • Add 4 µL of the diluted tagged SOS1 protein to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Detection:

    • Add 10 µL of the pre-mixed HTRF detection reagents to each well.

    • Seal the plate and incubate at room temperature for at least 60 minutes (or overnight as recommended by the kit manufacturer) to allow for the detection signal to stabilize.[11]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Normalize the data to positive (no inhibitor) and negative (no protein interaction) controls.

    • Plot the normalized response against the log of the BI-3406 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol provides a general method for assessing the inhibition of downstream MAPK signaling by measuring p-ERK levels.[13][14][15]

Objective: To determine the effect of BI-3406 on the phosphorylation of ERK1/2 in cancer cell lines.

Materials:

  • KRAS-mutant cancer cell lines (e.g., NCI-H358, DLD-1)

  • Complete cell culture medium

  • BI-3406

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of BI-3406 concentrations for a specified time (e.g., 1-2 hours).[16] Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2, following the same immunoblotting steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Calculate the percent inhibition relative to the vehicle-treated control and determine the IC50 value.

This protocol is for assessing the anti-proliferative effects of BI-3406 in a 3D spheroid culture model, which often better represents in vivo tumor biology.[1][17][18]

Objective: To measure the dose-dependent effect of BI-3406 on the viability of cancer cells grown in 3D culture.

Materials:

  • KRAS-mutant cancer cell lines

  • Ultra-low attachment 96-well plates

  • Complete cell culture medium

  • BI-3406

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Spheroid Formation:

    • Seed cells in ultra-low attachment 96-well plates at a density optimized for spheroid formation (e.g., 1,000-5,000 cells/well).

    • Centrifuge the plates at a low speed to facilitate cell aggregation.

    • Incubate for 3-4 days to allow for spheroid formation.

  • Compound Treatment:

    • Prepare serial dilutions of BI-3406 in culture medium.

    • Carefully add the compound dilutions to the wells containing the spheroids. Include vehicle-treated controls.

    • Incubate for an extended period, typically 7 days, to assess the long-term effect on proliferation.[6]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated controls.

    • Plot the normalized cell viability against the log of the BI-3406 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

BI-3406 is a powerful tool compound for the study of KRAS-driven cancers. Its high potency and selectivity for the SOS1::KRAS interaction allow for precise interrogation of this critical node in the RAS signaling pathway. The protocols outlined above provide a framework for researchers to characterize the biochemical and cellular effects of BI-3406 and similar SOS1 inhibitors, thereby facilitating the discovery and development of new therapeutic strategies for cancers with KRAS mutations.

References

Troubleshooting & Optimization

BI-1935 Technical Support Center: In Vivo Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The primary mechanism of action of this compound is the inhibition of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs), converting them to their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic properties. This makes this compound a valuable tool for research in areas such as cardiovascular disease and inflammation.[1]

Q2: What are the physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₁F₃N₆O₃
Molecular Weight 498.47 g/mol
Appearance Solid
CAS Number 940954-41-6

Q3: What is the recommended formulation for in vivo studies with this compound?

A3: A commonly used and recommended vehicle for in vivo administration of this compound consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] This formulation is designed to solubilize the poorly water-soluble compound for administration to animals.

Q4: What is a typical dosage for sEH inhibitors in in vivo studies?

A4: The dosage of sEH inhibitors can vary depending on the specific compound, the animal model, and the research question. However, based on studies with other sEH inhibitors in mice, a general dosage range can be considered. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

sEH InhibitorAnimal ModelDosage RangeAdministration Route
TPPUMouse (Alzheimer's Disease models)1 - 5 mg/kg/dayOral (in drinking water)
TPPU & RivastigmineMouse (5XFAD)1 mg/kg/day (each)Oral (in drinking water)
Various sEH inhibitorsMouse10 mg/kgIntraperitoneal injection
AMHDUMouse1.25 mg/kgIntraperitoneal injection
Auranofin (TrxR inhibitor)Mouse (Cancer models)10 - 15 mg/kgOral gavage

This table provides examples from published studies and should be used as a guideline.[3][4][5][6]

Troubleshooting Guide

Issue: Precipitation of this compound in the formulation.

  • Cause: Improper mixing order or temperature. This compound, like many poorly soluble compounds, can precipitate if the formulation is not prepared correctly.

  • Solution:

    • Strictly follow the order of solvent addition: Always dissolve this compound in DMSO first before adding the other components of the vehicle.

    • Ensure complete dissolution at each step: Use a vortex mixer to ensure the compound is fully dissolved in DMSO before adding PEG300, followed by Tween-80, and finally saline.

    • Gentle warming: If precipitation occurs, gentle warming of the solution (e.g., to 37°C) and sonication can help redissolve the compound.[2] Avoid excessive heat, which could degrade the compound.

    • Prepare fresh: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.

Issue: Potential toxicity or adverse effects from the vehicle.

  • Cause: The vehicle components, particularly DMSO and PEG300, can have their own biological effects or cause local irritation, especially at high concentrations or with certain administration routes.[7][8]

  • Solution:

    • Include a vehicle control group: This is critical to distinguish the effects of this compound from any effects of the vehicle itself.

    • Minimize DMSO concentration: If toxicity is a concern, especially for sensitive animal models, consider reducing the DMSO concentration. A formulation with 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline has been suggested for sensitive applications.[9]

    • Careful administration: Administer the formulation slowly and at the appropriate site to minimize local irritation. For intraperitoneal injections, ensure the needle is correctly placed to avoid injection into organs.

    • Monitor animals closely: Observe animals for any signs of distress, weight loss, or changes in behavior after administration.

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a 1 mL working solution of this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder to achieve the desired final concentration in the 1 mL solution.

  • Dissolve in DMSO: Add 100 µL of DMSO to the vial containing the this compound powder. Vortex thoroughly until the compound is completely dissolved.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex again to ensure the mixture is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the solution. Vortex thoroughly.

  • Add Saline: Add 450 µL of sterile saline to the mixture. Vortex one final time to ensure a clear, homogeneous solution.

  • Final Volume: The total volume of the prepared formulation will be 1 mL.

  • Administration: The formulation is now ready for in vivo administration (e.g., via intraperitoneal injection or oral gavage). It is recommended to use the solution on the same day it is prepared.

In Vivo Administration
  • Route of Administration: The prepared formulation is suitable for intraperitoneal (IP) injection or oral gavage. The choice of administration route should be based on the experimental design and objectives.

  • Dosage Calculation: Calculate the volume of the formulation to administer based on the desired dosage (in mg/kg) and the body weight of the animal.

Visualizations

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Biological_Effects_EETs Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects BI_1935 This compound BI_1935->sEH Inhibits

Caption: The sEH signaling pathway, inhibited by this compound.

Experimental Workflow for In Vivo Formulation of this compound

Experimental_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration start Start weigh 1. Weigh this compound start->weigh dissolve_dmso 2. Dissolve in 10% DMSO weigh->dissolve_dmso add_peg300 3. Add 40% PEG300 dissolve_dmso->add_peg300 vortex Vortex thoroughly after each step dissolve_dmso->vortex add_tween80 4. Add 5% Tween-80 add_peg300->add_tween80 add_peg300->vortex add_saline 5. Add 45% Saline add_tween80->add_saline add_tween80->vortex add_saline->vortex ready Homogeneous Solution Ready for Use add_saline->ready administer Administer to Animal Model (e.g., IP injection or oral gavage) ready->administer end End administer->end

Caption: Workflow for preparing this compound for in vivo studies.

References

BI-1935 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-1935. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a key role in the metabolism of signaling lipids. Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs, which are produced from arachidonic acid by cytochrome P450 (CYP) enzymes, have vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound increases the concentration of beneficial EETs, which can be therapeutic in cardiovascular and inflammatory diseases.[1][2][3][4][5]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): -20°C in a dry, dark environment.

  • Stock Solutions (-80°C): Can be stored for up to 6 months.

  • Stock Solutions (-20°C): Can be stored for up to 1 month.

It is important to avoid repeated freeze-thaw cycles. The compound is stable enough for a few weeks during standard shipping at ambient temperatures.[4]

Q3: Is this compound stable in cell culture media?

Q4: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of small molecules like this compound in cell culture:

  • Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of compounds.

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible molecules.

  • Media Components: Components such as amino acids, vitamins, and metal ions can interact with and degrade the compound.

  • Serum: The presence and concentration of serum can impact compound stability, with some proteins potentially binding to and stabilizing the compound.

  • Light Exposure: Photolabile compounds can degrade upon exposure to light.

  • Oxygen: Dissolved oxygen can lead to oxidative degradation.

  • Enzymatic Degradation: If working with cell-conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker than expected biological effect. Degradation of this compound in the cell culture medium over the course of the experiment.- Perform a stability study of this compound in your specific cell culture medium at 37°C (see Experimental Protocol below).- Consider replenishing the media with fresh this compound at regular intervals during long-term experiments.- Test a range of concentrations to determine the optimal effective concentration under your conditions.
High variability between experimental replicates. - Inconsistent sample handling and processing.- Pipetting errors.- Incomplete solubilization of the stock solution.- Ensure uniform mixing of the stock solution and media before each use.- Use calibrated pipettes and proper techniques.- Confirm complete dissolution of this compound in the solvent (e.g., DMSO) before preparing the working solution.
Precipitation of the compound in the cell culture medium. - The concentration of this compound exceeds its solubility in the medium.- The final concentration of the solvent (e.g., DMSO) is too high.- Determine the solubility of this compound in your cell culture medium.- Ensure the final solvent concentration is low (typically <0.5%) and consistent across all conditions.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as an sEH inhibitor.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Vasodilation, Anti-inflammation EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs NoEffect Inactive Metabolites DHETs->NoEffect BI1935 This compound BI1935->sEH Inhibition

This compound inhibits sEH, increasing beneficial EETs levels.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN), cold

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be taken immediately after spiking the media.

  • Sample Processing:

    • To each aliquot, add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

    % Remaining = (Concentration at Time X / Concentration at Time 0) * 100

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Spike Pre-warmed Cell Culture Media to Final Concentration (e.g., 10 µM) A->B C Aliquot into Sterile Tubes/Plates B->C D Incubate at 37°C C->D E Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) D->E F Protein Precipitation (add 3 vol. cold ACN) E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I Analyze by HPLC or LC-MS H->I J Calculate % Remaining vs. T=0 I->J

Workflow for determining this compound stability in cell culture media.

References

Potential off-target effects of BI-1935 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This guide focuses on understanding and mitigating potential off-target effects, particularly at high concentrations, to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), also known as Epoxide Hydrolase 2 (EPHX2).[1] Its primary mechanism of action is the inhibition of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), lipid signaling molecules with various physiological roles.[2][3]

Q2: What are the known off-target effects of this compound, especially at high concentrations?

A2: Selectivity screening data indicates that this compound is a highly selective inhibitor. However, at higher concentrations, it can exhibit off-target activity. The most significant identified off-target is Thromboxane Synthase (TBXAS1), with a reported IC50 of 0.132 µM, showing 96% inhibition at a 10 µM concentration.

Q3: My experimental results with this compound are unexpected and do not align with the known functions of sEH inhibition. Could this be due to off-target effects?

A3: Yes, unexpected phenotypes are often the first indication of potential off-target effects, especially when using high concentrations of an inhibitor. If your results deviate from the expected outcomes of sEH inhibition (e.g., effects on inflammation, blood pressure, and pain), it is crucial to consider the possibility of off-target activity.[4] The inhibition of Thromboxane Synthase, for instance, can impact platelet aggregation and vasoconstriction, which might lead to confounding results.[5]

Q4: How can I confirm if the observed effects in my experiment are on-target or off-target?

A4: To differentiate between on-target and off-target effects, consider the following approaches:

  • Dose-response analysis: Determine if the unexpected phenotype tracks with the IC50 for the on-target (sEH) or the off-target (Thromboxane Synthase). A significant rightward shift in the dose-response curve for the unexpected phenotype compared to the on-target effect suggests an off-target mechanism.

  • Use of a structurally distinct sEH inhibitor: If a different, structurally unrelated sEH inhibitor recapitulates the on-target effects but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.

  • Rescue experiments: If possible, transfecting cells with a drug-resistant mutant of sEH should rescue the on-target effects but not the off-target effects.

  • Direct measurement of on- and off-target activity: Directly measure the activity of both sEH and Thromboxane Synthase in your experimental system in the presence of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s) Expected Outcome
Unexpected cardiovascular effects (e.g., altered platelet aggregation, vasoconstriction) Off-target inhibition of Thromboxane Synthase. At high concentrations, this compound can inhibit Thromboxane Synthase, which is involved in the synthesis of Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[5]1. Perform a dose-response experiment to determine the EC50 for the observed phenotype and compare it to the IC50 values for sEH and Thromboxane Synthase. 2. Measure Thromboxane B2 (a stable metabolite of Thromboxane A2) levels in your experimental system using an ELISA kit (see Protocol 2). 3. Use a selective Thromboxane Synthase inhibitor as a positive control to see if it phenocopies the observed effect.1. If the EC50 of the unexpected phenotype is closer to the IC50 of Thromboxane Synthase, it suggests an off-target effect. 2. A decrease in Thromboxane B2 levels upon treatment with high concentrations of this compound would confirm off-target inhibition.
Results are inconsistent across different cell lines or tissues. Differential expression of on- and off-targets. The relative expression levels of sEH and Thromboxane Synthase can vary significantly between different cell types and tissues.1. Perform qPCR or Western blotting to determine the relative expression levels of sEH (EPHX2) and Thromboxane Synthase (TBXAS1) in your experimental models. 2. Choose cell lines with high sEH and low Thromboxane Synthase expression for studying on-target effects.Understanding the target expression profile will help in interpreting the results and selecting appropriate experimental systems.
High concentrations of this compound lead to cytotoxicity not explained by sEH inhibition. Off-target effects on other cellular pathways. While Thromboxane Synthase is the primary known off-target, high concentrations of any small molecule can have unanticipated interactions.1. Perform a comprehensive cell viability assay (e.g., MTS or CellTiter-Glo) over a wide range of this compound concentrations. 2. Consider a broader off-target screening approach, such as a kinome scan or proteomic profiling, if the unexpected cytotoxicity is a persistent issue.Identification of the cytotoxic mechanism and potential additional off-targets.

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound

TargetSpeciesAssay TypeIC50Notes
Soluble Epoxide Hydrolase (sEH) HumanBiochemical h-sEH binding assay7 nMPrimary on-target activity.[1]
Thromboxane Synthase (TBXAS1) Not SpecifiedPanlabs Panel0.132 µMSignificant off-target at higher concentrations (96% inhibition @ 10 µM).

Experimental Protocols

Protocol 1: Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Activity

Objective: To measure the enzymatic activity of sEH in cell or tissue lysates and to determine the inhibitory effect of this compound.

Materials:

  • Recombinant human sEH (or cell/tissue lysates)

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~330/465 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Dilute recombinant sEH or your cell/tissue lysate in cold Assay Buffer to a working concentration that gives a linear reaction rate.

  • Assay Setup:

    • Test Wells: Add Assay Buffer and the desired concentration of this compound.

    • Positive Control (No Inhibitor): Add Assay Buffer and vehicle (DMSO).

    • Negative Control (No Enzyme): Add Assay Buffer and vehicle.

  • Add the diluted enzyme solution to all wells except the negative control wells.

  • Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the sEH substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence kinetically for 30-60 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

  • Normalize the rates of the test wells to the positive control (100% activity).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Thromboxane B2 (TXB2) ELISA

Objective: To quantify the amount of Thromboxane B2 (a stable metabolite of Thromboxane A2) in cell culture supernatants or other biological fluids as a measure of Thromboxane Synthase activity.

Materials:

  • Thromboxane B2 ELISA Kit (commercially available from several vendors)[2][3][6]

  • Samples (cell culture supernatant, plasma, etc.) treated with various concentrations of this compound.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure: (Follow the specific instructions provided with the commercial ELISA kit). A general workflow is as follows:

  • Sample Preparation: Collect samples after treatment with this compound. If necessary, dilute samples in the assay buffer provided with the kit.

  • Standard Curve Preparation: Prepare a serial dilution of the Thromboxane B2 standard provided in the kit to generate a standard curve.

  • Assay:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the HRP-conjugated Thromboxane B2.

    • Incubate as per the kit instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of Thromboxane B2 in the sample.[6]

    • Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of Thromboxane B2 in your samples by interpolating their absorbance values on the standard curve.

  • Compare the Thromboxane B2 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Visualizations

sEH_Signaling_Pathway Arachidonic Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Physiological_Effects Anti-inflammatory Vasodilation Analgesia EETs->Physiological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects BI1935 This compound BI1935->sEH

Caption: On-target signaling pathway of this compound.

Thromboxane_Synthase_Pathway Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TBXAS1 Thromboxane Synthase (TBXAS1) PGH2->TBXAS1 TXA2 Thromboxane A2 (TXA2) TBXAS1->TXA2 Physiological_Effects Platelet Aggregation Vasoconstriction TXA2->Physiological_Effects BI1935_high This compound (High Concentration) BI1935_high->TBXAS1

Caption: Potential off-target pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Dose_Response Perform Dose-Response Experiment for Phenotype Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to sEH and TBXAS1 IC50s Dose_Response->Compare_IC50 On_Target Phenotype EC50 ≈ sEH IC50 => Likely On-Target Compare_IC50->On_Target On-Target Off_Target Phenotype EC50 ≈ TBXAS1 IC50 => Likely Off-Target Compare_IC50->Off_Target Off-Target Measure_Activity Directly Measure sEH and Thromboxane Synthase Activity Off_Target->Measure_Activity Confirm_Off_Target Confirm Inhibition of Thromboxane Synthase Measure_Activity->Confirm_Off_Target Further_Investigation Consider Broader Off-Target Screening Confirm_Off_Target->Further_Investigation

References

Technical Support Center: BI-1935 Dose Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with the hypothetical pan-KRAS inhibitor, BI-1935. The information provided is based on the established principles and common challenges associated with pan-KRAS inhibitors.[1][2] This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to assist in the accurate determination of experimental doses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a conceptual pan-KRAS inhibitor, designed to target multiple KRAS mutations. KRAS is a small GTPase that acts as a molecular switch in cellular signaling.[1] Mutations in the KRAS gene can lock the protein in a permanently "on" state, leading to uncontrolled cell growth, proliferation, and survival, which are hallmarks of cancer.[1][3] this compound is designed to inhibit this activity, thereby blocking downstream signaling pathways crucial for tumor progression.

The primary signaling cascade affected is the MAPK pathway (RAF-MEK-ERK), which is a key regulator of cell proliferation. Inhibition of KRAS also impacts other pathways, such as the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[4]

KRAS_Signaling_Pathway cluster_upstream cluster_ras cluster_downstream RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) GAP GTPase Activating Proteins (GAPs) KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BI1935 This compound BI1935->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Troubleshooting In Vitro Dose Determination

Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A2: Variability in IC50 values is a common issue. Several factors can contribute to this:

  • Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can show altered sensitivity to inhibitors.

  • Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 72 hours) across all experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider using a consistent, and potentially lower, serum concentration or serum-deprived conditions for a portion of the incubation.[1]

  • Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines will lead to unreliable data.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A1 1. Cell Culture (Logarithmic Growth Phase) A2 2. Cell Counting & Seeding (Optimize Density) A1->A2 B1 4. Add Drug Dilutions to 96-well Plate A2->B1 A3 3. Prepare this compound Serial Dilutions A3->B1 B2 5. Incubate (Standardized Time, e.g., 72h) B1->B2 C1 6. Add Viability Reagent (e.g., CellTiter-Glo®) B2->C1 C2 7. Measure Signal (Luminescence/Fluorescence) C1->C2 D1 8. Normalize Data (to Vehicle Control) C2->D1 D2 9. Generate Dose-Response Curve & Calculate IC50 D1->D2

Caption: A logical decision tree for troubleshooting common dose-determination issues.

Key Experimental Protocols

Protocol 1: Cell Viability (IC50) Assay using Resazurin
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentration serial dilution of this compound in culture medium. Typically, an 8 to 12-point curve is used (e.g., 100 µM to 0.005 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Add 20 µL of Resazurin solution to each well. [5]Incubate for 2-4 hours at 37°C.

  • Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and emission of ~590 nm.

  • Analysis: Subtract the background (media-only wells), normalize the data to the vehicle control (100% viability), and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., rabbit anti-p-ERK1/2 and rabbit anti-ERK1/2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample.

Table 2: Example Data Presentation for this compound IC50 Values
Cell LineKRAS MutationTissue of OriginThis compound IC50 (µM)
MIA PaCa-2G12CPancreasExample: 0.05
HCT116G13DColonExample: 0.21
A549G12SLungExample: 0.15
BxPC-3WTPancreasExample: >10
Note: These are hypothetical values for illustrative purposes.

References

Technical Support Center: Optimizing BI-1935 Incubation Time in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the pan-KRAS inhibitor, BI-1935, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in my cell line?

A1: The optimal incubation time for this compound is not a single value but depends on several factors, including the cell line's doubling time, the specific KRAS mutation, and the experimental endpoint being measured. For initial experiments, a time-course experiment is highly recommended. A common starting point is to test a range of time points such as 24, 48, and 72 hours to determine the most effective duration for observing your desired effect.[1][2] For assays measuring more immediate effects on signaling pathways, shorter incubation times of 4 to 12 hours may be sufficient.[1]

Q2: How does the concentration of this compound affect the optimal incubation time?

A2: The concentration of this compound and the incubation time are interconnected. Higher concentrations may produce a more rapid response, potentially shortening the required incubation time. Conversely, lower, more physiologically relevant concentrations might require a longer incubation period to observe a significant effect. It is crucial to perform a dose-response experiment for each time point to determine the half-maximal inhibitory concentration (IC50) at each duration. This will help in selecting a concentration that is both effective and minimally toxic over the chosen incubation period.

Q3: What are the key downstream signaling pathways affected by this compound that I should monitor to assess its activity over time?

A3: this compound, as a pan-KRAS inhibitor, primarily affects the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.[3] To assess its activity, you should monitor the phosphorylation status of key proteins in these pathways. A time-course western blot analysis is recommended to observe the kinetics of pathway inhibition. Key proteins to probe for include phosphorylated and total levels of ERK (p-ERK/t-ERK) and AKT (p-AKT/t-AKT).[4][5] A decrease in the phosphorylated forms of these proteins indicates successful target engagement by this compound.

Q4: Can the optimal incubation time for this compound vary between different KRAS-mutant cell lines?

A4: Yes, significant variability in response to KRAS inhibitors can be observed between different cell lines, even those harboring the same KRAS mutation.[4] This heterogeneity can be due to intrinsic resistance mechanisms, differences in downstream signaling pathway activation, or the presence of co-occurring mutations.[4] Therefore, it is essential to optimize the incubation time and concentration of this compound for each specific cell line being investigated.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No observable effect of this compound on cell viability or signaling. 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect.[2] 2. Inhibitor concentration is too low: The concentration used may not be sufficient to inhibit KRAS signaling effectively.[1] 3. Cell line is resistant to this compound: The cell line may have intrinsic or acquired resistance mechanisms.[4][5] 4. Inhibitor instability: The inhibitor may have degraded due to improper storage or handling.1. Perform a time-course experiment: Test a broader range of incubation times (e.g., 6, 12, 24, 48, 72 hours). 2. Perform a dose-response curve: Test a wider range of this compound concentrations to determine the effective range for your cell line.[6] 3. Characterize your cell line: Confirm the KRAS mutation status and investigate potential resistance pathways. Consider using a positive control cell line known to be sensitive to KRAS inhibition. 4. Prepare fresh inhibitor dilutions: Ensure proper storage of the stock solution at -80°C and prepare fresh dilutions for each experiment.[7]
Initial inhibition of signaling is observed, but the effect diminishes over time. Reactivation of the signaling pathway: Cells can develop adaptive resistance, leading to the reactivation of the MAPK or other compensatory pathways.[4]Conduct a time-course western blot analysis: Collect cell lysates at various time points (e.g., 2, 6, 24, 48 hours) after this compound treatment to monitor the phosphorylation status of key signaling proteins like p-ERK and p-AKT.[4] A rebound in phosphorylation indicates pathway reactivation.
High well-to-well variability in assay results. 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation from the outer wells of the plate.[6] 3. Improper mixing of the inhibitor: Inconsistent inhibitor concentration across wells.1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Avoid using the outer wells: Fill the peripheral wells with sterile PBS or media to maintain humidity.[2] 3. Mix the inhibitor solution thoroughly: Ensure complete mixing of the inhibitor in the media before adding it to the cells.
IC50 values differ significantly from published data. Differences in experimental conditions: Variations in cell line passage number, media supplements, or assay incubation time can lead to different IC50 values.[6][8]Standardize protocols: Use cells within a defined passage number range, maintain consistent media formulations, and precisely control incubation times. Verify cell line identity through STR profiling.[6]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation period for this compound in a cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, create a serial dilution of the stock solution in a complete cell culture medium to the desired final concentrations.

  • Time-Course Treatment: Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control. Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).[1]

  • Cell Viability Assay: At each time point, perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus inhibitor concentration for each incubation time to determine the IC50 at each time point.[1]

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream signaling proteins.

  • Cell Treatment: Seed cells in a 6-well plate and grow them to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 2, 6, 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.[5]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[5]

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS KRAS Growth_Factor_Receptor->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor BI_1935 This compound BI_1935->KRAS Inhibits

Caption: KRAS signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach (24 hours) A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound and vehicle control C->D E1 Incubate for 24h D->E1 E2 Incubate for 48h D->E2 E3 Incubate for 72h D->E3 F Perform cell viability assay (e.g., MTT) E1->F E2->F E3->F G Calculate % viability vs. control F->G H Determine IC50 for each time point G->H I Select optimal incubation time H->I Troubleshooting_Logic Start No effect of this compound observed Incubation Is incubation time sufficient? Start->Incubation Concentration Is concentration adequate? Incubation->Concentration Yes Solution1 Increase incubation time (Time-course experiment) Incubation->Solution1 No Resistance Is the cell line resistant? Concentration->Resistance Yes Solution2 Increase concentration (Dose-response curve) Concentration->Solution2 No Solution3 Verify cell line sensitivity (Use positive control) Resistance->Solution3 No End Re-evaluate experiment Resistance->End Yes Solution1->Concentration Solution2->Resistance Solution3->End

References

BI-1935 In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of the soluble epoxide hydrolase (sEH) inhibitor, BI-1935. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in the vehicle upon preparation or during storage. - Low Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. - Incorrect Solvent: The chosen vehicle may not be optimal for this compound. - Temperature Effects: Solubility can decrease at lower temperatures. - pH Sensitivity: The pH of the solution may affect the solubility of the compound.- Vehicle Selection: For oral administration, consider using a vehicle known to be effective for other sEH inhibitors, such as 5% (2-hydroxypropyl)-β-cyclodextrin in sterile water or saline.[1] - Co-solvents: Prepare a stock solution in a small amount of an organic solvent like DMSO and then dilute it into the final aqueous vehicle. Ensure the final concentration of the organic solvent is low (typically <5-10% for intraperitoneal injections and even lower for intravenous routes) to minimize toxicity. - Sonication & Gentle Warming: Use a sonicator or gently warm the solution to aid dissolution. Always check the compound's stability at higher temperatures. - Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
Inconsistent or unexpected experimental results. - Vehicle Effects: The vehicle itself may have biological effects, confounding the results. - Incomplete Drug Solubilization: If the drug is not fully dissolved, the actual administered dose will be lower than intended. - Improper Dosing Technique: Incorrect administration can lead to variability in drug exposure.- Include a Vehicle-Only Control Group: This is critical to differentiate the effects of this compound from those of the vehicle. - Visual Inspection: Before each administration, visually inspect the solution for any signs of precipitation. - Proper Training: Ensure personnel are proficient in the chosen administration technique (e.g., oral gavage, intraperitoneal injection).
Signs of toxicity in the animal models (e.g., weight loss, lethargy, irritation at the injection site). - Vehicle Toxicity: Some organic solvents, such as DMSO, can be toxic at higher concentrations. - Compound Toxicity: The observed toxicity could be an effect of this compound itself. - Formulation pH or Osmolality: Non-physiological pH or osmolality of the formulation can cause irritation and toxicity, especially for parenteral routes.- Minimize Co-solvent Concentration: Use the lowest possible concentration of organic solvents. - Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window for this compound. - Buffer the Formulation: For injectable formulations, ensure the pH is within a physiological range (around 7.4) and that the solution is iso-osmotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or even pro-inflammatory corresponding diols. By inhibiting sEH, this compound increases the endogenous levels of EpFAs, which have demonstrated anti-inflammatory, analgesic, and organ-protective effects in various preclinical models.

Q2: What is a suitable vehicle for in vivo administration of this compound?

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Once dissolved in a vehicle, it is recommended to prepare the formulation fresh before each use to avoid potential degradation or precipitation. If storage of a stock solution is necessary, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the key considerations for designing an in vivo study with this compound?

A4: Key considerations include:

  • Animal Model: Select a species and strain that are relevant to the disease model being studied.

  • Route of Administration: The choice of oral gavage, intraperitoneal (IP), or intravenous (IV) injection will depend on the experimental goals and the physicochemical properties of the final formulation.

  • Dosage: A dose-finding study is recommended to determine the optimal dose that provides efficacy without toxicity.

  • Control Groups: Always include a vehicle-only control group. A positive control (a known effective drug) can also be beneficial.

  • Endpoint Analysis: Clearly define the primary and secondary endpoints to be measured to assess the efficacy of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides a general guideline for preparing this compound for oral administration, based on a formulation used for a similar sEH inhibitor.[1]

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Sterile tubes

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation needed and the required concentration of this compound.

  • Prepare the vehicle: Prepare a 5% (w/v) solution of HP-β-CD in sterile water or saline. For example, to prepare 10 mL of vehicle, dissolve 0.5 g of HP-β-CD in 10 mL of the aqueous solvent.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Dissolve this compound: Add the this compound powder to the 5% HP-β-CD vehicle.

  • Mix thoroughly: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 10-15 minutes.

  • Visual inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.

Protocol 2: General Workflow for an In Vivo Efficacy Study

This protocol outlines a general workflow for assessing the efficacy of this compound in a preclinical animal model.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Randomization and Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

  • Baseline Measurements: Record baseline measurements for the parameters of interest (e.g., pain threshold, inflammatory markers, blood pressure).

  • Drug Administration: Administer this compound or the vehicle according to the predetermined schedule and route of administration.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Record body weights and general health observations.

  • Endpoint Measurement: At the specified time points, measure the primary and secondary endpoints.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, gene expression, protein levels).

  • Data Analysis: Statistically analyze the data to determine the effect of this compound compared to the control groups.

Visualizations

sEH_Signaling_Pathway cluster_membrane Cell Membrane PUFAs Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Anti_Inflammatory Anti-inflammatory Effects Analgesia Organ Protection EpFAs->Anti_Inflammatory Diols Diols (e.g., DHETs) sEH->Diols Pro_Inflammatory Pro-inflammatory Effects Diols->Pro_Inflammatory BI_1935 This compound BI_1935->sEH experimental_workflow Start Start: Animal Acclimatization Randomization Randomization & Grouping (Vehicle, this compound, etc.) Start->Randomization Baseline Baseline Measurements Randomization->Baseline Administration Drug/Vehicle Administration (Defined Schedule & Route) Baseline->Administration Monitoring In-life Monitoring (Health, Body Weight) Administration->Monitoring Endpoint Endpoint Measurement (Primary & Secondary) Monitoring->Endpoint Termination Study Termination: Tissue Collection Endpoint->Termination Analysis Data Analysis Termination->Analysis troubleshooting_logic Issue Issue Observed: Precipitation in Vehicle Check_Solubility Is solubility limit exceeded? Issue->Check_Solubility Yes Check_Mixing Was mixing adequate? Issue->Check_Mixing No Solution_Vehicle Solution: Use alternative vehicle (e.g., 5% HP-β-CD) Check_Solubility->Solution_Vehicle Check_Temp Is temperature a factor? Check_Mixing->Check_Temp Yes Solution_Mixing Solution: Increase vortexing time or use sonication Check_Mixing->Solution_Mixing No Solution_Temp Solution: Gently warm solution or prepare fresh Check_Temp->Solution_Temp Yes

References

Technical Support Center: Interpreting Unexpected Results with BI-1935

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-1935, a pan-KRAS inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-covalent pan-KRAS inhibitor. It is designed to target multiple KRAS mutants by selectively binding to the inactive, GDP-bound state of KRAS. This action blocks the nucleotide exchange process, preventing KRAS activation and subsequently inhibiting downstream oncogenic signaling, primarily through the MAPK pathway.[1][2]

Q2: In which cell lines is this compound expected to be effective?

A2: this compound and similar pan-KRAS inhibitors are effective in cancer cell lines harboring various KRAS mutations, such as G12D, G12V, G12C, G13D, and others.[2] Its efficacy can vary between different mutant cell lines.[3] Interestingly, potent antitumor activity has also been observed in preclinical models of cancers with KRAS wild-type allele amplification.[4]

Q3: What are the common downstream signaling effects of this compound treatment?

A3: The primary downstream effect of this compound is the suppression of the MAPK signaling cascade. This is typically observed as a reduction in the phosphorylation of key proteins such as MEK and ERK (pERK).[5]

Troubleshooting Guide

Unexpected Result 1: Reduced or No Efficacy in a KRAS-Mutant Cell Line

Question: I am not observing the expected anti-proliferative effect of this compound in my KRAS-mutant cancer cell line. What could be the reason?

Answer:

Several factors could contribute to a lack of efficacy. Here's a step-by-step guide to troubleshoot this issue:

  • Confirm Cell Line Identity and KRAS Mutation Status:

    • Recommendation: Authenticate your cell line using short tandem repeat (STR) profiling. Sequence the KRAS gene to confirm the presence of the expected mutation. Cell line misidentification or contamination can lead to unexpected results.[6]

  • Optimize Experimental Conditions:

    • Inhibitor Concentration: Ensure you are using an appropriate concentration range. The IC50 can vary significantly between cell lines.[5] Perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Incubation Time: The effect of the inhibitor may be time-dependent. Assess cell viability and pathway inhibition at multiple time points (e.g., 24, 48, 72 hours).[6]

    • Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and not under stress from other factors like high confluence or nutrient deprivation, which can alter signaling pathways.

  • Investigate Intrinsic Resistance:

    • Pathway Activation Status: Use western blotting to check the basal phosphorylation levels of downstream effectors like ERK and AKT. Some cell lines may have co-activating mutations or pathway redundancy that confers intrinsic resistance.

    • Presence of Compensatory Pathways: In some cellular contexts, inhibition of the KRAS pathway can lead to the activation of compensatory signaling pathways that promote cell survival.[7]

Unexpected Result 2: Paradoxical Activation of the MAPK Pathway

Question: I am observing an increase in pERK levels at certain concentrations of this compound, which is the opposite of the expected inhibitory effect. Why is this happening?

Answer:

This phenomenon, known as paradoxical activation, can occur with some kinase inhibitors.

  • Potential Cause: RAF Dimerization:

    • Explanation: In cells with wild-type BRAF, some kinase inhibitors can paradoxically promote the dimerization of RAF proteins, leading to the activation of the MAPK pathway.[6] This effect is often dose- and time-dependent.

    • Troubleshooting Steps:

      • Conduct a detailed dose-response and time-course experiment: Analyze pERK levels at multiple, finely-graded concentrations and at various time points to understand the dynamics of this effect.

      • Investigate RAF dimerization: Perform co-immunoprecipitation assays to assess if this compound is inducing the formation of RAF dimers in your experimental system.

      • Use alternative inhibitors: Compare the effects with a structurally different pan-KRAS inhibitor to see if the paradoxical activation is specific to the chemical scaffold of this compound.

Unexpected Result 3: Acquired Resistance After Initial Response

Question: My cells initially responded to this compound, but now they have started to grow again at the same concentration. What could be the cause of this acquired resistance?

Answer:

Acquired resistance is a common challenge with targeted therapies. Here are some potential mechanisms:

  • Secondary KRAS Mutations:

    • Explanation: The development of new mutations in the KRAS gene can alter the drug-binding pocket, reducing the affinity of this compound.[8]

    • Troubleshooting: Sequence the KRAS gene in the resistant cell population to identify any secondary mutations.

  • Genomic Amplification of Mutant KRAS:

    • Explanation: An increase in the copy number of the mutant KRAS allele can lead to higher levels of the target protein, overwhelming the inhibitor.[1]

    • Troubleshooting: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the KRAS gene in resistant cells compared to the parental cells.

  • Activation of Bypass Pathways:

    • Explanation: Cells can develop resistance by upregulating parallel signaling pathways that can drive proliferation independently of KRAS.[1] This can include the activation of other receptor tyrosine kinases (RTKs) or downstream effectors in pathways like PI3K/AKT/mTOR.[9]

    • Troubleshooting:

      • Phosphoproteomic Analysis: Perform a broad analysis of protein phosphorylation to identify upregulated signaling pathways in the resistant cells.

      • Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways.[6]

Quantitative Data Summary

Compound Cell Line KRAS Mutation Assay Type IC50 (µM) Reference
BI-2852Multiple NSCLCVarious3D Cell Viability4.63 to >100[5]
BAY-293Multiple NSCLCVarious3D Cell Viability1.29 to 17.84[5]
BI-2493KRAS WT-amplifiedWild-Type (amplified)Cell ViabilityPotent[4]
BI-2865KRAS WT-amplifiedWild-Type (amplified)Cell ViabilityPotent[4]
PERK-IN-2H929Not ApplicableCell Viability10 ± 0.04[10]
PERK-IN-2L363Not ApplicableCell Viability9.5 ± 0.251[10]

Note: BI-2852 and BAY-293 are presented as representative pan-KRAS inhibitors. PERK-IN-2 is included as an example of quantitative data presentation.

Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT) Assay

This protocol determines the dose-dependent effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS/MTT Assay:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.[11]

Protocol 2: Western Blot for pERK Inhibition

This protocol assesses the effect of this compound on the phosphorylation of ERK.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).[11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Signal Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange BI1935 This compound BI1935->KRAS_GDP Binds to inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (KRAS-mutant cell line) treatment 2. Treatment (this compound dose-response) cell_culture->treatment viability 3a. Cell Viability Assay (MTS/MTT) treatment->viability western 3b. Western Blot (pERK/Total ERK) treatment->western ic50 4a. IC50 Calculation viability->ic50 inhibition 4b. Pathway Inhibition Quantification western->inhibition

Caption: A typical experimental workflow for evaluating a pan-KRAS inhibitor.

Troubleshooting_Tree start Unexpected Result: Reduced or No Efficacy q1 Is cell line identity and KRAS status confirmed? start->q1 a1_no Action: Authenticate and sequence cell line q1->a1_no No q2 Are experimental conditions optimized? q1->q2 Yes end Potential Cause Identified a1_no->end a2_no Action: Optimize dose, time, and culture conditions q2->a2_no No q3 Is there evidence of intrinsic resistance? q2->q3 Yes a2_no->end a3_yes Action: Investigate bypass pathways (e.g., phosphoproteomics) q3->a3_yes Yes a3_yes->end

Caption: A decision tree for troubleshooting reduced efficacy of this compound.

References

How to minimize BI-1935 off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-1935, focusing on ensuring on-target specificity and minimizing the impact of potential off-target activities during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective small-molecule inhibitor.[1][2] Its primary target is the enzyme soluble epoxide hydrolase (sEH), also known as Epoxide Hydrolase 2 (EPHX2).[2] It is not intended for human or veterinary use and is available for research purposes only.[1]

Q2: Is this compound a kinase inhibitor?

No, this compound is not a kinase inhibitor. It is an inhibitor of soluble epoxide hydrolase (sEH), which belongs to the hydrolase class of enzymes.[2] This is a critical distinction, as the experimental design and interpretation of results will differ significantly from those involving kinase inhibitors.

Q3: What is the potency of this compound on its primary target?

This compound exhibits high potency against human soluble epoxide hydrolase (h-sEH). The reported IC50 values are:

  • 7 nM in a biochemical h-sEH binding assay.[2]

  • < 1 nM in a cellular HepG2-DHET assay.[2]

Q4: What are the known off-targets of this compound?

Comprehensive selectivity screening is crucial for understanding any inhibitor's potential off-target effects. A screening of this compound against a panel of 67 targets at a concentration of 10 µM revealed a generally high degree of selectivity.[2] However, one significant off-target was identified:

  • Thromboxane Synthase: 96% inhibition at 10 µM, with a measured IC50 of 0.132 µM (132 nM).[2]

This means that at concentrations significantly above its IC50 for sEH, this compound can also inhibit Thromboxane Synthase.

Quantitative Selectivity Data

The following table summarizes the potency and key selectivity data for this compound. Researchers should use concentrations that maximize sEH inhibition while minimizing effects on known off-targets.

Target NameTarget ClassPotency (IC50)% Inhibition @ 10 µMSelectivity vs. sEH (Biochemical)Notes
Soluble Epoxide Hydrolase (sEH/EPHX2) Hydrolase 7 nM N/AOn-Target Primary target of this compound.[2]
Thromboxane SynthaseSynthase132 nM96%~19-foldThe most significant off-target identified.[2]
hCYP Epoxygenases (2J2/2C9/2C19)Cytochrome P450> 1 µMN/A> 100-foldConsidered to have good selectivity.[2]
Interleukin-2 (IL-2)Cytokine> 1 µMN/A> 100-foldConsidered to have good selectivity.[2]
Panlabs Panel (61 of 67 targets)VariousN/A< 20%HighBroadly selective across the majority of targets screened.[2]

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected or paradoxical results is a common challenge in pharmacology. This guide helps you troubleshoot whether off-target activity of this compound might be responsible for your observations.

Issue: The observed cellular phenotype does not match the known function of sEH.

  • Possible Cause: The phenotype could be driven by inhibition of an off-target, such as Thromboxane Synthase, or by modulation of a downstream pathway with complex regulation.

  • Troubleshooting Steps:

    • Concentration Check: Are you using the lowest effective concentration of this compound? Create a full dose-response curve in your cellular assay to ensure you are not using a concentration in the range where off-target inhibition (e.g., >100 nM) is likely.

    • Genetic Knockdown: Employ siRNA or CRISPR/Cas9 to reduce sEH expression. If the phenotype of sEH knockdown matches the effect of this compound treatment, it provides strong evidence for on-target activity.

    • Rescue Experiment: If you suspect sEH inhibition is the cause, try to "rescue" the phenotype by adding back the product of sEH activity, which are dihydroxyeicosatrienoic acids (DHETs).

Issue: The magnitude of the effect is stronger or weaker than anticipated.

  • Possible Cause: The inhibitor's potency can vary between biochemical and cellular assays. Off-target effects could also be confounding the results, either synergistically or antagonistically.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a cellular assay to confirm that this compound is inhibiting sEH in your specific cell type at the concentrations used. (See Protocol 1).

    • Assess Off-Target Pathway: Measure the activity of the most likely off-target, Thromboxane Synthase. For example, measure the levels of its product, Thromboxane A2 (TXA2), or its stable metabolite, Thromboxane B2 (TXB2).

    • Consult Literature: Review literature for potential crosstalk between the sEH and Thromboxane signaling pathways, which could explain complex dose-response relationships.

Experimental Protocols

Protocol 1: Cellular Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol assesses the inhibitory activity of this compound on sEH within a cellular context by measuring the conversion of a substrate to its product.

  • Materials:

    • Cells of interest

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • Lysis Buffer (e.g., RIPA with protease inhibitors)

    • sEH substrate (e.g., 14,15-Epoxyeicosatrienoic acid, EET)

    • Analytical equipment (LC-MS/MS) for detecting the product (14,15-DHET)

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Substrate Addition: Add the sEH substrate (e.g., 14,15-EET) to the media and incubate for a specific duration (e.g., 30 minutes).

    • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them.

    • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids (EETs and DHETs) from the cell lysate.

    • LC-MS/MS Analysis: Quantify the levels of the product (14,15-DHET) and the remaining substrate (14,15-EET) using a validated LC-MS/MS method.

    • Data Analysis: Calculate the ratio of product (DHET) to substrate (EET) or the total amount of product formed. Plot the inhibition of DHET formation against the this compound concentration to determine the cellular IC50.

Protocol 2: Orthogonal Validation Using a Structurally Unrelated Inhibitor

This protocol is designed to confirm that an observed phenotype is due to the inhibition of the intended target (sEH) and not an artifact of the specific chemical structure of this compound.

  • Materials:

    • This compound

    • A structurally distinct sEH inhibitor (e.g., TPPU, UC1153)

    • Vehicle control (DMSO)

    • The cellular assay system used to identify the initial phenotype

  • Methodology:

    • Dose-Response: Determine the IC50 of both this compound and the alternate sEH inhibitor in your specific cellular phenotype assay.

    • Comparative Treatment: Treat cells with equipotent concentrations of this compound and the alternate inhibitor (e.g., at their respective IC50 and 10x IC50).

    • Phenotype Assessment: Measure the phenotype of interest using the established assay.

Visualizations

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (AA) P450 CYP Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Effects_EETs Biological Effects (e.g., Vasodilation, Anti-inflammatory) EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Inactive Metabolites DHETs->Effects_DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: The sEH pathway showing this compound blocking the conversion of EETs to DHETs.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_Conc Is Concentration Optimized? (Lowest Effective Dose) Start->Check_Conc High_Conc High Concentration Risk of Off-Target Check_Conc->High_Conc No Use_Alt Test Structurally Different sEH Inhibitor Check_Conc->Use_Alt Yes High_Conc->Use_Alt Optimize Dose Then Re-test Compare_Pheno Does it Recapitulate the Phenotype? Use_Alt->Compare_Pheno On_Target Evidence for On-Target Effect Compare_Pheno->On_Target Yes Off_Target Evidence for Off-Target Effect Compare_Pheno->Off_Target No Genetic_KD Use siRNA/CRISPR for sEH Knockdown On_Target->Genetic_KD Compare_Genetic Does Knockdown Match Inhibitor Phenotype? Genetic_KD->Compare_Genetic Compare_Genetic->On_Target Yes Compare_Genetic->Off_Target No

Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.

Experimental_Design_Logic cluster_pre Pre-Experiment Planning cluster_exp In-Experiment Controls cluster_post Post-Experiment Validation Title Experimental Design to Minimize Off-Target Effects C1 Review Selectivity Data (sEH vs. Thromboxane Synthase) C2 Select Lowest Effective Concentration Range C1->C2 C3 Primary Experiment with this compound C2->C3 C7 Confirm On-Target Engagement (Cellular sEH Assay) C3->C7 C8 Assess Key Off-Target Pathway (e.g., Measure TXB2 levels) C3->C8 C4 Vehicle Control (e.g., DMSO) C4->C3 C5 Orthogonal Control (Different sEH Inhibitor) C5->C3 C6 Genetic Control (siRNA/CRISPR for sEH) C6->C3

Caption: Logic diagram for designing experiments to minimize this compound off-target effects.

References

BI-1935 Technical Support Center: Storage, Handling, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For optimal stability, the solid form of this compound should be stored under specific conditions to prevent degradation.

Storage ConditionDurationRecommendations
Short-termDays to Weeks0 - 4°C, kept dry and in the dark.
Long-termMonths to Years-20°C, kept dry and in the dark.

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability, as DMSO is hygroscopic and absorbed water can decrease the solubility of many organic compounds.

Q3: How should I store this compound stock solutions?

Proper storage of stock solutions is critical to maintain the compound's integrity. MedchemExpress provides the following guidelines for storing this compound stock solutions[2]:

Storage TemperatureDuration
-20°CUp to 1 month
-80°CUp to 6 months

To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

While specific PPE guidelines for this compound are not detailed, standard laboratory safety practices for handling chemical compounds should be followed. This includes:

  • Gloves: Nitrile or latex gloves to protect the skin.

  • Eye Protection: Safety glasses or goggles to guard against splashes.

  • Lab Coat: To protect skin and clothing from contamination.

Always handle the compound in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Issue 1: My this compound is not fully dissolving in DMSO.

Several factors can contribute to solubility issues:

  • DMSO Quality: Ensure the use of anhydrous, high-purity DMSO. Water contamination can significantly reduce solubility.

  • Compound Purity: Impurities in the compound can affect its solubility.

  • Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute solution.

  • Temperature: Gentle warming to 37°C, along with vortexing or sonication, can aid in dissolution. However, avoid excessive heat, which may cause degradation.

Issue 2: I observed precipitation in my this compound DMSO stock solution after storage.

Precipitation, especially after freeze-thaw cycles, is a common problem.

  • Re-dissolving: Before use, ensure the compound is fully re-dissolved. This can be achieved by warming the vial to 37°C and vortexing until the solution is clear.

  • Aliquoting: To prevent this issue, it is best practice to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

  • Fresh Preparation: If precipitation persists, it is advisable to prepare a fresh stock solution.

Issue 3: I am seeing inconsistent results in my cell-based assays.

Inconsistent results can arise from several factors related to the handling of this compound:

  • Solution Instability: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution.

  • DMSO Concentration: While many cell lines can tolerate DMSO concentrations up to 0.5%, higher concentrations can be cytotoxic or cause off-target effects. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its impact on your specific cell line.

  • Precipitation in Aqueous Media: When diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate. To avoid this, consider making intermediate dilutions in DMSO before the final dilution into the aqueous medium.

Experimental Protocols and Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials (amber glass or polypropylene (B1209903) recommended)

Procedure:

  • Calculation: Determine the mass of this compound required. The molecular weight of this compound is 498.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 498.47 g/mol = 0.0049847 g = 4.98 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes or gently warm the vial to 37°C.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Signaling Pathway

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[2][3] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[4][5] sEH converts EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[4][6] By inhibiting sEH, this compound increases the bioavailability of EETs, which have various physiological effects, including vasodilation and anti-inflammatory actions.[3] Inhibition of sEH has also been shown to suppress the pro-inflammatory NF-κB p65 signaling pathway.[7]

sEH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Physiological_Effects Physiological Effects (Vasodilation, Anti-inflammation) EETs->Physiological_Effects Promotes NF_kB_Pathway NF-κB p65 Pathway (Pro-inflammatory) EETs->NF_kB_Pathway Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BI_1935 This compound BI_1935->sEH Inhibits

Caption: Mechanism of action of this compound as an sEH inhibitor.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls Prepare_Stock Prepare 10 mM this compound Stock in Anhydrous DMSO Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Thaw_Aliquot Thaw Single-Use Aliquot Aliquot_Store->Thaw_Aliquot Prepare_Working Prepare Working Solutions (Serial Dilutions in DMSO) Thaw_Aliquot->Prepare_Working Dilute_in_Media Dilute to Final Concentration in Cell Culture Media Prepare_Working->Dilute_in_Media Treat_Cells Treat Cells Dilute_in_Media->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Cytokine Measurement) Incubate->Assay Vehicle_Control Vehicle Control (DMSO in Media) Vehicle_Control->Treat_Cells Untreated_Control Untreated Control Untreated_Control->Treat_Cells

Caption: General workflow for a cell-based assay using this compound.

References

Addressing poor solubility of BI-1935 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BI-1935 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.

Troubleshooting Guide: Addressing Poor Solubility of this compound

This guide provides a systematic approach to diagnosing and resolving common issues related to the solubility of this compound in your experiments.

Q1: My this compound is precipitating out of my aqueous buffer. What should I do?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. Here is a step-by-step troubleshooting workflow:

G start Precipitation Observed check_stock Verify Stock Solution (Clear, no precipitate?) start->check_stock stock_issue Stock Solution Issue: Re-prepare using recommended organic solvent (e.g., DMSO). check_stock->stock_issue No prepare_working Prepare Fresh Working Solution check_stock->prepare_working Yes stock_issue->start solubility_test Perform Solubility Test in Aqueous Buffer prepare_working->solubility_test precipitate_again Precipitation Persists solubility_test->precipitate_again Precipitation no_precipitate Solution is Clear: Proceed with experiment. solubility_test->no_precipitate No Precipitation troubleshoot Implement Solubility Enhancement Strategy precipitate_again->troubleshoot cosolvent 1. Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent ph_adjust 2. Adjust pH (if this compound has ionizable groups) troubleshoot->ph_adjust surfactant 3. Use Surfactants (e.g., Tween-80, Cremophor EL) troubleshoot->surfactant cyclodextrin 4. Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin retest Re-test Solubility cosolvent->retest ph_adjust->retest surfactant->retest cyclodextrin->retest end Optimized Protocol Achieved retest->end Successful fail Consult Further/ Consider alternative formulation. retest->fail Unsuccessful G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Concentration Stock of this compound in DMSO serial_dilute Create Serial Dilutions of this compound Stock in Buffer prep_stock->serial_dilute prep_buffer Prepare Aqueous Buffer (with or without solubilizing agents) prep_buffer->serial_dilute incubate Incubate Samples (e.g., 2 hours at RT with shaking) serial_dilute->incubate centrifuge Centrifuge to Pellet Undissolved Compound incubate->centrifuge measure_supernatant Measure Concentration in Supernatant (e.g., by HPLC-UV) centrifuge->measure_supernatant plot_data Plot Measured vs. Nominal Concentration measure_supernatant->plot_data determine_sol Determine Solubility Limit (Point of deviation from linearity) plot_data->determine_sol sEH_Pathway AA Arachidonic Acid (from cell membrane) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Biological Effects: - Vasodilation - Anti-inflammation - Neuroprotection EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (less active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Technical Support Center: BI-1935 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of BI-1935 in primary cells. This compound is a small molecule inhibitor targeting the Cell Cycle and Apoptosis Regulatory Kinase (CCARK). Inhibition of CCARK is intended to induce cell cycle arrest and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary cell cytotoxicity assays?

A1: For initial screening in a new primary cell type, we recommend a broad dose-response curve ranging from 1 nM to 100 µM. A common starting point for a more focused study would be a 7-point, 3-fold serial dilution starting from 10 µM.

Q2: What is the optimal incubation time for observing this compound-induced cytotoxicity?

A2: The optimal incubation time can vary between different primary cell types. We recommend testing several time points, such as 24, 48, and 72 hours, to determine the ideal duration for observing a significant cytotoxic effect.[1]

Q3: What are the appropriate controls to include in my cytotoxicity experiments with this compound?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • Untreated Control: Primary cells cultured in medium alone.

  • Vehicle Control: Primary cells treated with the same final concentration of DMSO used to dissolve this compound. The final DMSO concentration should ideally be kept below 0.1%.[2]

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

Q4: What morphological changes in primary cells are indicative of this compound-induced cytotoxicity?

A4: Researchers should monitor for the following morphological changes in primary cell cultures exposed to this compound:

  • Increased number of detached and floating cells.

  • Cell shrinkage and rounding.

  • Formation of apoptotic bodies (small, membrane-bound vesicles).

  • Cytoplasmic vacuolization.

  • Nuclear condensation and fragmentation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background cytotoxicity in vehicle (DMSO) control Primary cells are sensitive to DMSO.Decrease the final DMSO concentration to 0.1% or lower. If sensitivity persists, explore alternative solvents.
Contaminated reagents or media.Use fresh, sterile reagents and media. Test individual components for contamination.[2]
Inconsistent or highly variable results between replicates Uneven cell seeding density.Ensure a single-cell suspension and use a multichannel pipette for even cell distribution.
"Edge effect" in microplates.To minimize evaporation in outer wells, fill them with sterile PBS or medium without cells and use the inner wells for the experiment.[2]
Inhomogeneous distribution of this compound.After adding the this compound stock solution to the culture medium, mix thoroughly before adding it to the cells.[2]
No significant cytotoxicity observed at expected concentrations The primary cells are resistant to this compound.Confirm the expression and activity of the target kinase (CCARK) in your primary cells. Consider using a higher concentration range or a longer incubation time.
The chosen cytotoxicity assay is not suitable.Different assays measure different cellular parameters.[2] For example, an MTT assay measures metabolic activity, which may not be the primary mechanism of cell death.[3][4] Consider using an assay that directly measures cell death, such as an LDH release assay for membrane integrity or a caspase-3/7 assay for apoptosis.[1]
Difficulty distinguishing between cytotoxic and cytostatic effects Cell viability assays like MTT may not differentiate between cell death and inhibition of proliferation.[1][5]Use multiple assays to assess cell health.[1] Combine a metabolic assay with a direct measure of cell death or a cell proliferation assay.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using a Resazurin-Based Viability Assay

This protocol outlines the use of a resazurin-based assay to measure cell viability by quantifying the metabolic activity of cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader capable of fluorescence measurement

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.[2]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Measurement of Apoptosis Induction by this compound using a Caspase-3/7 Assay

This protocol describes the use of a luminescent caspase-3/7 assay to specifically measure apoptosis.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well solid white plates

  • Caspase-Glo® 3/7 Assay reagent

  • Plate reader capable of luminescence measurement

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well white plate at an optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium, including a vehicle control.

  • Cell Treatment: Remove the existing medium and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well, mix gently, and incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the fold-increase in caspase-3/7 activity for each treatment compared to the vehicle control.

Quantitative Data

Table 1: Example Cytotoxicity of this compound in Primary Human Hepatocytes and Renal Proximal Tubule Epithelial Cells (RPTCs) after 48-hour exposure.

Concentration (µM)Primary Human Hepatocytes (% Viability ± SD)Primary Human RPTCs (% Viability ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.2
0.198.2 ± 5.197.5 ± 6.1
0.395.6 ± 4.892.1 ± 5.5
185.3 ± 6.278.4 ± 7.3
362.1 ± 7.555.9 ± 8.1
1035.8 ± 5.928.7 ± 6.8
3015.2 ± 4.112.3 ± 3.9
1005.4 ± 2.34.1 ± 1.8

Table 2: Example Apoptosis Induction by this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.

Concentration (µM)Caspase-3/7 Activity (Fold Change ± SD)
0 (Vehicle)1.0 ± 0.1
0.11.2 ± 0.2
0.31.8 ± 0.3
13.5 ± 0.5
36.8 ± 0.9
1012.5 ± 1.4
3015.2 ± 1.8
10016.1 ± 2.1

Visualizations

BI1935_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Growth Factor Receptor CCARK CCARK Receptor->CCARK Activates BI1935 This compound BI1935->CCARK Inhibits p21 p21 CCARK->p21 Inhibits Mcl1 Mcl-1 CCARK->Mcl1 Maintains CDK2 CDK2 p21->CDK2 Inhibits G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Bax Bax Mcl1->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Hypothetical signaling pathway of this compound action.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Primary Cells in 96-well Plate C Treat Cells with this compound and Controls A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add Viability/Apoptosis Reagent D->E F Incubate as per Protocol E->F G Measure Signal (Fluorescence/Luminescence) F->G H Calculate % Viability or Fold Change G->H

Caption: Experimental workflow for cytotoxicity assessment.

References

Validation & Comparative

BI-1935: A Comparative Guide to a Potent and Selective sEH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-1935 with other notable soluble epoxide hydrolase (sEH) inhibitors. The data presented is curated from publicly available scientific literature and manufacturer's resources to facilitate an objective evaluation of its performance and characteristics.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid metabolic cascade. It catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases. This compound is a potent and selective small molecule inhibitor of sEH developed by Boehringer Ingelheim.

Comparative Potency of sEH Inhibitors

The in vitro potency of sEH inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against the purified human sEH enzyme. The following table summarizes the IC50 values for this compound and other well-characterized sEH inhibitors.

InhibitorIC50 (human sEH)Reference
This compound 7 nM[1]
GSK2256294A0.027 nM (27 pM)[2][3][4][5]
TPPU3.7 nM[4]
AR-9281 (APAU)13.8 nM[6][7]
t-AUCBKi = 1.5 nM
AUDA-

Selectivity Profile of this compound

Selectivity is a critical attribute of a chemical probe or drug candidate, as off-target effects can lead to undesirable side effects. This compound has been profiled against a broad panel of targets to assess its selectivity.

Key Selectivity Data for this compound:

Target% Inhibition @ 10 µM
hCYP2J2> 100-fold selectivity (> 1µM)
hCYP2C9> 100-fold selectivity (> 1µM)
hCYP2C19> 100-fold selectivity (> 1µM)
5-Lipoxygenase (5-LOX)66%
Thromboxane Synthase96%
Dopamine Transporter (DAT)82%
Sigma 1 Receptor50%

Data sourced from Boehringer Ingelheim's opnMe portal. The broader selectivity panel data can be accessed through the portal.

Signaling Pathway of sEH in Arachidonic Acid Metabolism

The following diagram illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid.

sEH_pathway AA Arachidonic Acid P450 CYP450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., this compound) Inhibitors->sEH

sEH in the Arachidonic Acid Cascade

Experimental Protocols

In Vitro sEH Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of sEH by 50%.

General Methodology (Fluorescence-based):

  • Enzyme and Inhibitor Preparation: Recombinant human soluble epoxide hydrolase (hsEH) is diluted to a working concentration in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL BSA). The test inhibitor (e.g., this compound) is prepared in a series of dilutions.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC).

  • Signal Detection: The hydrolysis of the substrate by sEH generates a fluorescent product. The increase in fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Methodology (LC-MS/MS-based):

For a more physiologically relevant assessment, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay can be employed using a natural substrate like 14,15-EET. The protocol is similar, but the reaction product (14,15-DHET) is quantified by LC-MS/MS.

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sEH_prep Prepare sEH Solution pre_incubation Pre-incubate sEH and Inhibitor sEH_prep->pre_incubation inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

IC50 Determination Workflow

Conclusion

This compound is a potent inhibitor of soluble epoxide hydrolase with an IC50 value in the low nanomolar range. Its selectivity profile indicates a favorable window against key cytochrome P450 enzymes involved in EET biosynthesis, although some off-target activity at higher concentrations has been noted. When compared to other well-known sEH inhibitors, this compound demonstrates comparable or superior potency to some, while others like GSK2256294A exhibit exceptionally high potency. The choice of an appropriate sEH inhibitor for research purposes will depend on the specific experimental context, including the desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational dataset to aid in this selection process.

References

A Head-to-Head Comparison of sEH Inhibitors: BI-1935 vs. TPPU

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of soluble epoxide hydrolase (sEH) inhibitors, both BI-1935 and TPPU have emerged as potent molecules with significant therapeutic potential. This guide provides a detailed comparison of their potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection of the most suitable compound for their studies.

Potency: A Quantitative Analysis

The inhibitory potency of a compound is a critical determinant of its efficacy. For sEH inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (nM)
This compound Soluble Epoxide Hydrolase (sEH)7[1]
TPPU Human Soluble Epoxide Hydrolase (sEH)3.7[2]
Mouse Soluble Epoxide Hydrolase (sEH)2.8[2]

Based on the available data, TPPU demonstrates a slightly higher potency for human sEH (IC50 = 3.7 nM) compared to this compound (IC50 = 7 nM). It is important to note that these values are derived from separate studies and direct head-to-head comparisons under identical experimental conditions may yield slightly different results.

The Soluble Epoxide Hydrolase Signaling Pathway

Soluble epoxide hydrolase plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory properties.[3][4][5] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases.[3] sEH converts these beneficial EETs into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[6][7] By inhibiting sEH, compounds like this compound and TPPU prevent the degradation of EETs, thereby increasing their bioavailability and enhancing their protective effects.[5]

sEH_Signaling_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors This compound / TPPU Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway and the mechanism of inhibition.

Experimental Protocols for Potency Determination

The determination of IC50 values for sEH inhibitors typically involves a fluorometric assay. The following is a generalized protocol based on commonly used methods.

Objective: To determine the concentration of an inhibitor (this compound or TPPU) that causes 50% inhibition of sEH activity.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (this compound, TPPU) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Assay Reaction:

    • Add a fixed volume of the diluted enzyme solution to each well of the microplate.

    • Add the serially diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known sEH inhibitor).

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the sEH substrate to all wells.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) over time (kinetic assay) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound and TPPU Add_Inhibitor Add Inhibitor Dilutions and Controls Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute Recombinant human sEH Add_Enzyme Add sEH to 96-well Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare sEH Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize Data Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 of sEH inhibitors.

Logical Comparison of Key Features

To aid in the selection process, the following diagram outlines the logical relationship and key attributes of this compound and TPPU.

Logical_Comparison cluster_compounds Compounds cluster_attributes Key Attributes sEH_Inhibitor Soluble Epoxide Hydrolase (sEH) Inhibitor BI1935 This compound sEH_Inhibitor->BI1935 TPPU TPPU sEH_Inhibitor->TPPU Mechanism Mechanism of Action: Prevents EET degradation sEH_Inhibitor->Mechanism Potency_BI Potency (IC50): 7 nM BI1935->Potency_BI Potency_TPPU Potency (IC50): 3.7 nM (human) 2.8 nM (mouse) TPPU->Potency_TPPU

References

A Comparative Guide to the In Vivo Efficacy of BI-1823911 and AUDA

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Comparative Analysis: The initial request for a direct comparison between "BI-1935" and AUDA has been amended. Extensive research indicates that "this compound" is not a recognized compound in the context of the therapeutic areas associated with AUDA. It is highly probable that this was a typographical error. This guide therefore presents a detailed analysis of a relevant Boehringer Ingelheim compound, BI-1823911 , a KRAS G12C inhibitor for oncology, and AUDA , a soluble epoxide hydrolase (sEH) inhibitor with applications in inflammation and cardiovascular diseases. This revised comparison provides valuable insights into two distinct therapeutic agents, their mechanisms of action, and their in vivo efficacy in relevant disease models, thereby fulfilling the spirit of the original request for a data-rich comparative guide for researchers.

Part 1: BI-1823911 - A Potent KRAS G12C Inhibitor for Oncology

BI-1823911 is an investigational, potent, and selective covalent inhibitor of the KRAS G12C mutated protein, a key driver in several cancers.

Mechanism of Action

BI-1823911 irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive GDP-bound state. This prevents the interaction with downstream effector proteins, thereby inhibiting the MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2][3]

BI1823911_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_G12C_GTP Active KRAS G12C (GTP-bound) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP BI_1823911 BI-1823911 BI_1823911->KRAS_G12C_GDP covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SOS1->KRAS_G12C_GDP promotes GTP loading

Figure 1: Mechanism of action of BI-1823911.
In Vivo Efficacy

BI-1823911 has demonstrated significant anti-tumor activity in various preclinical cancer models.

Table 1: In Vivo Efficacy of BI-1823911 in Xenograft Models

Animal ModelCancer TypeTreatmentKey FindingsReference
Nude MicePancreatic Cancer (MIA PaCa-2 xenograft)60 mg/kg, oral, dailyDose-dependent tumor growth inhibition.[2][4]
Nude MiceNon-Small Cell Lung Cancer (NCI-H358 xenograft)30 mg/kg, oral, dailyTumor stasis.[2]
Nude MiceNon-Small Cell Lung Cancer (NCI-H358 xenograft)60 mg/kg, oral, dailyTumor regression.[2]
Nude MiceNSCLC & Colorectal Cancer (Patient-Derived Xenografts - PDX)60 mg/kg, oral, dailyComparable efficacy to AMG 510 and MRTX849.[3][5]
Nude MiceNon-Small Cell Lung Cancer (NCI-H2122 xenograft)20 mg/kg BI-1823911 + 50 mg/kg BI-1701963 (SOS1 inhibitor)Synergistic and durable anti-tumor response.[1][2]
Experimental Protocols

Xenograft Tumor Model Studies

BI1823911_Workflow Cell_Culture 1. Cell Culture (e.g., NCI-H358, MIA PaCa-2) Implantation 2. Subcutaneous Implantation of cancer cells into nude mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (until tumors reach a specified volume) Implantation->Tumor_Growth Randomization 4. Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment 5. Oral Administration - Vehicle Control - BI-1823911 (e.g., 60 mg/kg, daily) Randomization->Treatment Measurement 6. Measurement - Tumor volume - Body weight Treatment->Measurement Analysis 7. Data Analysis - Tumor Growth Inhibition (TGI) - Statistical analysis Measurement->Analysis

Figure 2: General experimental workflow for BI-1823911 xenograft studies.

Methodology:

  • Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.[1][4]

  • Animal Model: Female athymic nude mice are typically used.[2]

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.[2]

  • Drug Administration: BI-1823911 is formulated in a suitable vehicle (e.g., Natrosol) and administered orally once daily at specified doses. The control group receives the vehicle only.[2]

  • Efficacy Endpoints: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor growth inhibition is calculated at the end of the study.[2]

  • Pharmacodynamic Analysis: Tumor samples can be collected to assess target engagement, for example, by measuring the levels of phosphorylated ERK (p-ERK), a downstream marker of KRAS signaling.[3][4]

Part 2: AUDA - A Soluble Epoxide Hydrolase Inhibitor for Inflammatory and Cardiovascular Diseases

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipids.

Mechanism of Action

AUDA inhibits the sEH enzyme, preventing the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs). The resulting increase in EET levels enhances their beneficial effects, which include vasodilation, anti-inflammation, and analgesia.

AUDA_Mechanism Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxyganase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Beneficial_Effects Beneficial Effects: - Reduced Inflammation - Lower Blood Pressure EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH inhibits

Figure 3: Mechanism of action of AUDA.
In Vivo Efficacy

AUDA has demonstrated efficacy in various animal models of inflammation, hypertension, and ischemic stroke.

Table 2: In Vivo Efficacy of AUDA in Disease Models

Animal ModelDisease ModelTreatmentKey FindingsReference
MiceLipopolysaccharide (LPS)-induced inflammation10 mg/kg, i.p.Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6).[6][7]
RatsCarrageenan-induced paw edemaNot specifiedReduction in paw edema.[8]
Spontaneously Hypertensive Rats (SHR)Genetic HypertensionNot specifiedReduction in blood pressure.[9][10]
RatsAngiotensin II-induced hypertensionNot specifiedLowered blood pressure.[9]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Ischemic StrokeNot specifiedReduced cerebral infarct size.(Implied from general sEH inhibitor benefits)[11][12]
Experimental Protocols

LPS-Induced Systemic Inflammation Model

AUDA_Workflow_Inflammation Acclimatization 1. Animal Acclimatization (e.g., C57BL/6 mice) Grouping 2. Grouping of Animals - Control - LPS + Vehicle - LPS + AUDA Acclimatization->Grouping Pre-treatment 3. Pre-treatment - Vehicle (i.p.) - AUDA (e.g., 10 mg/kg, i.p.) Grouping->Pre-treatment LPS_Challenge 4. LPS Injection (i.p.) (e.g., 1-5 mg/kg) Pre-treatment->LPS_Challenge Sample_Collection 5. Blood/Tissue Collection (at specific time points, e.g., 2-6 hours) LPS_Challenge->Sample_Collection Analysis 6. Cytokine Analysis (e.g., ELISA for TNF-α, IL-6) Sample_Collection->Analysis

Figure 4: Experimental workflow for the LPS-induced inflammation model.

Methodology:

  • Animals: Male C57BL/6 mice are commonly used.[13]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Grouping and Treatment: Mice are divided into groups. The treatment group receives AUDA, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the inflammatory challenge. The control group receives the vehicle.[6]

  • Induction of Inflammation: Systemic inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS).[13]

  • Sample Collection: Blood is collected at various time points after LPS injection (e.g., 2, 6, 24 hours) to measure cytokine levels.

  • Endpoint Measurement: Plasma or serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA. A significant reduction in cytokine levels in the AUDA-treated group compared to the LPS-only group indicates anti-inflammatory efficacy.[6]

Spontaneously Hypertensive Rat (SHR) Model

Methodology:

  • Animals: Spontaneously Hypertensive Rats (SHR) are a widely used genetic model for essential hypertension.[9][10]

  • Treatment: AUDA is administered to the rats, often chronically in their drinking water or via oral gavage, starting before or after the onset of hypertension.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly using non-invasive methods like tail-cuff plethysmography or via telemetry for continuous monitoring.[14][15]

  • Endpoint Analysis: A sustained reduction in blood pressure in the AUDA-treated group compared to the untreated SHR control group demonstrates antihypertensive efficacy.

Summary and Conclusion

This guide provides a comparative overview of the in vivo efficacy of two distinct pharmacological agents: BI-1823911 and AUDA.

  • BI-1823911 is a targeted oncology agent that shows significant promise in preclinical models of KRAS G12C-mutant cancers. Its high potency and specificity make it a strong candidate for further clinical development, both as a monotherapy and in combination with other anti-cancer drugs.

  • AUDA is a valuable research tool for studying the role of the sEH pathway in various physiological and pathological processes. Its demonstrated efficacy in animal models of inflammation and hypertension underscores the therapeutic potential of targeting sEH for these conditions.

While these two compounds operate in entirely different therapeutic areas and have distinct mechanisms of action, the experimental frameworks presented here provide a clear guide for researchers on how to evaluate the in vivo efficacy of novel therapeutic agents in their respective fields. The data and protocols summarized herein are intended to facilitate the design and interpretation of future preclinical studies.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of BI-1935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a detailed comparison of the cross-reactivity profile of BI-1935, a potent inhibitor of soluble epoxide hydrolase (sEH), with other inhibitors targeting the same enzyme. Through a presentation of supporting experimental data, detailed methodologies, and visual aids, this document aims to offer an objective resource for researchers evaluating sEH inhibitors for their work.

It is important to note that initial inquiries may have miscategorized this compound as a p90 ribosomal S6 kinase (RSK) inhibitor. The data presented here conclusively identifies this compound as a selective inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid signaling molecules.[1] This guide will therefore focus on its activity and selectivity within the context of sEH inhibition.

Comparative Analysis of sEH Inhibitor Selectivity

TargetThis compound (% Inhibition @ 10 µM)This compound (IC50)Alternative sEH Inhibitors
Primary Target: Soluble Epoxide Hydrolase (sEH) ---7 nM t-AUCB (IC50 = 1.3 nM) t-TUCB (IC50 in low nM range)
Thromboxane Synthase96%0.132 µMData not publicly available
5-Lipoxygenase (5-LO)66%5.92 µMData not publicly available
Dopamine (B1211576) Transporter (DAT)82%pKi = 5.3Data not publicly available
Sigma 150%---Data not publicly available

Data Interpretation:

This compound demonstrates high potency for its intended target, sEH. The cross-reactivity data reveals off-target activity at micromolar concentrations for Thromboxane Synthase and 5-Lipoxygenase, enzymes also involved in the arachidonic acid cascade. Additionally, interactions with the dopamine transporter and the sigma 1 receptor were observed. For the 61 other targets in the Eurofins panel, this compound showed less than 20% inhibition at a 10 µM concentration, indicating a generally clean profile at therapeutically relevant concentrations for sEH inhibition. The high potency of alternative inhibitors like t-AUCB suggests they are also valuable research tools, though a comprehensive public off-target profile for direct comparison is lacking.

Signaling Pathway of Soluble Epoxide Hydrolase

The following diagram illustrates the metabolic pathway influenced by sEH and the mechanism of action for sEH inhibitors like this compound.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/pro-inflammatory) sEH->DHETs BI1935 This compound & other sEH inhibitors BI1935->sEH

Caption: The sEH signaling pathway.

Experimental Methodologies

The cross-reactivity data presented in this guide was generated using standardized, industry-accepted experimental protocols. Below are detailed descriptions of the methodologies for broad-panel off-target screening.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TestCompound Test Compound (e.g., this compound) Incubation Incubation of Test Compound with each Target and a Radiolabeled Ligand TestCompound->Incubation TargetPanel Panel of Purified Receptors, Enzymes, etc. TargetPanel->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Detection Detection of Bound Radioligand Separation->Detection Quantification Quantification of % Inhibition Detection->Quantification IC50 IC50 Determination (for significant hits) Quantification->IC50 Profile Generation of Cross-Reactivity Profile IC50->Profile

Caption: Workflow for cross-reactivity screening.

Radioligand Binding Assay for Off-Target Screening (e.g., Eurofins Safety Panel)

Objective: To determine the percentage of inhibition of a test compound on the binding of a radiolabeled ligand to a panel of diverse biological targets.

Protocol:

  • Target Preparation: A panel of membranes from cells expressing the target receptor, or purified enzymes, are prepared and stored frozen. On the day of the assay, the preparations are thawed and resuspended in a specific assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target preparation, a fixed concentration of a specific high-affinity radioligand, and the test compound at a single high concentration (e.g., 10 µM) or a range of concentrations for dose-response analysis.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a filter mat using a cell harvester. This separates the bound radioligand (captured on the filter with the target) from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis:

    • Total Binding: Measured in the absence of any competing compound.

    • Non-specific Binding: Measured in the presence of a high concentration of a known, unlabeled ligand for the target to saturate all specific binding sites.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Percent Inhibition: The reduction in specific binding in the presence of the test compound is calculated as: % Inhibition = (1 - (Specific Binding with Test Compound / Specific Binding without Test Compound)) * 100

    • For compounds showing significant inhibition (typically >50%), follow-up dose-response experiments are conducted to determine the IC50 value.

This guide provides a foundational understanding of the cross-reactivity profile of this compound. For researchers considering this and other sEH inhibitors, a thorough evaluation of their selectivity against targets relevant to their specific biological system is recommended.

References

Head-to-Head Comparison of Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of soluble epoxide hydrolase (sEH) inhibitors, focusing on their performance in specific in vitro and in vivo assays. The information is intended to support informed decisions in drug discovery and development.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1] EETs, which are metabolites of arachidonic acid, exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] The sEH enzyme catalyzes the hydrolysis of these bioactive EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), effectively terminating their signaling.[1][2] Consequently, the inhibition of sEH is a promising therapeutic strategy for various conditions, including hypertension, inflammation, and neuropathic pain.[1][2]

sEH Signaling Pathway

The diagram below illustrates the metabolic pathway of arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway and the central role of soluble epoxide hydrolase (sEH). Inhibition of sEH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs).

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitors sEH Inhibitors sEH_Inhibitors->sEH

Caption: Arachidonic acid metabolism via the CYP epoxygenase pathway and the role of sEH.

In Vitro Comparison of sEH Inhibitors

A common method for evaluating the potency of sEH inhibitors is a fluorescence-based assay. This assay measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product by sEH.[4][5] The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Inhibitory Potency (IC50) of sEH Inhibitors

The following table summarizes the IC50 values for several common sEH inhibitors against human, mouse, and rat recombinant sEH. Lower IC50 values indicate greater potency.

InhibitorHuman sEH IC50 (nM)Mouse sEH IC50 (nM)Rat sEH IC50 (nM)
t-TUCB 0.81.11.0
t-AUCB 1.01.21.5
APAU (AR9281) 4.92023
TPPU 3.11.82.5
AUDA 2.03.04.0

Data compiled from multiple sources. Actual values may vary based on assay conditions.

Experimental Protocol: Fluorescence-Based sEH Inhibitor Screening Assay

This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[4][5][6][7]

Materials:

  • Recombinant human, mouse, or rat sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compounds (sEH inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in sEH Assay Buffer.

  • To each well of the 96-well plate, add the sEH enzyme diluted in sEH Assay Buffer.

  • Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the PHOME substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[4][5] Measurements can be taken kinetically over a period of time (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Experimental Workflow: In Vitro sEH Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sEH_Enzyme sEH Enzyme Dispense Dispense Enzyme & Test Compound sEH_Enzyme->Dispense Test_Compound Test Compound Test_Compound->Dispense Substrate PHOME Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Pre-incubate Dispense->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Ex: 330nm, Em: 465nm) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for the in vitro fluorescence-based sEH inhibitor screening assay.

In Vivo Head-to-Head Comparison of sEH Inhibitors in a Neuropathic Pain Model

A study directly compared the efficacy of three sEH inhibitors, APAU, t-AUCB, and t-TUCB, in a rat model of diabetic neuropathic pain.[2] The primary endpoint was the reduction of mechanical allodynia, a type of pain caused by a stimulus that does not normally provoke pain.

Comparative In Vivo Efficacy of sEH Inhibitors

The following table summarizes the effective doses of the three inhibitors in reducing mechanical allodynia in the diabetic neuropathy model.

InhibitorEffective Dose Range (mg/kg)Notes
APAU 0.1 - 10Effective at lower doses compared to the other inhibitors in this model.[2]
t-TUCB 1 - 30Effective at slightly higher doses than APAU.[2]
t-AUCB 10 - 100Significantly active only at the highest doses in this model.[2]

Data is based on a specific study and may vary depending on the experimental conditions.[2]

Experimental Protocol: Diabetic Neuropathy Pain Model

This protocol is a summary of the methodology used in the comparative study of sEH inhibitors.[2]

Animal Model:

  • Induce diabetes in rats via a single intraperitoneal injection of streptozotocin.

  • Monitor blood glucose levels to confirm the diabetic state.

  • Allow several weeks for the development of diabetic neuropathy, characterized by mechanical allodynia.

Drug Administration:

  • Administer the sEH inhibitors (APAU, t-AUCB, or t-TUCB) or vehicle control (e.g., PEG400) via oral gavage or another appropriate route.

  • Test a range of doses for each inhibitor to establish a dose-response relationship.

Behavioral Assay (Mechanical Allodynia):

  • Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus.

  • Place the rats on an elevated mesh platform and apply filaments of increasing force to the plantar surface of the hind paw.

  • The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

  • Measure the paw withdrawal threshold at baseline (before drug administration) and at various time points after drug administration.

Data Analysis:

  • Calculate the change in paw withdrawal threshold from baseline for each animal.

  • Compare the effects of the different sEH inhibitors at various doses to the vehicle control.

  • Analyze the dose-response relationships to determine the relative potency and efficacy of the inhibitors.

Experimental Workflow: In Vivo Comparison of sEH Inhibitors

in_vivo_workflow cluster_model Model Development cluster_testing Behavioral Testing cluster_analysis Data Analysis Induce_Diabetes Induce Diabetes (Streptozotocin) Confirm_Diabetes Confirm Diabetes (Blood Glucose) Induce_Diabetes->Confirm_Diabetes Develop_Neuropathy Development of Neuropathic Pain Confirm_Diabetes->Develop_Neuropathy Baseline Baseline Mechanical Allodynia Measurement Develop_Neuropathy->Baseline Administer_Drug Administer sEH Inhibitor or Vehicle Baseline->Administer_Drug Post_Drug_Measurement Post-Dose Allodynia Measurement Administer_Drug->Post_Drug_Measurement Calculate_Change Calculate Change in Paw Withdrawal Threshold Post_Drug_Measurement->Calculate_Change Compare_Groups Compare Inhibitor Groups to Vehicle Calculate_Change->Compare_Groups Dose_Response Analyze Dose-Response Compare_Groups->Dose_Response

Caption: Workflow for the in vivo comparison of sEH inhibitors in a neuropathic pain model.

Conclusion

This guide has provided a head-to-head comparison of several sEH inhibitors based on their performance in both in vitro and in vivo assays. The in vitro fluorescence-based assay is a robust method for determining the intrinsic potency of inhibitors, with compounds like t-TUCB and t-AUCB demonstrating low nanomolar IC50 values. However, in vivo efficacy can be influenced by pharmacokinetic and pharmacodynamic factors, as demonstrated by the differing dose-response profiles of APAU, t-TUCB, and t-AUCB in a neuropathic pain model.[2] Researchers and drug developers should consider both the in vitro potency and the in vivo efficacy when selecting and optimizing sEH inhibitors for therapeutic development.

References

BI-1935: A Comparative Analysis of a Potent and Selective Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity and pharmacological profile of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The data presented herein is intended to support researchers in evaluating this compound as a chemical probe for studying the biological functions of sEH and as a potential starting point for drug discovery programs.

Introduction

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively terminates their signaling. Inhibition of sEH is therefore a compelling therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.

This compound has emerged as a valuable research tool due to its high potency and selectivity for sEH. This guide presents a detailed overview of its selectivity profile against a panel of off-target enzymes and receptors, along with the experimental methodologies used to generate this data.

Data Presentation

This compound Selectivity Panel Data

The following table summarizes the inhibitory activity of this compound against its primary target, soluble epoxide hydrolase (sEH), and a panel of off-target proteins. The data demonstrates the high selectivity of this compound for sEH.

TargetSpeciesAssay TypeThis compound Activity/InhibitionReference
Soluble Epoxide Hydrolase (sEH) HumanBiochemical IC507 nM [1]
Thromboxane Synthase-Functional IC50132 nM (96% Inh @ 10 µM)[1]
hCYP2J2HumanBiochemical> 1 µM (>100-fold selectivity)[1]
hCYP2C9HumanBiochemical> 1 µM (>100-fold selectivity)[1]
hCYP2C19HumanBiochemical> 1 µM (>100-fold selectivity)[1]
Interleukin-2 (IL-2)Human-> 1 µM (>100-fold selectivity)[1]
15-Lipoxygenase (15-LO)Rabbit-92% of Control @ 30 µM[2]
5-HT1 ReceptorRatRadioligand Binding117% of Control @ 10 µM[2]
5-HT2 ReceptorRatRadioligand Binding-[2]
Eurofins-Panlabs Panel (67 targets) VariousVarious61/67 targets < 20% Inh @ 10 µM[1]
5/67 targets < 80% Inh @ 10 µM[1]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Principle: The inhibitory activity of this compound against human sEH was determined using a fluorescence-based assay.[3][4] This assay utilizes a substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is non-fluorescent.[3] Upon hydrolysis by sEH, the product undergoes intramolecular cyclization and decomposition to yield a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The increase in fluorescence is directly proportional to the enzyme's activity.

Methodology:

  • Recombinant human sEH enzyme is incubated with varying concentrations of the test compound (this compound) in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., PHOME).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[4]

  • The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.

In Vitro Safety Pharmacology Panel

Principle: To assess the off-target selectivity of this compound, it was screened against a panel of receptors, ion channels, transporters, and enzymes. These panels typically employ a variety of assay formats, including radioligand binding assays, enzymatic assays, and functional cell-based assays.[5][6]

Methodology (General Overview):

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

  • Enzymatic Assays: The activity of various enzymes is measured in the presence of the test compound. The assay format depends on the specific enzyme and can be based on colorimetric, fluorometric, or luminescent detection of the product formation or substrate depletion.

  • Functional Assays: These assays measure the effect of the test compound on the physiological function of a target, such as ion channel conductance or second messenger production in cells.

For the data presented, this compound was evaluated in the Eurofins-Panlabs panel, a widely used service for in vitro safety pharmacology profiling.[1][2]

Mandatory Visualization

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: this compound inhibits the sEH-mediated conversion of EETs to DHETs.

G cluster_workflow sEH Inhibition Assay Workflow plate Prepare Assay Plate (Buffer, this compound) enzyme Add sEH Enzyme plate->enzyme substrate Add Fluorogenic Substrate (PHOME) enzyme->substrate incubation Incubate substrate->incubation readout Measure Fluorescence incubation->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: A typical workflow for a fluorescence-based sEH inhibition assay.

References

BI-1935 Demonstrates Superior Selectivity Over First-Generation sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that BI-1935, a novel soluble epoxide hydrolase (sEH) inhibitor, exhibits a significantly improved selectivity profile compared to first-generation sEH inhibitors. This heightened selectivity minimizes the potential for off-target effects, positioning this compound as a more precise research tool and a potentially safer therapeutic candidate.

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Its inhibition is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain. However, the clinical progression of early sEH inhibitors has been hampered by concerns over off-target activities. This guide provides a detailed comparison of the selectivity of this compound against that of first-generation sEH inhibitors, supported by quantitative data and experimental methodologies.

Potency and Selectivity: A Quantitative Comparison

This compound is a highly potent sEH inhibitor with a half-maximal inhibitory concentration (IC50) of 7 nM for human sEH. While some first-generation inhibitors, such as t-AUCB, exhibit comparable or even greater potency for sEH, their broader activity against other enzymes and receptors raises concerns about potential side effects.

The following tables summarize the available quantitative data for this compound and representative first-generation sEH inhibitors.

Table 1: Potency against Soluble Epoxide Hydrolase (sEH)

CompoundTypeHuman sEH IC50 (nM)
This compoundNovel Inhibitor7
t-AUCBFirst-Generation1.3
TPPUFirst-Generation45
DCUFirst-Generation160

Table 2: Off-Target Activity and Selectivity

CompoundOff-TargetIC50 (nM)Selectivity (Off-Target IC50 / sEH IC50)
This compound Thromboxane Synthase132[1]~19-fold
5-Lipoxygenase (5-LOX)5,920[1]~846-fold
hCYP2J2, hCYP2C9, hCYP2C19>1,000[1]>143-fold
TPPU p38β Kinase270[2]~6-fold
p38γ Kinase890[2]~20-fold
DCU Various (Carboxylesterases, GSTs, P450s)No significant inhibition reported[3]-

Note: A higher selectivity ratio indicates greater selectivity for sEH over the off-target.

The data clearly illustrates that while TPPU is a potent sEH inhibitor, it also significantly inhibits p38β kinase at a concentration only 6-fold higher than its sEH IC50. This lack of selectivity could lead to unintended physiological effects related to the p38 MAPK signaling pathway. In contrast, this compound demonstrates a much wider therapeutic window, with selectivity ratios of approximately 19-fold and 846-fold for its most significant off-targets identified in the screen. For other first-generation inhibitors like DCU, while qualitative statements of selectivity exist, comprehensive quantitative data is often lacking.

Signaling Pathways and Experimental Workflows

To understand the biological context of sEH inhibition and the methodologies used to assess selectivity, the following diagrams are provided.

sEH_Signaling_Pathway PUFAs Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenases PUFAs->CYP450 EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Biological_Effects Anti-inflammatory, Vasodilatory Effects EpFAs->Biological_Effects Diols Diols (e.g., DHETs) sEH->Diols Pro_inflammatory_Effects Pro-inflammatory Effects Diols->Pro_inflammatory_Effects BI1935 This compound BI1935->sEH FirstGen First-Generation sEH Inhibitors FirstGen->sEH

Caption: Simplified sEH signaling pathway.

Experimental_Workflow cluster_sEH_Assay sEH Inhibition Assay cluster_OffTarget_Assay Off-Target Selectivity Screening sEH_Enzyme Recombinant human sEH Incubation1 Pre-incubation sEH_Enzyme->Incubation1 Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation1 Substrate Fluorogenic Substrate Reaction Enzymatic Reaction Substrate->Reaction Incubation1->Reaction Measurement1 Fluorescence Measurement Reaction->Measurement1 IC50_Calc1 IC50 Determination Measurement1->IC50_Calc1 Target_Panel Panel of Off-Targets (Kinases, GPCRs, etc.) Assay_Platform Biochemical or Cell-based Assays Target_Panel->Assay_Platform Inhibitor2 Test Inhibitor Inhibitor2->Assay_Platform Measurement2 Activity Measurement Assay_Platform->Measurement2 IC50_Calc2 IC50 Determination Measurement2->IC50_Calc2

References

BI-1935: A Comparative Guide to a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the soluble epoxide hydrolase (sEH) inhibitor, BI-1935, with other notable alternatives. The information presented is supported by experimental data to facilitate an objective evaluation of its on-target effects.

On-Target Effects of this compound: Inhibition of Soluble Epoxide Hydrolase

This compound is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules.[1][2][3] The on-target effect of this compound is the inhibition of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to possess beneficial effects in cardiovascular and inflammatory diseases.

Comparative Analysis of sEH Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized sEH inhibitors. It is important to note that the IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.

CompoundTargetIC50 (Human sEH)Source
This compound sEH7 nM [1][3]
AR9281 (APAU)sEH13.8 nM[4][5]
t-TUCBsEH0.9 nM[6][7]
GSK2256294sEH27 pM[8][9][10]

Selectivity Profile of this compound

This compound has demonstrated good selectivity for sEH over other enzymes. An in-house screen by Boehringer Ingelheim showed over 100-fold selectivity against human Cytochrome P450 (CYP) epoxygenases 2J2, 2C9, and 2C19, as well as Interleukin-2 (IL-2).[1]

Off-TargetSelectivitySource
hCYP2J2>100-fold (>1µM)[1]
hCYP2C9>100-fold (>1µM)[1]
hCYP2C19>100-fold (>1µM)[1]
IL-2>100-fold (>1µM)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of soluble epoxide hydrolase and a general workflow for confirming the on-target effects of an sEH inhibitor like this compound.

sEH_Signaling_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs BI1935 This compound BI1935->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis sEH_Assay sEH Inhibition Assay (Determine IC50) Selectivity_Assay Selectivity Profiling (e.g., CYP Inhibition Assays) Animal_Model Animal Model of Disease (e.g., Hypertension, Inflammation) Dosing Administer this compound Animal_Model->Dosing Measurement Measure On-Target Effects (e.g., Blood Pressure, Inflammatory Markers) Dosing->Measurement

Caption: Experimental Workflow for On-Target Effect Confirmation.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the IC50 value of an sEH inhibitor.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.4, containing 0.1 mg/mL BSA)

  • sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl((3-phenyloxiran-2-yl)methyl) carbonate - CMNPC)

  • Test compound (this compound) and reference inhibitors dissolved in DMSO

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in sEH assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the diluted compounds.

  • Add the recombinant human sEH enzyme to each well and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.[11]

  • Initiate the enzymatic reaction by adding the sEH substrate (e.g., CMNPC at a final concentration of 5 µM).[11]

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNPC hydrolysis).[11]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of a compound against major CYP isoforms.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • Test compound (this compound) and known CYP inhibitors

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare various concentrations of the test compound and positive control inhibitors.

  • In a reaction mixture, combine human liver microsomes, incubation buffer, and the test compound or control inhibitor.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Incubate for a defined time at 37°C.

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

In Vivo Model of Hypertension

This protocol describes a general approach to evaluate the on-target effects of an sEH inhibitor in a rat model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats

  • Test compound (this compound) formulated for oral or parenteral administration

  • Vehicle control

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Equipment for blood and tissue collection

Procedure:

  • Acclimatize the animals and obtain baseline blood pressure measurements.

  • Divide the animals into treatment groups (vehicle control and different doses of this compound).

  • Administer the test compound or vehicle to the respective groups for a specified duration (e.g., daily for 14 days).[12]

  • Monitor blood pressure at regular intervals throughout the study.

  • At the end of the study, collect blood and tissues (e.g., kidney, heart) for biomarker analysis (e.g., measurement of EETs and DHETs to confirm sEH inhibition).

  • Analyze the data to determine the effect of this compound on blood pressure and relevant biomarkers compared to the vehicle control group.

References

BI-1935: A Reference Standard for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The soluble epoxide hydrolase (sEH) enzyme is a critical regulator of signaling lipids derived from polyunsaturated fatty acids. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Consequently, inhibition of sEH presents a promising therapeutic avenue for a range of cardiovascular and inflammatory diseases. For researchers engaged in the discovery and development of novel sEH inhibitors, the selection of an appropriate reference compound is paramount for the validation and interpretation of screening assays. This guide provides a comprehensive comparison of BI-1935 with other commonly used sEH inhibitor reference compounds, supported by experimental data, to aid in this critical decision.

The Role of sEH in Signal Transduction

The signaling pathway involving sEH begins with the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases to produce EETs. These EETs exert various beneficial effects, including vasodilation and anti-inflammation. However, sEH rapidly hydrolyzes EETs to dihydroxyeicosatrienoic acids (DHETs), diminishing their biological activity. The inhibition of sEH preserves EET levels, thereby amplifying their protective effects.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Vasodilation & Anti-inflammation EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor sEH Inhibitor (e.g., this compound) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the role of inhibitors.

Comparison of Reference sEH Inhibitors

The selection of a reference inhibitor is crucial for standardizing sEH inhibitor screening assays. An ideal reference compound should exhibit high potency, selectivity, and well-characterized in vitro and in vivo activity. This section compares this compound with other widely used reference inhibitors: N-Cyclohexyl-N'-dodecylurea (NCND), 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA), 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), and trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB).

Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound and other reference compounds against human and murine sEH.

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference(s)
This compound 7-[1][2]
NCND 85.29.8[3]
AUDA 6918[4][5]
TPPU 3.790[6]
t-AUCB 1.38[3]

Note: IC50 values can vary depending on the assay conditions.

Selectivity Profile

High selectivity is critical to minimize off-target effects. The following table provides a comparison of the selectivity of this compound and other reference compounds against a panel of common off-targets.

CompoundOff-Target(s)SelectivityReference(s)
This compound hCYP2J2, hCYP2C9, hCYP2C19, IL-2>100-fold (>1µM for all)[1]
Thromboxane SynthaseIC50 = 132 nM[1]
5-Lipoxygenase (5LO)IC50 = 5920 nM[1]
AUDA PPARαActivates 3-fold at 10 µM
PPARδ, PPARγNo effect
TPPU p38β kinaseIC50 = 270 nM[7]
p38γ kinaseIC50 = 890 nM[7]
t-AUCB General StatementSelective for sEH[8]

Note: Comprehensive and directly comparable selectivity data for all compounds is limited. The provided information is based on available literature.

In Vivo Efficacy

The ultimate test of an inhibitor's potential is its efficacy in a biological system. The table below summarizes the reported in vivo effects of the reference compounds in preclinical models.

CompoundAnimal ModelDisease ModelKey FindingsReference(s)
This compound Dahl salt-sensitive ratsHypertensionDose-dependent reduction in mean arterial pressure.[1]
AUDA Angiotensin-infused ratsHypertensionDecreased mean arterial blood pressure.
TPPU MiceAlzheimer's DiseaseMitigates amyloid neurotoxicity and tau hyperphosphorylation.[7]
RatsInflammatory and Neuropathic PainMore potent and efficacious than celecoxib.[9]
t-AUCB MiceIschemia-Reperfusion InjuryCardioprotective effects.[10]
RatsInflammatory and Neuropathic PainEffective in reducing pain-related behavior.[9]

Experimental Protocol: Fluorescence-Based sEH Inhibitor Screening Assay

This protocol describes a common and robust method for screening sEH inhibitors using a fluorogenic substrate.

Principle

The assay is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH. This enzymatic reaction leads to the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified using a fluorescence plate reader. The presence of an sEH inhibitor reduces the rate of this reaction, resulting in a decrease in the fluorescent signal.

Materials
  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., PHOME) stock solution in DMSO

  • Test compounds and reference inhibitor (e.g., this compound) stock solutions in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm

Assay Workflow

sEH_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Prep_Inhibitor Prepare serial dilutions of test compounds and reference inhibitor Add_Inhibitor Add diluted compounds/ inhibitor to plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute sEH enzyme in assay buffer Add_Enzyme Add diluted sEH enzyme to wells Prep_Enzyme->Add_Enzyme Prep_Substrate Dilute PHOME substrate in assay buffer Add_Substrate Initiate reaction by adding substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at room temperature (e.g., 15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate percent inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot dose-response curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for a fluorescence-based sEH inhibitor assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., this compound) in DMSO. Further dilute these in sEH Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the recombinant sEH in sEH Assay Buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add the diluted test compounds, reference inhibitor, and vehicle control to the wells of the 96-well plate.

    • Add the diluted sEH enzyme solution to all wells except for the background control wells (add assay buffer instead).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[11]

  • Reaction Initiation: Prepare the substrate working solution by diluting the PHOME stock in sEH Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.[12]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader.

    • Kinetic Mode: Read the fluorescence every minute for 30 minutes at excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[11]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light, and then read the final fluorescence.[11]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of sEH inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Framework for sEH Inhibitor Screening

The process of identifying and characterizing sEH inhibitors follows a logical progression from initial screening to in-depth analysis.

sEH_Screening_Logic cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Characterization HTS High-Throughput Screening (Single Concentration) Identify_Hits Identify Initial Hits HTS->Identify_Hits Dose_Response Dose-Response Assays (IC50 Determination) Identify_Hits->Dose_Response Confirm_Hits Confirm Potency and Efficacy Dose_Response->Confirm_Hits Selectivity_Profiling Selectivity and Off-Target Screening Confirm_Hits->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Logical progression of sEH inhibitor screening.

Conclusion

This compound stands out as a potent and selective sEH inhibitor, making it an excellent reference compound for screening assays. Its well-documented high potency and selectivity provide a reliable benchmark for the evaluation of new chemical entities. While other compounds like TPPU and t-AUCB exhibit greater potency in some assays, this compound's balanced profile and commercial availability make it a practical choice for routine screening. The selection of the most appropriate reference compound will ultimately depend on the specific goals of the research, including the target species and the desired in vivo model. This guide provides the necessary data to make an informed decision and to establish a robust and reliable sEH inhibitor screening platform.

References

Evaluating the Pharmacokinetic Differences Between sEH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Soluble epoxide hydrolase (sEH) inhibitors are a promising class of therapeutic agents with demonstrated anti-inflammatory, antihypertensive, and analgesic properties.[1] Their mechanism of action involves the stabilization of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with beneficial cardiovascular and anti-inflammatory effects. The development of potent and selective sEH inhibitors with favorable pharmacokinetic profiles is crucial for their successful clinical translation. This guide provides a comparative overview of the pharmacokinetics of various sEH inhibitors, with a focus on providing available data for prominent compounds and outlining the experimental methodologies used for their evaluation.

While BI-1935 is recognized as a potent and selective sEH inhibitor, specific preclinical pharmacokinetic data such as Cmax, t1/2, AUC, and bioavailability are not publicly available at the time of this publication. Therefore, this guide will focus on the pharmacokinetic profiles of other well-characterized sEH inhibitors, namely TPPU and t-AUCB, to provide a framework for comparison and evaluation.

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for TPPU and t-AUCB from preclinical studies in various species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: Pharmacokinetic Parameters of TPPU

SpeciesDoseRouteCmaxt1/2AUCBioavailability (%)Reference
Cynomolgus Monkey0.3 mg/kgOral>10 x IC50 for 48h---[1]
Cynomolgus Monkey0.3 - 3 mg/kgOralDose-dependent increase---[1]
Rat0.2, 1, 5 mg/L in drinking waterOralDose-dependent increase to steady state after 8 days---[2]
Mouse3 mg/kgOral-37 ± 2.5 h--[3]

Table 2: Pharmacokinetic Parameters of t-AUCB

SpeciesDoseRouteCmaxt1/2AUCBioavailability (%)Reference
Cynomolgus Monkey0.3 mg/kgOralHigh plasma concentrations (>10 x IC50)---[1]
Mouse0.1 mg/kgOral30 nmol/L20 min-75 ± 12%[4][5]
Mouse0.5 mg/kgOral100 nmol/L30 min--[5]
Mouse1 mg/kgOral150 nmol/L15 min--[5]
Mouse0.1 mg/kgi.v.-70 min (α), 10 h (β)--[5]

Experimental Protocols

The determination of pharmacokinetic parameters for sEH inhibitors involves a series of well-defined in vivo and analytical procedures. A general methodology is outlined below.

In Vivo Studies
  • Animal Models: Pharmacokinetic studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.[1][6] The choice of species depends on the specific objectives of the study, such as initial screening or more comprehensive preclinical evaluation.

  • Dosing and Administration: Inhibitors are administered through various routes, most commonly oral (p.o.) and intravenous (i.v.). Oral administration helps determine bioavailability, while intravenous administration provides a baseline for 100% bioavailability.[7] Compounds are often formulated in appropriate vehicles to ensure solubility and stability.

  • Blood Sampling: Following administration, blood samples are collected at predetermined time points. Serial bleeding from a tail vein or other appropriate site is a common technique in smaller animals.[7] Samples are typically collected in tubes containing an anticoagulant and processed to obtain plasma or serum.

  • Dose-Response Studies: To understand the linearity of pharmacokinetics, studies are often conducted at multiple dose levels.[1]

Sample Analysis
  • Sample Preparation: The sEH inhibitor is extracted from the plasma or blood samples using techniques like protein precipitation or liquid-liquid extraction.[7]

  • LC-MS/MS Analysis: The concentration of the sEH inhibitor in the biological samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This technique offers high sensitivity and selectivity for accurate measurement.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters:[6]

  • Cmax: The maximum observed plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Key Pathways and Processes

To better understand the context of sEH inhibition and the workflow of pharmacokinetic analysis, the following diagrams are provided.

sEH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase EETs EETs CYP450 Epoxygenase->EETs sEH sEH EETs->sEH Biological Effects Biological Effects EETs->Biological Effects Vasodilation, Anti-inflammation DHETs DHETs sEH->DHETs sEH Inhibitors sEH Inhibitors sEH Inhibitors->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

PK_Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Animal Dosing (Oral / IV) B Serial Blood Sampling A->B C Plasma/Blood Processing B->C D LC-MS/MS Analysis C->D E Concentration-Time Data D->E F Pharmacokinetic Modeling E->F G Determine PK Parameters (Cmax, t1/2, AUC, etc.) F->G

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

Justification for Choosing BI-1935 Over Other sEH Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the soluble epoxide hydrolase (sEH) pathway, the selection of a potent and selective chemical probe is paramount. This guide provides a comprehensive comparison of BI-1935 with other widely used sEH inhibitors, offering a clear justification for its choice as a superior research tool. The comparative analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of arachidonic acid.[1] It catalyzes the conversion of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions, including cardiovascular diseases, inflammation, and pain.[3][4] The efficacy and reliability of research in this field are heavily dependent on the quality of the chemical probes used to modulate sEH activity.

This compound: A Potent and Selective sEH Probe

This compound is a potent and selective small molecule inhibitor of soluble epoxide hydrolase.[5] Its robust in vitro and in vivo activity, combined with a favorable selectivity profile, positions it as a preferred tool for elucidating the therapeutic potential of sEH inhibition.

Comparative Analysis of sEH Probes

To provide a clear rationale for the selection of this compound, this section presents a comparative analysis of its performance against other commonly used sEH probes: GSK2256294A, TPPU, AR9281 (APAU), t-TUCB, and t-AUCB.

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and its alternatives.

Table 1: Comparative Potency (IC50) of sEH Inhibitors

CompoundHuman sEH IC50Rat sEH IC50Mouse sEH IC50Reference(s)
This compound 7 nM--[5]
GSK2256294A27 pM61 pM189 pM[2][6]
TPPU45 nM-90 nM[7]
AR9281 (APAU)-6 nM-[8]
t-TUCB0.9 nM--[9]
t-AUCB1.3 nM--[4]

Note: A direct head-to-head comparison of all compounds in the same assay is not always available in the literature. Data is compiled from various sources and assay conditions may differ.

Table 2: Selectivity Profile of this compound

Off-TargetThis compound InhibitionIC50Reference(s)
hCYP2J2> 100-fold selectivity> 1 µM[3]
hCYP2C9> 100-fold selectivity> 1 µM[3]
hCYP2C19> 100-fold selectivity> 1 µM[3]
IL-2> 100-fold selectivity> 1 µM[3]
Thromboxane Synthase96% inhibition @ 10 µM0.132 µM[3]
5-Lipoxygenase (5-LO)66% inhibition @ 10 µM5.92 µM[3]
Dopamine Transporter (DAT)82% inhibition @ 10 µM-[3]
Sigma 1 Receptor50% inhibition @ 10 µM-[3]

Note: The selectivity of other probes is less comprehensively documented in single public sources. GSK2256294A is described as highly selective against a large panel of enzymes, receptors, and ion channels.[2]

In Vivo Efficacy

This compound has demonstrated dose-dependent effects on mean arterial pressure in Dahl salt-sensitive rats, highlighting its in vivo activity.[3] Comparative in vivo studies on pain models have shown that other sEH inhibitors like AR9281 (APAU), t-TUCB, and t-AUCB are effective in reducing neuropathic and inflammatory pain.[8] For instance, APAU was shown to be superior to celecoxib (B62257) in both diabetic neuropathic and inflammatory pain models in rats.[8] GSK2256294A has been shown to attenuate cigarette smoke-induced inflammation in mice.[10] While direct comparative efficacy studies including this compound are limited, its demonstrated in vivo target engagement supports its use in animal models.

Justification for Choosing this compound

The primary justification for selecting this compound lies in its well-documented and balanced profile of high potency and good selectivity. While some probes like GSK2256294A exhibit exceptional potency in the picomolar range, this compound's nanomolar potency is more than sufficient for robust target engagement in most experimental settings.[2][5][6] Crucially, this compound has a publicly available and detailed selectivity profile against a panel of relevant off-targets, providing researchers with a clear understanding of its potential confounding effects.[3] This level of characterization is not as readily available for all other sEH probes.

Furthermore, the availability of this compound through open innovation platforms, often with a corresponding inactive control compound, facilitates rigorous, well-controlled experiments. This accessibility is a significant advantage for academic and preclinical researchers.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments.

Biochemical sEH Inhibition Assay (Fluorescence-Based)

This protocol is a generalized procedure for determining the IC50 of sEH inhibitors.

Materials:

  • Recombinant human, rat, or mouse sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds (e.g., this compound) and a positive control inhibitor (e.g., AUDA)

  • DMSO for compound dissolution

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm for PHOME)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these stock solutions in sEH assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in pre-warmed sEH assay buffer.

  • Assay Setup: Add the diluted compounds to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and no-enzyme control.

  • Pre-incubation: Add the diluted enzyme solution to all wells except the no-enzyme control. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the sEH substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular sEH Activity Assay (LC-MS/MS-based)

This protocol measures the ability of an inhibitor to block sEH activity in a cellular context by quantifying the conversion of a substrate (EET) to its product (DHET).

Materials:

  • Adherent cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • A specific EET regioisomer (e.g., 14,15-EET)

  • Internal standards (deuterated EET and DHET)

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and grow to confluence. Pre-treat the cells with various concentrations of the sEH inhibitor for a specified time (e.g., 1 hour).

  • Substrate Addition: Add the EET substrate to the cell culture medium and incubate for a defined period (e.g., 1-2 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation and Extraction: Add internal standards to the samples. Perform liquid-liquid extraction or solid-phase extraction to isolate the lipids.

  • LC-MS/MS Analysis: Reconstitute the dried extracts in an appropriate solvent and inject them into the LC-MS/MS system. Separate the EETs and DHETs using a suitable C18 column and a gradient elution. Detect and quantify the analytes using multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the ratio of the product (DHET) to the substrate (EET) for each inhibitor concentration. Determine the percent inhibition of sEH activity and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Metabolism Downstream Downstream Signaling (e.g., K+ channels, PPARs) EETs->Downstream DHETs DHETs (Dihydroxyeicosatrienoic Acids) [Less Active] sEH->DHETs BI1935 This compound BI1935->sEH Inhibition BioEffects Biological Effects: - Vasodilation - Anti-inflammation - Angiogenesis - Cardioprotection Downstream->BioEffects

Caption: The sEH signaling pathway and the inhibitory action of this compound.

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate) start->prep_reagents prep_compounds Prepare Compound Dilutions (this compound, Controls) start->prep_compounds add_enzyme Add sEH Enzyme prep_reagents->add_enzyme add_compounds Add Compounds to Plate prep_compounds->add_compounds add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze_data Analyze Data & Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical sEH inhibition assay.

Cellular_Assay_Workflow start Start seed_cells Seed and Culture Cells start->seed_cells treat_inhibitor Treat Cells with Inhibitor (this compound) seed_cells->treat_inhibitor add_substrate Add EET Substrate treat_inhibitor->add_substrate incubate Incubate add_substrate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant extract_lipids Extract Lipids (SPE) collect_supernatant->extract_lipids lcms_analysis LC-MS/MS Analysis (EETs and DHETs) extract_lipids->lcms_analysis analyze_data Analyze Data & Calculate IC50 lcms_analysis->analyze_data end End analyze_data->end

Caption: Workflow for the cellular sEH activity assay.

Conclusion

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.